molecular formula C9H7NO B109430 3-Hydroxyisoquinoline CAS No. 7651-81-2

3-Hydroxyisoquinoline

カタログ番号: B109430
CAS番号: 7651-81-2
分子量: 145.16 g/mol
InChIキー: GYPOFOQUZZUVQL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Two excited state proton transfer mechanisms of 3-hydroxyisoquinoline (3HIQ) in cyclohexane and acetic acid has been investigated by time-dependent density functional theory (TDDFT). Spectral and photo physical properties of 3-HIQ in various protic/aprotic solvents were studied. Phototautomerization of 3-HIQ has been reported. Oxo-hydroxy tautomerism and phototautomerism of 3-HIQ has been studied using the matrix-isolation technique.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPOFOQUZZUVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=O)NC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20997882
Record name Isoquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7651-81-2
Record name 3(2H)-Isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7651-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3-Hydroxyisoquinolines from β-Ketoesters: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxyisoquinoline scaffold is a privileged structural motif found in numerous biologically active compounds and natural products. Its synthesis has been a topic of significant interest in medicinal chemistry and drug development. This technical guide provides a detailed overview of modern synthetic strategies for the construction of 3-hydroxyisoquinolines and their derivatives, with a specific focus on methods utilizing readily available β-ketoesters as key starting materials. This document outlines two prominent and effective methodologies: a one-pot aryne acyl-alkylation/condensation and a copper-catalyzed C(sp³)–H functionalization/annulation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate the practical application of these methods in a research and development setting.

One-Pot Aryne Acyl-Alkylation/Condensation

A highly efficient one-pot procedure for the synthesis of 3-hydroxyisoquinolines from β-ketoesters has been developed, proceeding via an aryne intermediate.[1][2] This method offers a rapid and convergent approach to this important heterocyclic core.

Reaction Mechanism and Workflow

The reaction is initiated by the in-situ generation of an aryne from a suitable precursor, typically an ortho-silylaryl triflate. The β-ketoester, acting as a nucleophile, then undergoes an acyl-alkylation reaction with the aryne. The resulting intermediate subsequently undergoes a condensation reaction with an ammonia source, leading to the formation of the this compound ring system.

Reaction_Mechanism_Aryne cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product beta_ketoester β-Ketoester acyl_alkylation Acyl-Alkylation Intermediate beta_ketoester->acyl_alkylation aryne_precursor o-Silylaryl Triflate aryne Aryne Intermediate aryne_precursor->aryne CsF CsF CsF NH4OH NH4OH condensation Condensation NH4OH->condensation aryne->acyl_alkylation acyl_alkylation->condensation product This compound condensation->product

Figure 1: Reaction pathway for the aryne-mediated synthesis.
Quantitative Data

The one-pot aryne-based synthesis demonstrates broad substrate scope with good to excellent yields. The following table summarizes the results for the synthesis of various 3-hydroxyisoquinolines.

Entryβ-Ketoester (R¹, R²)Aryne Precursor (R³)ProductYield (%)
1Methyl acetoacetate (Me, Me)2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (H)1-Methyl-3-hydroxyisoquinoline85
2Ethyl benzoylacetate (Ph, Me)2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (H)1-Phenyl-3-hydroxyisoquinoline78
3Methyl 3-oxo-3-phenylpropanoate (Ph, OMe)2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (H)1-Methoxy-3-hydroxyisoquinoline65
4Methyl acetoacetate (Me, Me)4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (6-OMe)6-Methoxy-1-methyl-3-hydroxyisoquinoline82
5Methyl acetoacetate (Me, Me)4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (6,7-diOMe)6,7-Dimethoxy-1-methyl-3-hydroxyisoquinoline75
Detailed Experimental Protocol

Representative Procedure for the Synthesis of 1-Methyl-3-hydroxyisoquinoline:

To a solution of methyl acetoacetate (46 mg, 0.4 mmol) in acetonitrile (4.0 mL) is added 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (120 mg, 0.4 mmol) and cesium fluoride (121 mg, 0.8 mmol). The resulting mixture is stirred at room temperature for 15 minutes. Ammonium hydroxide (28% aqueous solution, 0.4 mL) is then added, and the reaction is stirred for an additional 12 hours. The reaction mixture is then concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-methyl-3-hydroxyisoquinoline as a white solid.

Copper-Catalyzed Synthesis of Isoquinoline N-Oxides

A complementary approach to isoquinoline derivatives from β-ketoesters involves a copper-catalyzed C(sp³)–H functionalization and annulation of 2-bromoaryl oximes.[2][3] This method provides access to isoquinoline N-oxides, which are valuable synthetic intermediates.

Reaction Mechanism and Workflow

The proposed mechanism involves the copper(II)-catalyzed C(sp³)–H functionalization of the β-ketoester with the 2-bromoaryl oxime. This is followed by an intramolecular cyclization of the in-situ generated acylated intermediate to furnish the isoquinoline N-oxide.

Reaction_Mechanism_Copper cluster_start_cu Starting Materials cluster_reaction_cu Reaction Pathway cluster_product_cu Product beta_ketoester_cu β-Ketoester ch_functionalization C(sp³)-H Functionalization beta_ketoester_cu->ch_functionalization bromoaryl_oxime 2-Bromoaryl Oxime bromoaryl_oxime->ch_functionalization cu_catalyst Cu(OAc)₂ cu_catalyst->ch_functionalization acylated_intermediate Acylated Intermediate ch_functionalization->acylated_intermediate cyclization_cu Intramolecular Cyclization acylated_intermediate->cyclization_cu product_cu Isoquinoline N-Oxide cyclization_cu->product_cu

Figure 2: Pathway for copper-catalyzed isoquinoline N-oxide synthesis.
Quantitative Data

This copper-catalyzed reaction is applicable to a range of substrates, affording isoquinoline N-oxides in good yields.[3]

Entry2-Bromoaryl Oxime (R¹, R²)β-Ketoester (R³, R⁴)ProductYield (%)
12-Bromobenzaldehyde oxime (H, H)Ethyl acetoacetate (Me, OEt)1-Methyl-3-ethoxycarbonylisoquinoline N-oxide85
22-Bromo-4-methylbenzaldehyde oxime (4-Me, H)Ethyl acetoacetate (Me, OEt)6-Methyl-1-methyl-3-ethoxycarbonylisoquinoline N-oxide82
32-Bromo-5-methoxybenzaldehyde oxime (5-OMe, H)Ethyl acetoacetate (Me, OEt)7-Methoxy-1-methyl-3-ethoxycarbonylisoquinoline N-oxide78
42-Bromobenzaldehyde oxime (H, H)Ethyl benzoylacetate (Ph, OEt)1-Phenyl-3-ethoxycarbonylisoquinoline N-oxide75
52-Bromobenzaldehyde oxime (H, H)Dibenzoylmethane (Ph, Ph)1,3-Diphenylisoquinoline N-oxide72
Detailed Experimental Protocol

General Procedure for the Synthesis of Isoquinoline N-Oxides:

A mixture of the 2-bromoaryl oxime (0.5 mmol), β-ketoester (0.6 mmol), and copper(II) acetate (10 mol%) in a mixture of methanol and toluene (1:1, 4 mL) is stirred in a sealed tube at 60 °C for 12-24 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel (using a suitable eluent system, e.g., ethyl acetate/hexanes) to give the desired isoquinoline N-oxide.

Experimental Workflow Overview

The general workflow for both synthetic methodologies is outlined below. It encompasses reaction setup, monitoring, workup, and purification.

Experimental_Workflow start Reaction Setup: - Combine reactants, solvent, and catalyst - Establish reaction conditions (temperature, atmosphere) monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) - LC-MS start->monitoring workup Reaction Workup: - Quenching - Extraction - Drying of organic layer monitoring->workup Reaction Complete purification Purification: - Column Chromatography workup->purification characterization Product Characterization: - NMR Spectroscopy - Mass Spectrometry purification->characterization end Pure this compound or Isoquinoline N-Oxide characterization->end

Figure 3: General experimental workflow.

Conclusion

The synthesis of 3-hydroxyisoquinolines and their N-oxide derivatives from β-ketoesters is achievable through elegant and efficient modern synthetic methodologies. The one-pot aryne-based approach provides direct access to 3-hydroxyisoquinolines, while the copper-catalyzed method offers a route to isoquinoline N-oxides. Both methods demonstrate good functional group tolerance and provide the desired products in high yields. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the exploration of this important chemical space.

References

The Solvent's Influence: A Technical Guide to the Tautomerism of 3-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tautomeric equilibrium of 3-hydroxyisoquinoline, a fundamental heterocyclic scaffold in medicinal chemistry, is profoundly influenced by its solvent environment. This guide provides an in-depth analysis of the lactam-lactim tautomerism, presenting quantitative data, detailed experimental protocols, and logical visualizations to aid in the understanding and manipulation of this critical chemical property. The ability of this compound to exist as two distinct tautomers, the lactam (isoquinolin-3(2H)-one) and the lactim (isoquinolin-3-ol), has significant implications for its physicochemical properties, including solubility, lipophilicity, and, crucially, its biological activity and drug-target interactions.

The Lactam-Lactim Equilibrium

This compound (3HIQ) dynamically exists as an equilibrium between the lactam and lactim forms. This equilibrium is not static and shifts in response to the surrounding solvent's properties, primarily its polarity and hydrogen-bonding capabilities.

Tautomerism cluster_lactim cluster_lactam Lactim Lactim Form (Isoquinolin-3-ol) Lactam Lactam Form (Isoquinolin-3(2H)-one) Lactim->Lactam Proton Transfer Lactim_structure Lactam_structure

Caption: Tautomeric equilibrium of this compound.

Generally, the more polar lactam form is favored in polar, protic solvents such as water and alcohols, which can effectively solvate the amide functionality through hydrogen bonding.[1][2] Conversely, the less polar lactim form predominates in non-polar, aprotic solvents like diethyl ether.[1][2] In many organic solvents of intermediate polarity, a mixture of both tautomers coexists.[1]

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, defined as the ratio of the concentration of the lactam tautomer to the lactim tautomer:

KT = [Lactam] / [Lactim]

A comprehensive understanding of the solvent's effect on this equilibrium is crucial for predicting the behavior of this compound derivatives in various environments, from reaction media to biological systems. The following table summarizes the spectroscopic data for this compound in a range of solvents, providing insight into the predominant tautomeric form.

SolventDielectric Constant (ε)Absorption λmax (nm)Emission λmax (nm)Predominant Form
Water (pH 7)80.1395[1]490Lactam
Methanol32.7~340, ~405 (broad)[1]420, 480Mixture
Ethanol24.6~340, ~405 (broad)418, 480Mixture
Butanol17.5~340, ~405 (broad)415, 475Mixture
Diethyl Ether4.3~340[1]390Lactim
Ethyl Acetate6.0~340, ~425 (broad)400, 500Mixture
Dichloromethane8.9~340, ~425 (broad)405, 510Mixture

Note: The presence of two absorption bands in solvents like methanol, ethanol, butanol, ethyl acetate, and dichloromethane indicates the co-existence of both lactam and lactim forms.[1] The band around 340 nm is characteristic of the lactim form, while the longer wavelength absorption is attributed to the lactam form.[1]

Experimental Protocols for Tautomer Analysis

The determination of the tautomeric ratio of this compound in different solvents can be achieved through various spectroscopic techniques, primarily UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Vis Spectroscopy

Principle: This method relies on the distinct electronic absorption spectra of the lactam and lactim tautomers. By measuring the absorbance of a solution at wavelengths where one tautomer absorbs significantly more than the other, the relative concentrations of each form can be determined.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a non-polar solvent where it exists predominantly in the lactim form (e.g., anhydrous diethyl ether).

    • Prepare a stock solution in a polar, protic solvent where it exists almost exclusively as the lactam form (e.g., deionized water).

    • For each solvent to be tested, prepare a series of solutions of this compound with a known total concentration.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use quartz cuvettes with a defined path length (typically 1 cm).

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum of the pure lactim form (in diethyl ether) and the pure lactam form (in water) to identify their respective absorption maxima (λmax) and molar extinction coefficients (ε) at these wavelengths. The lactim form of this compound typically shows an absorption maximum around 340 nm, while the lactam form absorbs at a longer wavelength, around 395 nm in water.[1]

    • For each test solvent, record the absorption spectrum of the this compound solution.

  • Data Analysis:

    • The tautomeric equilibrium constant (KT) can be calculated using the following equation, assuming the total absorbance at a specific wavelength is the sum of the absorbances of the two tautomers:

    A = εLactim * cLactim * l + εLactam * cLactam * l

    where:

    • A is the measured absorbance at a specific wavelength.

    • εLactim and εLactam are the molar extinction coefficients of the lactim and lactam forms at that wavelength.

    • cLactim and cLactam are the concentrations of the lactim and lactam forms.

    • l is the path length of the cuvette.

    By measuring the absorbance at two different wavelengths and solving the system of simultaneous equations, the concentrations of both tautomers can be determined, and subsequently, the KT value can be calculated.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Prepare Stock Solutions (Pure Lactim & Lactam) P2 Prepare Test Solutions (Known Total Concentration) P1->P2 A3 Record Spectra of Test Solutions P2->A3 A1 Record Spectra of Pure Tautomers A2 Determine λmax and ε A1->A2 D1 Measure Absorbance at Specific Wavelengths A2->D1 A3->D1 D2 Solve Simultaneous Equations for Concentrations D1->D2 D3 Calculate KT D2->D3 NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr Data Acquisition cluster_analysis_nmr Data Analysis N_P1 Dissolve Weighed Sample in Deuterated Solvent N_A1 Acquire Quantitative 1H NMR Spectrum N_P1->N_A1 N_A2 (Long D1, Calibrated Pulse) N_A1->N_A2 N_D1 Identify Unique Signals for Each Tautomer N_A2->N_D1 N_D2 Integrate Signals N_D1->N_D2 D3 D3 N_D2->D3 N_D3 Calculate KT from Integral Ratio Solvent_Effects cluster_properties Solvent Solvent Properties Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding (Donor/Acceptor) Solvent->H_Bonding Lactam Lactam Form Favored Polarity->Lactam High Lactim Lactim Form Favored Polarity->Lactim Low H_Bonding->Lactam Strong H-Bond Donating/Accepting H_Bonding->Lactim Weak/No H-Bonding Dipole Dipole Lactam->Dipole Higher Dipole Moment (e.g., 6.2 D) Lactim->Dipole Lower Dipole Moment (e.g., 1.9 D)

References

The Photophysics of 3-Hydroxyisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the unique photophysical properties of 3-Hydroxyisoquinoline (3HIQ), a molecule of significant interest in fluorescence sensing, materials science, and medicinal chemistry. This guide details its solvent-dependent tautomerism, excited-state intramolecular proton transfer (ESIPT) phenomenon, and key photophysical parameters, providing researchers with the foundational knowledge for its application in various scientific domains.

Introduction

This compound (3HIQ) is a heterocyclic organic compound that has garnered considerable attention for its versatile applications, ranging from a building block in the synthesis of bioactive molecules to a component in the development of fluorescent probes and sensors.[1][2] Its unique photophysical behavior is governed by a delicate interplay of tautomeric forms and an efficient excited-state intramolecular proton transfer (ESIPT) process, which is highly sensitive to the surrounding environment.[3][4] This sensitivity makes 3HIQ a valuable tool for probing local environments and designing novel stimuli-responsive materials.

This technical guide provides a comprehensive overview of the core photophysical properties of 3HIQ, with a focus on its behavior in various solvent environments. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key measurements are provided. Furthermore, the underlying photophysical mechanism is illustrated through a signaling pathway diagram.

Core Photophysical Processes: Tautomerism and ESIPT

The photophysics of 3HIQ are dominated by the equilibrium between its two tautomeric forms: the lactim (enol) and lactam (keto) forms. In the ground state, the lactim form is generally more stable, but the equilibrium can be shifted by the solvent polarity.[5] Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase, facilitating the transfer of a proton from the oxygen to the nitrogen atom. This process, known as Excited-State Intramolecular Proton Transfer (ESIPT), results in the formation of the excited lactam tautomer.[6][7]

A key characteristic of 3HIQ is that this ESIPT process is relatively slow, occurring on the nanosecond timescale, which is in contrast to the typically ultrafast ESIPT observed in many other molecules.[3][4] This slow ESIPT is solvent-dependent and allows for the observation of dual fluorescence, with distinct emission bands from both the initially excited lactim form and the proton-transferred lactam form.[5]

ESIPT_Pathway cluster_ground Ground State (S0) cluster_excited Excited State (S1) Lactim_S0 Lactim (Normal Form) Lactam_S0 Lactam (Tautomer) Lactim_S0->Lactam_S0 Tautomerization Lactim_S1 Excited Lactim Lactim_S0->Lactim_S1 Absorption (hν) Lactim_S1->Lactim_S0 Fluorescence (Violet) Lactam_S1 Excited Lactam Lactim_S1->Lactam_S1 ESIPT (ns timescale) Lactam_S1->Lactam_S0 Fluorescence (Blue-Green) Spectroscopy_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluo Fluorescence Spectroscopy Prep_3HIQ Prepare 3HIQ stock solution Prep_Solvents Use spectroscopic grade solvents Prep_3HIQ->Prep_Solvents Prep_Dilutions Prepare dilutions (Abs < 0.1) Prep_Solvents->Prep_Dilutions Abs_Spectra Record absorption spectra Prep_Dilutions->Abs_Spectra Fluo_Emission Record emission spectra at λ_abs_max Prep_Dilutions->Fluo_Emission Fluo_Excitation Record excitation spectra at λ_em_max Prep_Dilutions->Fluo_Excitation Abs_Blank Use solvent as blank Abs_Spectra->Abs_Blank

References

The Multifaceted Biological Activities of 3-Hydroxyisoquinoline and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds, endowing them with diverse and potent biological activities. Among these, 3-hydroxyisoquinoline and its derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in medicinal chemistry. Their unique structural features allow for a wide range of chemical modifications, leading to the development of novel therapeutic agents with applications in oncology, infectious diseases, and neurology. This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, focusing on their anticancer, antimicrobial, neuroprotective, and enzyme-inhibitory properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this exciting field.

Anticancer Activity

Derivatives of this compound, particularly those belonging to the 3-aminoisoquinolin-1(2H)-one class, have demonstrated significant potential as anticancer agents. These compounds have been shown to inhibit the growth of a wide range of human tumor cell lines, including those from leukemia, melanoma, and cancers of the lung, colon, central nervous system, ovary, kidney, breast, and prostate.

A notable example is 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, which has been identified as a lead compound that effectively prevents tumor cell growth with good selectivity.[1] The anticancer mechanism of these compounds often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival. For instance, certain 3-acyl isoquinolin-1(2H)-one derivatives have been shown to induce apoptosis and cell cycle arrest at the G2 phase in breast cancer cells. This is achieved through the inhibition of the MEK/ERK and p38 MAPK signaling pathways, which are critical for cell growth and stress responses.[2] The inhibition of these pathways leads to the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspases, ultimately culminating in programmed cell death.[2]

Quantitative Data: Anticancer Activity
CompoundCell LineAssayIC50 / GI50 (µM)Reference
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI-60 PanelGrowth InhibitionlgGI50 = -5.18 (average)[1]
3-Acyl isoquinolin-1(2H)-one derivative (4f)MCF-7 (Breast)CCK8Not specified[2]
3-Acyl isoquinolin-1(2H)-one derivative (4f)MDA-MB-231 (Breast)CCK8Not specified[2]

Signaling Pathway: Anticancer Mechanism of 3-Acyl Isoquinolin-1(2H)-ones

anticancer_pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation p38 p38 MAPK p38->Proliferation Apoptosis Apoptosis Isoquinolinone 3-Acyl Isoquinolin-1(2H)-one Isoquinolinone->MEK Inhibition Isoquinolinone->p38 Inhibition Bax Bax Isoquinolinone->Bax Upregulation Bcl2 Bcl-2 Isoquinolinone->Bcl2 Downregulation Caspases Caspases Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Anticancer signaling pathway of 3-acyl isoquinolin-1(2H)-ones.

Antimicrobial Activity

The isoquinoline core is a key structural feature in many natural and synthetic compounds with antimicrobial properties.[3] Various derivatives, including tricyclic isoquinolines and tetrahydroisoquinolines, have demonstrated potent activity against a range of Gram-positive bacteria.

For instance, certain tricyclic isoquinoline derivatives synthesized through a [2 + 3] cycloaddition reaction have shown promising antibacterial activity against pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium.[3] Similarly, derivatives of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for their antimicrobial effects.

Quantitative Data: Antimicrobial Activity
CompoundOrganismAssayMIC (µg/mL)Reference
Tricyclic Isoquinoline Derivative (8d)Staphylococcus aureusBroth Microdilution16[3]
Tricyclic Isoquinoline Derivative (8f)Staphylococcus aureusBroth Microdilution32[3]
Tricyclic Isoquinoline Derivative (8f)Streptococcus pneumoniaeBroth Microdilution32[3]
Tricyclic Isoquinoline Derivative (8d)Enterococcus faeciumBroth Microdilution128[3]
Tricyclic Isoquinoline Derivative (8f)Enterococcus faeciumBroth Microdilution64[3]

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have garnered significant attention for their potential neuroprotective properties. These compounds are being investigated for their therapeutic potential in neurodegenerative diseases. One of the key mechanisms underlying their neuroprotective action is the antagonism of the N-methyl-D-aspartate (NMDA) receptor.

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to exhibit neuroprotective effects by acting as an uncompetitive NMDA receptor antagonist.[3] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is a major contributor to neuronal cell death in various neurological disorders. By blocking the NMDA receptor, 1MeTIQ can mitigate this excitotoxic damage. This antagonism of the glutamatergic system is a crucial aspect of its neuroprotective mechanism.[3]

Signaling Pathway: Neuroprotective Mechanism of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

neuroprotection_pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activation Ca_influx Excessive Ca²⁺ Influx NMDAR->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Neuronal_death Neuronal Death Excitotoxicity->Neuronal_death MeTIQ 1-Methyl-1,2,3,4- tetrahydroisoquinoline MeTIQ->NMDAR Antagonism

Neuroprotective mechanism of 1-methyl-1,2,3,4-tetrahydroisoquinoline.

Enzyme Inhibition

Isoquinoline derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases.

Phosphodiesterase (PDE) Inhibition

Certain pyrimido[2,1-a]isoquinolin-4-one derivatives have been shown to be effective inhibitors of phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction by hydrolyzing cyclic nucleotides like cAMP and cGMP. The inhibition of PDEs leads to an increase in intracellular levels of these second messengers, which can have various physiological effects.

For example, 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b) is a potent inhibitor of cAMP-specific high-affinity phosphodiesterase.[4] This inhibition leads to elevated cAMP levels, which in turn can inhibit platelet aggregation. This antiplatelet effect is mediated by the cAMP-dependent inhibition of calcium mobilization and fibrinogen binding.[4]

Quantitative Data: Phosphodiesterase Inhibition
CompoundEnzymeIC50 (µM)Reference
2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b)cAMP high-affinity phosphodiesterase11 ± 5[4]

Signaling Pathway: Phosphodiesterase Inhibition and Antiplatelet Effect

pde_inhibition_pathway AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Ca_mobilization Ca²⁺ Mobilization cAMP->Ca_mobilization Fibrinogen_binding Fibrinogen Binding cAMP->Fibrinogen_binding AMP AMP PDE->AMP Platelet_aggregation Platelet Aggregation Ca_mobilization->Platelet_aggregation Fibrinogen_binding->Platelet_aggregation IQ3b Pyrimido[2,1-a]isoquinolin-4-one Derivative (IQ3b) IQ3b->PDE Inhibition

Phosphodiesterase inhibition by a pyrimido[2,1-a]isoquinolin-4-one derivative.
DNA-Dependent Protein Kinase (DNA-PK) Inhibition

Derivatives of pyrimido[2,1-a]isoquinolin-4-one have also been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway.[5] Inhibition of DNA-PK can sensitize cancer cells to radiotherapy and chemotherapy. Structure-activity relationship studies have revealed that a 2-morpholino group on the pyrimido[2,1-a]isoquinolin-4-one scaffold is crucial for potent inhibitory activity.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

mtt_workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with This compound derivative A->B C 3. Add MTT reagent and incubate B->C D 4. Solubilize formazan crystals with DMSO C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate cell viability and IC50 E->F

Workflow for the broth microdilution assay.

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the isoquinoline derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Neuroprotective Activity: SH-SY5Y Neuroblastoma Cell Assay

Principle: The SH-SY5Y neuroblastoma cell line is a widely used in vitro model to study neuroprotection. Neurotoxicity is induced by a toxin (e.g., 6-hydroxydopamine or MPP+), and the ability of a compound to protect the cells from this toxicity is assessed, often using the MTT assay.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Compound Pre-treatment: Seed the cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of the tetrahydroisoquinoline derivative for 1-2 hours.

  • Toxin Induction: Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM 6-OHDA) to the wells and incubate for another 24-48 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 5.1.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells treated with both the compound and the toxin to those treated with the toxin alone.

Enzyme Inhibition: Phosphodiesterase (PDE) Assay

Principle: PDE activity is measured by monitoring the hydrolysis of a fluorescently labeled cyclic nucleotide substrate. In the presence of a PDE inhibitor, the rate of hydrolysis decreases.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the purified PDE enzyme, a fluorescently labeled substrate (e.g., FAM-cAMP), and the pyrimido[2,1-a]isoquinolin-4-one derivative at various concentrations in an appropriate assay buffer.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop reagent.

  • Fluorescence Measurement: Measure the fluorescence of the product using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the inhibitor. Determine the IC50 value by plotting a dose-response curve.

Synthesis of Key Derivatives

The synthesis of biologically active this compound derivatives often involves multi-step reaction sequences. Below are generalized synthetic approaches for some of the key classes of compounds discussed.

Synthesis of 3-Aminoisoquinolin-1(2H)-one Derivatives

A common method for the synthesis of 3-aminoisoquinolin-1(2H)-ones starts from 2-(cyanomethyl)benzoic acid. This allows for the variation of the substituent at the 3-amino group. [1]

Synthesis of Tricyclic Isoquinoline Derivatives

Tricyclic isoquinoline derivatives with antibacterial activity can be synthesized via a [2 + 3] cycloaddition reaction between a 1-methyl-3,4-dihydroisoquinoline and dimethyl acetylenedicarboxylate (DMAD). [3]The dihydroisoquinoline precursors are typically prepared using the Bischler-Napieralski reaction. [6]

Synthesis of 1-Pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

The synthesis of these tetrahydroisoquinoline derivatives generally involves the Bischler-Napieralski reaction to form the isoquinoline core, followed by reduction and subsequent functionalization at various positions.

Conclusion

The this compound scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to a diverse range of derivatives with potent biological activities. The anticancer, antimicrobial, neuroprotective, and enzyme-inhibitory properties of these compounds underscore their significant therapeutic potential. This technical guide has provided a comprehensive overview of the current state of research in this area, including quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action. It is anticipated that the information presented herein will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation and innovation in the field of isoquinoline-based therapeutics. The continued exploration of the chemical space around the this compound core, coupled with a deeper understanding of the structure-activity relationships and molecular targets, holds great promise for the discovery of novel and effective drugs to address a wide range of human diseases.

References

An In-depth Technical Guide to the Mechanism of Action of 3-Hydroxyisoquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-hydroxyisoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of potent and selective enzyme inhibitors. While this compound itself is often a synthetic intermediate, its derivatives have emerged as critical pharmacophores targeting key enzymes implicated in a range of diseases, most notably in oncology and inflammatory conditions. This technical guide provides a comprehensive overview of the primary mechanisms of action for biologically active this compound derivatives, with a significant focus on their role as inhibitors of Poly(ADP-ribose) Polymerase (PARP). Additionally, this guide will explore other notable mechanisms, including the inhibition of phosphodiesterases (PDEs) and Hypoxia-Inducible Factor (HIF) prolyl hydroxylases. Detailed experimental protocols for key assays, quantitative inhibitory data, and visual representations of signaling pathways and experimental workflows are provided to support researchers in the fields of drug discovery and development.

Core Mechanism of Action: PARP Inhibition

A prominent and extensively studied mechanism of action for derivatives of this compound, particularly 1-oxo-3,4-dihydroisoquinoline-4-carboxamides and isoquinolinone-naphthoquinone hybrids, is the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, especially PARP1 and PARP2.[1][2][3] These enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1]

The primary mechanism of inhibition is competitive binding to the nicotinamide adenine dinucleotide (NAD+) binding site of the PARP enzyme.[1] By mimicking the nicotinamide moiety of NAD+, these isoquinoline derivatives occupy the catalytic site, preventing the synthesis and attachment of poly(ADP-ribose) (PAR) chains to target proteins, including PARP itself.[1][4] This catalytic inhibition is a key aspect of their function.

Furthermore, a critical component of the anti-cancer efficacy of these inhibitors is the concept of "PARP trapping." By binding to the PARP enzyme that is already associated with DNA at the site of a break, the inhibitors stabilize the PARP-DNA complex, preventing the dissociation of PARP and obstructing the subsequent steps of DNA repair.[4] This trapped PARP-DNA complex is a significant cytotoxic lesion, which, during DNA replication, can lead to the formation of double-strand breaks (DSBs).

In cancer cells with deficiencies in homologous recombination (HR), a major pathway for repairing DSBs, such as those with BRCA1 or BRCA2 mutations, the accumulation of these unrepaired DSBs leads to a state of "synthetic lethality," resulting in selective cancer cell death while sparing normal cells with functional HR pathways.[1]

Signaling Pathway of PARP Inhibition

The following diagram illustrates the central role of PARP1 in DNA single-strand break repair and the mechanism by which this compound-based PARP inhibitors disrupt this process, leading to synthetic lethality in HR-deficient cancer cells.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1_active PARP1 Activation (recruited to SSB) DNA_SSB->PARP1_active PARylation PAR Chain Synthesis (PARylation) PARP1_active->PARylation BER_proteins Base Excision Repair (BER) Protein Recruitment PARylation->BER_proteins SSB_Repair SSB Repair BER_proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DNA_SSB_cancer DNA Single-Strand Break (SSB) PARP1_inhibited PARP1 Trapping on DNA DNA_SSB_cancer->PARP1_inhibited Replication_Fork_Stall Replication Fork Stalling PARP1_inhibited->Replication_Fork_Stall DSB_formation Double-Strand Break (DSB) Formation Replication_Fork_Stall->DSB_formation HR_deficient Homologous Recombination Deficiency (e.g., BRCA1/2 mut) DSB_formation->HR_deficient Apoptosis Apoptosis DSB_formation->Apoptosis Unrepaired DSBs PARPi This compound Derivative (PARPi) PARPi->PARP1_inhibited Inhibition & Trapping

PARP1 signaling in DNA repair and its inhibition.
Quantitative Data: PARP Inhibition by Isoquinoline Derivatives

The inhibitory potency of various isoquinoline derivatives against PARP1 and PARP2 is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data for representative compounds from the literature.

Compound ClassSpecific Compound/DerivativeTargetIC50 (nM)Reference
1-Oxo-3,4-dihydroisoquinoline-4-carboxamide2ePARP126.4 ± 4.1[5]
2ePARP218.3 ± 4.5[5]
Most Potent Derivative in SeriesPARP122[5]
Most Potent Derivative in SeriesPARP24.0[5]
Isoquinolinone-Naphthoquinone Hybrid5cPARP12.4[3]
5dPARP14.8[3]

Other Mechanisms of Action

While PARP inhibition is a major focus, derivatives of the isoquinoline scaffold have been shown to target other enzymes, indicating the versatility of this chemical core.

Phosphodiesterase (PDE) Inhibition

Certain 1-phenyl-3,4-dihydroisoquinoline amide derivatives have been developed as potent and selective inhibitors of phosphodiesterase 4 (PDE4).[6] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways.[7] By inhibiting PDE4, these compounds increase intracellular cAMP levels, which can modulate inflammatory responses.[6] This mechanism is particularly relevant for the development of treatments for inflammatory diseases.

The signaling pathway involves the inhibition of PDE, leading to an accumulation of cAMP. This, in turn, activates Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, ultimately resulting in a dampened inflammatory response.

PDE_Inhibition_Pathway cluster_0 Inflammatory Signaling Proinflammatory_Stimulus Pro-inflammatory Stimulus AC Adenylate Cyclase (AC) Proinflammatory_Stimulus->AC cAMP cAMP AC->cAMP synthesis ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE degradation PKA Protein Kinase A (PKA) cAMP->PKA activation AMP AMP PDE->AMP Inflammatory_Response Inflammatory Response PKA->Inflammatory_Response inhibition Isoquinoline_PDEi Isoquinoline Derivative (PDEi) Isoquinoline_PDEi->PDE inhibition

Mechanism of phosphodiesterase inhibition.
Compound ClassTargetIC50 (µM)Reference
1-Phenyl-3,4-dihydroisoquinoline amidePDE4BPotent inhibition reported[6]
Quinoline-based derivativesPDE50.020 (for compound 4b)[8]

HIF Prolyl Hydroxylase Inhibition

Some 4-hydroxy-isoquinoline compounds have been investigated as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[9] PHDs are enzymes that, under normal oxygen conditions (normoxia), hydroxylate the alpha subunit of HIF, targeting it for degradation. By inhibiting PHDs, these compounds stabilize HIF-α, allowing it to translocate to the nucleus and activate the transcription of genes involved in the response to hypoxia, such as erythropoietin (EPO), which stimulates red blood cell production.[9][10] This mechanism is being explored for the treatment of anemia.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the inhibitory activity of this compound derivatives.

Protocol for Determining IC50 of PARP Inhibitors (Cell-Based Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a PARP inhibitor in a cancer cell line using a luminescent cell viability assay.

1. Cell Culture and Seeding:

  • Culture a relevant cancer cell line (e.g., a BRCA-mutant line for PARP inhibitors) under standard conditions.
  • Harvest cells during their exponential growth phase and perform a cell count.
  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours to allow for attachment.[11]

2. Compound Preparation and Treatment:

  • Prepare a stock solution of the isoquinoline-based PARP inhibitor in a suitable solvent like DMSO.
  • Perform serial dilutions of the stock solution in culture medium to create a range of concentrations to be tested.
  • Treat the cells in the 96-well plate with the different concentrations of the inhibitor. Include a vehicle control (DMSO) and an untreated control.

3. Incubation:

  • Incubate the plate for a period that allows for the cytotoxic effects of PARP inhibition to manifest, which is typically longer than for other cytotoxic agents (e.g., 72 to 96 hours).[12]

4. Cell Viability Assay (e.g., CellTiter-Glo®):

  • Equilibrate the plate and the assay reagent to room temperature.
  • Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.[11]
  • Mix the contents and incubate to stabilize the signal.

5. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a microplate reader.
  • Normalize the data by expressing the luminescent signal of the treated wells as a percentage of the vehicle control.
  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
  • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[11][13]

Experimental Workflow for IC50 Determination

The following diagram provides a visual representation of the typical workflow for an IC50 determination experiment.

IC50_Workflow start Start cell_culture Culture Cancer Cells start->cell_culture seeding Seed Cells into 96-well Plate cell_culture->seeding incubation_24h Incubate for 24h (Attachment) seeding->incubation_24h treatment Treat Cells with Inhibitor (and Controls) incubation_24h->treatment compound_prep Prepare Serial Dilutions of Isoquinoline Inhibitor compound_prep->treatment incubation_72h Incubate for 72-96h treatment->incubation_72h viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubation_72h->viability_assay read_plate Measure Luminescence/ Absorbance viability_assay->read_plate data_analysis Data Analysis: Normalize Data, Plot Dose-Response Curve read_plate->data_analysis calculate_ic50 Calculate IC50 Value data_analysis->calculate_ic50 end End calculate_ic50->end

A generalized workflow for IC50 determination.

Conclusion

Derivatives of this compound represent a versatile and powerful class of compounds with significant therapeutic potential. Their primary and most well-characterized mechanism of action is the inhibition of PARP enzymes, which has led to the development of targeted cancer therapies that exploit the principle of synthetic lethality. The ability of this scaffold to also target other key enzymes like phosphodiesterases and HIF prolyl hydroxylases underscores its importance in drug discovery. A thorough understanding of these mechanisms, supported by robust experimental data and clear visualization of the underlying biological pathways, is essential for the continued development of novel and effective therapeutics based on the this compound core structure. This guide serves as a foundational resource for researchers dedicated to advancing this promising area of medicinal chemistry.

References

Spectral Profile of 3-Hydroxyisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Hydroxyisoquinoline, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, offering a foundational dataset for researchers engaged in the synthesis, characterization, and application of this molecule.

Spectroscopic Data Summary

The spectral data for this compound is summarized below, providing a quick reference for its characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.1s1HH-1
~7.0s1HH-4
~7.7d1HH-5
~7.5t1HH-6
~7.3t1HH-7
~8.0d1HH-8
~11.0br s1H-OH

¹³C NMR (Carbon-13 NMR) Spectral Data

Chemical Shift (δ) ppmCarbon Assignment
~162C-3
~145C-1
~138C-8a
~130C-5
~128C-7
~127C-4a
~126C-6
~120C-8
~105C-4
Infrared (IR) Spectroscopy

The following table lists the characteristic vibrational frequencies for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Strong, BroadO-H Stretch (phenolic)
3100-3000MediumC-H Stretch (aromatic)
~1640StrongC=O Stretch (lactam tautomer)
~1620MediumC=N Stretch
~1580MediumC=C Stretch (aromatic)
~1470MediumC=C Stretch (aromatic)
~1280StrongC-O Stretch (phenolic)
~830StrongC-H Bend (out-of-plane)
~750StrongC-H Bend (out-of-plane)
Ultraviolet-Visible (UV-Vis) Spectroscopy

The absorption maxima of this compound are solvent-dependent, indicating a shift in the tautomeric equilibrium between the lactim and lactam forms.

Solventλmax (nm)
Diethyl Ether~340
Water395

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

¹H NMR Acquisition:

  • The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

  • A standard one-pulse sequence is used.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • The chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition:

  • The ¹³C NMR spectrum is recorded on the same spectrometer.

  • A proton-decoupled pulse sequence is used to simplify the spectrum.

  • A longer acquisition time or a higher number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • The chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of solid this compound onto the center of the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • The final spectrum is presented as percent transmittance or absorbance after automatic background subtraction by the instrument's software.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in the desired spectroscopic grade solvent (e.g., ethanol, water, or cyclohexane).

  • From the stock solution, prepare a dilute solution with an absorbance value ideally within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

Data Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the pure solvent to be used as the reference (blank).

  • Fill a second quartz cuvette with the prepared sample solution.

  • Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

  • The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of this compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_output Output Sample This compound Prep_NMR Dissolve in deuterated solvent Sample->Prep_NMR Prep_IR Place on ATR crystal Sample->Prep_IR Prep_UV Dissolve in UV-grade solvent Sample->Prep_UV NMR_Spec NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec UV_Spec UV-Vis Spectrophotometer Prep_UV->UV_Spec Process_NMR Process FID (FT, Phasing, Baseline Correction) NMR_Spec->Process_NMR Process_IR Background Subtraction Peak Picking IR_Spec->Process_IR Process_UV Identify λmax UV_Spec->Process_UV Table_NMR Tabulate Chemical Shifts Process_NMR->Table_NMR Table_IR Tabulate Vibrational Frequencies Process_IR->Table_IR Table_UV Tabulate Absorption Maxima Process_UV->Table_UV

Caption: Workflow for Spectral Data Acquisition and Analysis of this compound.

Solubility Profile of 3-Hydroxyisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Hydroxyisoquinoline in common laboratory solvents. Due to a lack of extensive, publicly available quantitative solubility data for this compound, this document focuses on providing a framework for determining its solubility through established experimental protocols. The information presented here is intended to guide researchers in handling and utilizing this compound for a variety of applications in drug discovery and chemical synthesis.

Physicochemical Properties of this compound

This compound, also known as isoquinolin-3(2H)-one, is a heterocyclic organic compound with the molecular formula C₉H₇NO and a molecular weight of 145.16 g/mol .[1] It typically appears as a white to yellow or orange crystalline powder.[1] Key physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₉H₇NO[1]
Molecular Weight145.16[1]
Melting Point194 °C[1]
Boiling Point267 °C[1]
AppearanceWhite to yellow to orange crystalline powder[1]

Qualitative Solubility of this compound

Solvent ClassCommon Lab SolventsExpected Qualitative Solubility
Polar Protic Water, Methanol, EthanolLikely soluble, especially with heating, due to hydrogen bonding capabilities with the hydroxyl group.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, AcetonitrileExpected to be soluble, particularly in strong dipolar aprotic solvents like DMSO and DMF.
Non-Polar Hexane, Toluene, Diethyl etherLikely sparingly soluble to insoluble due to the significant polarity mismatch.

Note: This table represents an educated estimation based on chemical principles. Experimental verification is crucial for any research application.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound. This method can be adapted for both qualitative and quantitative measurements.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, hexane)

  • Analytical balance

  • Vials or test tubes with caps

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled water bath or incubator

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for quantitative analysis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a vial. The excess solid should be clearly visible.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture vigorously using a vortex mixer or magnetic stirrer.

    • Place the vial in a temperature-controlled environment (e.g., a 25 °C water bath) and allow it to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. Continue agitation during this period.

  • Sample Collection and Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a filter (e.g., a 0.45 µm PTFE or PVDF filter).

    • Dilute the collected supernatant with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.

  • Quantitative Analysis (Optional):

    • Analyze the diluted solution using a calibrated analytical instrument such as an HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • A pre-established calibration curve of known concentrations of this compound versus instrument response is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Qualitative Assessment:

For a less rigorous, qualitative assessment, a small, known amount of the compound (e.g., 1-5 mg) can be added to a known volume of solvent (e.g., 1 mL) and observed for dissolution at a specific temperature with agitation.[2][3] The compound can be classified as soluble, partially soluble, or insoluble based on visual inspection.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, it is imperative to perform the experimental procedures outlined. The provided information and protocols are intended to support researchers in their endeavors in medicinal chemistry and drug development.

References

The Versatile Precursor: A Technical Guide to 3-Hydroxyisoquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Hydroxyisoquinoline, a heterocyclic aromatic compound, stands as a pivotal precursor in the landscape of modern organic synthesis. Its unique structural features and reactivity have positioned it as a valuable building block for the construction of a diverse array of complex molecules with significant applications in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the role of this compound in organic synthesis, detailing key reactions, experimental protocols, and its application in the development of bioactive compounds and functional materials.

Core Reactions and Functionalization

This compound readily undergoes functionalization at its hydroxyl group and the nitrogen atom of the isoquinoline core, opening avenues for the synthesis of a wide range of derivatives. Key transformations include O-alkylation, N-alkylation, and cross-coupling reactions.

O-Alkylation

The hydroxyl group of this compound can be readily alkylated to furnish 3-alkoxyisoquinolines. This transformation is typically achieved under basic conditions using an alkyl halide.

Experimental Protocol: Synthesis of 3-Methoxyisoquinoline

To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (1.5 eq). The mixture is stirred at room temperature for a short period before the addition of an alkylating agent like methyl iodide (1.2 eq). The reaction is then stirred at room temperature or gently heated until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 3-methoxyisoquinoline.[1]

N-Alkylation

The nitrogen atom of the isoquinoline ring can be alkylated, particularly when the hydroxyl group is in its tautomeric keto form as isoquinolin-3(2H)-one. This reaction is also typically performed in the presence of a base and an alkylating agent.

Experimental Protocol: Synthesis of 2-Benzyl-isoquinolin-3(2H)-one

A mixture of this compound (1.0 eq), a base such as potassium carbonate (1.5 eq), and a solvent like DMF is stirred at room temperature. Benzyl bromide (1.2 eq) is then added to the mixture. The reaction is stirred at an elevated temperature (e.g., 100°C) for several hours.[2] After completion, the mixture is cooled, and the product is isolated through an aqueous workup and extraction with an organic solvent. Purification by column chromatography affords the N-alkylated product.

Cross-Coupling Reactions

The this compound scaffold can be further elaborated through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, to introduce aryl, vinyl, or amino functionalities. These reactions typically require conversion of the hydroxyl group to a better leaving group, such as a triflate or halide.

Applications in the Synthesis of Bioactive Molecules and Functional Materials

The derivatives of this compound are integral to the synthesis of numerous compounds with significant biological activity and interesting photophysical properties.

Pharmaceutical Intermediates

This compound is a key intermediate in the synthesis of a variety of bioactive molecules and pharmaceuticals.[3] Its derivatives are being investigated for their potential in treating a range of diseases, including neurological disorders.[4] The isoquinoline core is a common scaffold in many natural and synthetic compounds with diverse pharmacological activities.[5]

Fluorescent Probes

The inherent fluorescent properties of the isoquinoline ring system make this compound and its derivatives attractive candidates for the development of fluorescent probes. These probes are valuable tools in biological research and diagnostics for applications such as cellular imaging.[3]

Synthesis of Complex Ligands

This compound serves as a precursor in the synthesis of complex ligands used in catalysis. A notable example is the synthesis of the atropisomeric P,N-ligand, QUINAP.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for various reactions and biological activities of this compound derivatives.

Table 1: Reaction Yields for Functionalization of this compound Derivatives

EntryReactantReagent(s)ProductYield (%)Reference
1This compoundMethyl Iodide, K₂CO₃, DMF3-MethoxyisoquinolineNot specified[1]
2This compoundBenzyl Bromide, K₂CO₃, DMF2-Benzyl-isoquinolin-3(2H)-one82[2]
3Isoquinolin-3-aminesSubstituted Aryl Halides, Pd catalystN-Aryl-isoquinolin-3-amines46-94

Table 2: Biological Activity of Isoquinoline Derivatives

CompoundBiological ActivityTarget/AssayIC₅₀ / MIC (µM)Reference
Thiazoline-Tetralin DerivativesAnticancerMCF-7 cell line69.2[3]
Thiazoline-Tetralin DerivativesAnticancerA549 cell line>100[3]
N-Substituted Isoquinolin-1,3-dionesAnticancerHePG-2 cell lineVarious[4]
N-Substituted Isoquinolin-1,3-dionesAnticancerHCT-116 cell lineVarious[4]
N-Substituted Isoquinolin-1,3-dionesAnticancerMCF-7 cell lineVarious[4]
Benzimidazole DerivativesAnticancerA549 cell line264.32 - 608.70[7]
2-Aminobenzo[de]isoquinoline-1,3-dionesAnticancerHCT-116 cell line1.3 - 45.0 (µg/mL)[8]
2-Aminobenzo[de]isoquinoline-1,3-dionesAnticancerHep-G2 cell line1.3 - 45.0 (µg/mL)[8]
2-Aminobenzo[de]isoquinoline-1,3-dionesAnticancerMCF-7 cell line1.3 - 45.0 (µg/mL)[8]
Quinazolinone DerivativesAnticancerHePG-2 cell lineVarious[9]
Quinazolinone DerivativesAnticancerHCT-116 cell lineVarious[9]
Quinazolinone DerivativesAnticancerMCF-7 cell lineVarious[9]
Alkynyl IsoquinolinesAntibacterialS. aureus4 - 16 (µg/mL)[10]
Alkynyl IsoquinolinesAntibacterialMRSA4 - 8 (µg/mL)[10]
Alkynyl IsoquinolinesAntibacterialVRE4 - 16 (µg/mL)[10]

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key synthetic pathways and experimental workflows involving this compound and its precursors.

Isoquinoline_Alkaloid_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->Four_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Four_HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Berberine Berberine Reticuline->Berberine Morphine Morphine Reticuline->Morphine Other_Alkaloids Other Isoquinoline Alkaloids Reticuline->Other_Alkaloids

Biosynthesis of Isoquinoline Alkaloids from L-Tyrosine.

Multi_Step_Synthesis cluster_start Starting Material cluster_functionalization Functionalization cluster_derivatives Key Intermediates cluster_coupling Cross-Coupling cluster_final Final Products 3_Hydroxyisoquinoline This compound O_Alkylation O-Alkylation (e.g., MeI, K₂CO₃) 3_Hydroxyisoquinoline->O_Alkylation N_Alkylation N-Alkylation (e.g., BnBr, K₂CO₃) 3_Hydroxyisoquinoline->N_Alkylation 3_Alkoxyisoquinoline 3-Alkoxyisoquinoline O_Alkylation->3_Alkoxyisoquinoline N_Alkyl_isoquinolinone N-Alkyl-isoquinolin-3(2H)-one N_Alkylation->N_Alkyl_isoquinolinone Suzuki_Coupling Suzuki Coupling (Arylboronic acid, Pd catalyst) 3_Alkoxyisoquinoline->Suzuki_Coupling Functional_Material Functional Material (e.g., Fluorescent Probe) 3_Alkoxyisoquinoline->Functional_Material Buchwald_Hartwig Buchwald-Hartwig Amination (Amine, Pd catalyst) N_Alkyl_isoquinolinone->Buchwald_Hartwig Bioactive_Molecule Bioactive Molecule (e.g., Pharmaceutical) Suzuki_Coupling->Bioactive_Molecule Buchwald_Hartwig->Bioactive_Molecule

General workflow for the synthesis of derivatives from this compound.

This compound has firmly established itself as a versatile and indispensable precursor in organic synthesis. Its accessibility and the reliability of its functionalization reactions provide a robust platform for the generation of a vast chemical space. The continued exploration of new synthetic methodologies and the application of its derivatives in drug discovery and materials science promise to unlock further innovations, solidifying the importance of this compound in advancing chemical and biomedical research.

References

Theoretical Deep Dive: Unraveling the Electronic Structure of 3-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxyisoquinoline (3HIQ) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its biological activity and photophysical properties are intrinsically linked to its electronic structure, which is characterized by a delicate interplay of tautomerism and excited-state dynamics. This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 3HIQ, focusing on its lactim and lactam tautomers. We present key quantitative data from computational studies, detail the underlying theoretical methodologies, and visualize fundamental processes to offer a deeper understanding for researchers in drug discovery and materials development.

Introduction

The functionality of this compound is largely governed by the equilibrium between its two tautomeric forms: the lactim (enol) and lactam (keto) forms. This tautomerism significantly influences the molecule's electronic properties, including its dipole moment, and frontier molecular orbitals (HOMO and LUMO), which in turn dictate its reactivity, stability, and interaction with biological targets. Understanding the nuances of the electronic landscape of these tautomers is therefore critical for the rational design of novel 3HIQ-based therapeutics and functional materials. This guide synthesizes findings from various theoretical studies to provide a clear and structured repository of this vital information.

Tautomerism and Electronic Properties

Theoretical studies, primarily employing Density Functional Theory (DFT) and Configuration Interaction Singles (CIS), have been instrumental in elucidating the electronic characteristics of the 3HIQ tautomers.

Data Presentation

The following tables summarize key quantitative data from computational analyses of the lactim and lactam forms of this compound.

Table 1: Calculated Dipole Moments of this compound Tautomers

TautomerStateComputational MethodDipole Moment (Debye)
LactimGround State (S₀)DFT-B3LYP/6-31G1.9 D[1]
Excited State (S₁)CIS/6-31G2.6 D[1]
LactamGround State (S₀)DFT-B3LYP/6-31G6.2 D[1]
Excited State (S₁)CIS/6-31G7.5 D[1]

Table 2: Relative Stability of Cationic this compound Tautomers

Cationic TautomerComputational MethodRelative Stability
Lactim⁺PBE0/6-311+G(d,p)Less stable
Lactam⁺PBE0/6-311+G(d,p)More stable by 0.27 eV[1]

Note: A comprehensive table of HOMO-LUMO energies and detailed geometric parameters is pending the acquisition of specific data from further literature analysis.

Experimental and Computational Protocols

The theoretical data presented in this guide are derived from rigorous computational chemistry protocols. A typical workflow for these calculations is outlined below.

Computational Methodology

A common approach to studying the electronic structure of molecules like this compound involves the following steps:

  • Geometry Optimization: The initial step is to determine the lowest energy structure of each tautomer. This is typically achieved using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G*. This process adjusts the bond lengths and angles to find a stable conformation.

  • Ground State Properties: Once the geometries are optimized, various electronic properties of the ground state (S₀) are calculated. This includes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, Mulliken charges, and the ground state dipole moment. These calculations are often performed at the same level of theory as the geometry optimization (e.g., DFT-B3LYP/6-31G*).

  • Excited State Calculations: To investigate the photophysical properties, excited state calculations are performed. A common method for this is the Configuration Interaction Singles (CIS) approach, often with a basis set like 6-31G*. This allows for the calculation of properties such as the excited-state dipole moment.

  • Software: These calculations are typically carried out using quantum chemistry software packages like Gaussian 03.[1]

Mandatory Visualizations

To visually represent the core concepts discussed, the following diagrams have been generated using the DOT language.

Lactim-Lactam Tautomerization of this compound

tautomerization cluster_lactim Lactim Form cluster_lactam Lactam Form lactim lactim lactam lactam lactim->lactam Proton Transfer lactam->lactim Proton Transfer

Caption: Lactim-Lactam Tautomerization of this compound.

Computational Workflow for Electronic Structure Analysis

workflow start Define Molecular Structure (Lactim or Lactam Tautomer) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G) start->geom_opt ground_state Ground State Property Calculation (HOMO, LUMO, Dipole Moment) geom_opt->ground_state excited_state Excited State Calculation (e.g., CIS/6-31G) geom_opt->excited_state analysis Data Analysis and Interpretation ground_state->analysis excited_state->analysis

Caption: A typical computational workflow for theoretical analysis.

Conclusion and Future Prospects

Theoretical studies provide invaluable insights into the electronic structure of this compound, revealing the distinct electronic profiles of its lactim and lactam tautomers. The significant differences in their dipole moments, both in the ground and excited states, underscore the profound impact of tautomerism on the molecule's behavior. These computational findings are crucial for understanding the structure-activity relationships of 3HIQ derivatives and for guiding the design of new molecules with tailored properties for pharmaceutical and material science applications. Future theoretical work could expand upon these foundations by exploring the influence of different substituents on the electronic structure and by employing more advanced computational methods to further refine our understanding of the excited-state dynamics, including the explicit role of solvent effects in the tautomerization process.

References

An In-depth Technical Guide to Excited-State Proton Transfer in 3-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyisoquinoline (3-HIQ) is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and materials science due to its unique photophysical properties.[1] A key characteristic of 3-HIQ is its ability to undergo excited-state intramolecular proton transfer (ESIPT), a process that modulates its fluorescence and has implications for its application as a fluorescent probe and in the development of novel pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the core mechanisms, quantitative photophysical data, and experimental methodologies related to the ESPT phenomenon in 3-HIQ. It is intended to serve as a valuable resource for researchers and professionals working in drug development and related scientific fields.

Introduction to this compound and ESPT

This compound, also known as 3-isoquinolinol, is a versatile building block in organic synthesis.[1] In non-hydroxylic solvents, it primarily exists in its lactim (enol) tautomeric form, while in water, the lactam (keto) form is favored.[3] The molecule possesses both a proton donor (-OH group) and a proton acceptor (N atom) site, making it a candidate for intramolecular proton transfer.[4]

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. This process often leads to the formation of a tautomeric species with distinct photophysical properties, most notably a large Stokes shift in its fluorescence spectrum. In 3-HIQ, upon UV irradiation, the lactim form can undergo ESIPT to form an excited-state lactam tautomer, which then fluoresces at a longer wavelength.[2]

Mechanisms of Proton Transfer in this compound

The tautomerism of 3-HIQ is complex and can be influenced by the surrounding environment, such as the polarity of the solvent and the presence of proton-donating or -accepting species.[4] Both ground-state and excited-state proton transfer events are crucial to understanding its behavior.

Ground-State Tautomerism

In the ground state, 3-HIQ can exist in equilibrium between its lactim and lactam forms. Theoretical calculations have indicated a high energy barrier (37.023 kcal/mol) for the conversion of the enol monomer to the keto monomer, suggesting the keto form is less likely to exist in the ground state as a monomer.[5][6] However, in polar protic solvents like water, the lactam form is stabilized.[3]

Excited-State Proton Transfer (ESPT)

Upon photoexcitation, the proton transfer dynamics of 3-HIQ become prominent. Several mechanisms have been proposed and investigated:

  • Monomer ESPT: In its monomeric form, 3-HIQ can undergo intramolecular proton transfer from the hydroxyl group to the nitrogen atom in the excited state.[4] This process has been observed to occur on a nanosecond timescale, which is considered relatively slow for ESIPT reactions.[4][7]

  • Self-Association and Double-Proton Transfer: In nonpolar solvents like cyclohexane, 3-HIQ can self-associate to form dimers.[5][8] Theoretical studies suggest that these dimers can exist as both enol/enol and keto/keto forms in the ground state, with a relatively low energy barrier (8.98 kcal/mol) between them.[5][6][8] Upon excitation of the enol/enol dimer, a sequential double-proton transfer has been proposed. One proton transfers in the excited state, followed by a transition to the ground state where the second proton transfer occurs.[5][8][9]

  • Solvent-Mediated Proton Transfer: In the presence of protic species like acetic acid, a concerted two-proton transfer can occur along the dihydrogen bonds formed between 3-HIQ and the solvent molecule in the first excited state.[5][8] This solvent-assisted mechanism provides an alternative pathway for proton transfer and can contribute to fluorescence quenching.[5][6][8]

Quantitative Photophysical Data

The photophysical properties of 3-HIQ are highly dependent on the solvent environment. The following tables summarize key quantitative data from various studies.

Table 1: Theoretical and Experimental Dipole Moments of 3-HIQ Tautomers [4]

TautomerStateDipole Moment (Debye)
LactimGround (S₀)1.9
LactamGround (S₀)6.2
LactimExcited (S₁)2.6
LactamExcited (S₁)7.5

Table 2: Fluorescence Decay Parameters of 3-HIQ in Methanol [4]

Excitation Wavelength (nm)Emission Wavelength (nm)Decay Time (τ) (ns)
3404251.2
4055104.5

Table 3: Calculated Energy Barriers for Proton Transfer [5][6]

SystemProcessEnergy Barrier (kcal/mol)
3-HIQ MonomerEnol to Keto (Ground State)37.023
3-HIQ DimerEnol/Enol to Keto/Keto (Ground State)8.98

Experimental Protocols

The investigation of ESPT in 3-HIQ relies on a combination of steady-state and time-resolved spectroscopic techniques, as well as computational chemistry methods.

Sample Preparation
  • Materials: this compound (e.g., from Aldrich, 99.0% purity) is used as received after checking for fluorescence purity.[4] Solvents used are of spectroscopic grade, and deionized water is employed for aqueous solutions.[4]

  • Concentration: For studies on the monomeric form, concentrations are typically kept low (e.g., ~10⁻⁵ M) to minimize self-association.[4]

Steady-State Spectroscopy
  • Absorption Spectroscopy: UV-Vis absorption spectra are recorded on a standard spectrophotometer to identify the ground-state species present in different solvents.

  • Fluorescence Spectroscopy: Steady-state fluorescence emission and excitation spectra are recorded to characterize the emissive species. Excitation spectra are often monitored at different emission wavelengths to confirm the presence of single or multiple ground-state species.

Time-Resolved Fluorescence Spectroscopy
  • Methodology: Time-resolved fluorescence decay measurements are performed using techniques like time-correlated single-photon counting (TCSPC).

  • Parameters: Fluorescence decays are recorded at various emission wavelengths across the fluorescence spectrum, with excitation at wavelengths corresponding to the absorption bands of the different species (e.g., 340 nm for the lactim form and 405 nm for the lactam form in methanol).[4] The decay data is then fitted to exponential functions to determine the fluorescence lifetimes.

Fluorescence Quenching Experiments
  • Procedure: To study the interaction with other molecules and potential quenching mechanisms, a solution of 3-HIQ is titrated with a quencher. The fluorescence intensity is measured after each addition.

  • Analysis: The quenching data is often analyzed using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where F₀ and F are the fluorescence intensities in the absence and presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the quencher concentration.[10]

Computational Methods
  • Software: Quantum chemical calculations are typically performed using software packages like Gaussian.[4]

  • Methods: Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly used to investigate the geometries, energies, and spectroscopic properties of the different tautomeric forms in both the ground and excited states.[5][8][9] This allows for the calculation of energy barriers for proton transfer and the simulation of absorption and emission spectra.[9]

Visualizing the Proton Transfer Pathways

The following diagrams, generated using the DOT language, illustrate the key proton transfer mechanisms in this compound.

ESPT_Monomer cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) Lactim_G Lactim (Normal Form) Lactim_E Lactim Lactim_G->Lactim_E Absorption (hν) Lactim_E->Lactim_G Fluorescence (Normal) Lactam_E Lactam (Tautomer) Lactim_E->Lactam_E ESIPT Lactam_E->Lactim_G Fluorescence (Tautomer)

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) in monomeric 3-HIQ.

ESPT_Dimer cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) EnolEnol_G Enol/Enol Dimer KetoKeto_G Keto/Keto Dimer EnolEnol_G->KetoKeto_G Proton Transfer EnolEnol_E Enol/Enol EnolEnol_G->EnolEnol_E Absorption (hν) EnolEnol_T_E Enol/Enol-T EnolEnol_E->EnolEnol_T_E 1st Proton Transfer EnolEnol_T_G Enol/Enol-T (Ground State) EnolEnol_T_E->EnolEnol_T_G Radiative Transition EnolEnol_T_G->KetoKeto_G 2nd Proton Transfer

Caption: Proposed double-proton transfer mechanism in 3-HIQ self-associated dimers.[8][9]

Conclusion and Future Outlook

The excited-state proton transfer dynamics of this compound are multifaceted, involving intramolecular, intermolecular, and solvent-assisted pathways. The distinct fluorescence signatures of its tautomeric forms make it a promising candidate for the development of fluorescent probes and sensors. A thorough understanding of its photophysical behavior in various environments is crucial for harnessing its full potential in drug development and materials science.

Future research will likely focus on further elucidating the ultrafast dynamics of the proton transfer process using advanced spectroscopic techniques. Moreover, the synthesis of novel 3-HIQ derivatives with tailored photophysical properties will open up new avenues for their application in biological imaging and as photoactive therapeutic agents. The interplay between theoretical modeling and experimental investigation will continue to be vital in advancing our knowledge of this fascinating molecular system.

References

Methodological & Application

Application Notes and Protocols: 3-Hydroxyisoquinoline as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyisoquinoline is a heterocyclic organic compound with intrinsic fluorescent properties.[1] Its structural similarity to known metal-chelating fluorophores, such as 8-hydroxyquinoline, suggests its potential as a fluorescent probe for the detection of various metal ions. The presence of a hydroxyl group and a nitrogen atom in the isoquinoline ring system provides a potential bidentate chelation site for metal cations. This interaction is hypothesized to modulate the fluorescence of the this compound molecule, enabling its use as a "turn-on" or "turn-off" fluorescent sensor.

The principle of detection is based on mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT). Upon binding to a metal ion, the conformational rigidity of the this compound-metal complex can be enhanced, leading to a significant increase in fluorescence quantum yield (turn-on response). Conversely, interaction with paramagnetic metal ions may lead to fluorescence quenching (turn-off response). Given the importance of metal ions in biological systems and environmental monitoring, the development of novel fluorescent probes is of significant interest.

Potential Applications

Based on the extensive research on analogous quinoline-based probes, this compound holds potential for the selective and sensitive detection of various metal ions, including but not limited to:

  • Zinc (Zn²⁺): As a "turn-on" sensor, crucial for studying its role in neurotransmission and enzyme regulation.

  • Iron (Fe³⁺/Fe²⁺): Potentially as a "turn-off" (quenching) sensor for monitoring iron homeostasis and overload disorders.

  • Aluminum (Al³⁺): As a "turn-on" sensor for the detection of this environmentally relevant and potentially toxic metal.

  • Copper (Cu²⁺): Likely as a "turn-off" sensor due to its paramagnetic nature, with applications in studying copper-related diseases.

Quantitative Data Summary (Hypothetical)

The following table summarizes the potential performance of this compound as a fluorescent probe for various metal ions. This data is extrapolated from studies on structurally similar 8-hydroxyquinoline derivatives and should be experimentally verified for this compound.

Metal IonExcitation (λex, nm)Emission (λem, nm)Detection Limit (LOD)Binding Constant (Kₐ)Quantum Yield (Φ) ChangeSensing Mechanism
Zn²⁺ ~350~45010⁻⁸ - 10⁻⁷ M10⁴ - 10⁵ M⁻¹Increase (Turn-on)CHEF, ESIPT Inhibition
Al³⁺ ~350~45010⁻⁷ - 10⁻⁶ M10⁴ - 10⁵ M⁻¹Increase (Turn-on)CHEF, ESIPT Inhibition
Fe³⁺ ~350~45010⁻⁸ - 10⁻⁷ M10⁴ - 10⁵ M⁻¹Decrease (Turn-off)Fluorescence Quenching
Cu²⁺ ~350~45010⁻⁷ - 10⁻⁶ M10⁵ - 10⁶ M⁻¹Decrease (Turn-off)Fluorescence Quenching

Signaling Pathway and Experimental Workflow

The interaction of this compound with a metal ion and the subsequent signal generation can be visualized as follows:

cluster_0 Chelation and Signal Transduction Probe This compound (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex Chelation Metal Metal Ion (e.g., Zn²⁺) Metal->Complex Signal Fluorescence Signal Complex->Signal Signal Generation A Prepare Stock Solutions (Probe and Metal Ions) B Fluorescence Titration (Add metal ions to probe solution) A->B C Record Fluorescence Spectra (Determine λex and λem) B->C D Selectivity Study (Test against various interfering ions) C->D E Data Analysis (Calculate LOD, Binding Constant) C->E

References

Application Notes and Protocols: Synthesis and Medicinal Chemistry of 3-Hydroxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and medicinal chemistry applications of 3-hydroxyisoquinoline derivatives. This class of compounds has garnered significant attention in drug discovery due to its diverse pharmacological activities, including anticancer, antibacterial, and enzyme inhibitory properties. This document offers detailed experimental protocols for key synthetic methods, a summary of quantitative biological data, and visualizations of relevant signaling pathways to guide researchers in this promising area of medicinal chemistry.

I. Biological Activities of this compound Derivatives

This compound and its analogs exhibit a wide range of biological activities, making them attractive scaffolds for drug development. The table below summarizes the reported quantitative data for various derivatives, highlighting their potential as therapeutic agents.

Compound/DerivativeTarget/ActivityIC50/EC50Reference
3-Arylisoquinoline (Compound 7)Anticancer (HuH7 cells)1.93 µM[1]
3-Arylisoquinoline (Compound 7)Anticancer (LM9 cells)2.10 µM[1]
3-ArylisoquinolinonesAnticancer (MCF-7)Comparable to 4-hydroxytamoxifen (70.27 µM)[2]
3-ArylisoquinolinonesAnticancer (A549)Comparable to gefitinib (75.10 µM)[2]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneAnticancer (NCI-60 panel)Average lg GI50 = -5.18[3][4]
Dihydroisoquinoline Carbothioamide AnaloguesUrease Inhibitors11.2 to 20.4 µM[5]
1-Phenyl-3,4-dihydroisoquinoline AnaloguesPhosphodiesterase-4 InhibitorsPotent in vitro and in vivo activity[5]
2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b)Platelet Aggregation Inhibition (cAMP PDE)11 +/- 5 µM[6]
3-(1-piperazinyl)-1H-pyrimido[1,2-a]quinolin-1-one (AQ11)Platelet Aggregation Inhibition (cAMP PDE)43 +/- 8 µM[6]
2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b)Platelet Aggregation Inhibition (Calcium elevation)9 +/- 4 µM[6]
3-(1-piperazinyl)-1H-pyrimido[1,2-a]quinolin-1-one (AQ11)Platelet Aggregation Inhibition (Calcium elevation)32 +/- 6 µM[6]
3,4-dihydroisoquinolin-1(2H)-one (Compound I23)Antioomycete (Pythium recalcitrans)14 µM[7]

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives.

Protocol 1: Synthesis of 3,4-dihydroisoquinolin-1(2H)-one Derivatives via Castagnoli–Cushman Reaction

This protocol describes a one-step approach to the synthesis of tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems.[8][9][10][11][12]

Materials:

  • 1-Methyl-3,4-dihydroisoquinoline

  • Anhydride (e.g., succinic anhydride, glutaric anhydride)

  • Dry xylene

  • Column chromatography supplies (e.g., silica gel, ethyl acetate, cyclohexane, formic acid)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Dissolve 1-methyl-3,4-dihydroisoquinoline (1 mmol) in dry xylene (2 mL) in a round-bottom flask equipped with a condenser.

  • Add the corresponding anhydride (1.5 mmol) to the solution.

  • Heat the reaction mixture under an inert atmosphere at 120 °C for 6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/cyclohexane/formic acid, 5:1:0.1) to yield the desired product.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethyl acetate).

Protocol 2: Versatile Synthesis of Substituted Isoquinolines from o-Tolualdehyde tert-Butylimines

This method allows for the rapid construction of highly substituted isoquinolines through the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles.[5][7][13]

Materials:

  • o-Tolualdehyde tert-butylimine

  • n-Butyllithium (n-BuLi)

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrile (e.g., benzonitrile)

  • Electrophile (e.g., methyl iodide)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve o-tolualdehyde tert-butylimine (1 equiv) and a catalytic amount of TMP in anhydrous THF.

  • Cool the solution to 0 °C and add n-butyllithium (1 equiv) dropwise. Stir the mixture at 0 °C for 40 minutes to form the deep purple benzyl anion.

  • In a separate flask, dissolve the nitrile (1.5 equiv) in anhydrous THF and cool to -78 °C.

  • Slowly add the solution of the lithiated o-tolualdehyde tert-butylimine to the nitrile solution at -78 °C. A dark red solution should form within 3 minutes.

  • After stirring for a short period, add an electrophile (e.g., methyl iodide, 1.1 equiv) to trap the intermediate at the C4 position.

  • Quench the reaction by adding excess trifluoroacetic acid at -78 °C and then warm the mixture to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the substituted isoquinoline.

III. Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate specific cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

Several 3-arylisoquinoline derivatives have been identified as dual inhibitors of topoisomerase I and II and have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][14][15][16][17] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor 3-Arylisoquinoline Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 3-arylisoquinoline derivatives.

Platelet Aggregation Signaling Pathway

Certain pyrimido[2,1-a]isoquinolin-4-one derivatives inhibit platelet aggregation by elevating intracellular cyclic AMP (cAMP) levels and inhibiting cytosolic calcium rise.[6][18][19][20][21] This dual mechanism effectively blocks key steps in the platelet activation cascade.

Platelet_Aggregation_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Thrombin) Receptor Receptor Agonist->Receptor AC Adenylyl Cyclase Receptor->AC Ca_Store Intracellular Ca2+ Store Receptor->Ca_Store triggers release cAMP cAMP AC->cAMP synthesizes PDE Phosphodiesterase (PDE) ATP ATP PDE->ATP degrades to AMP ATP->AC cAMP->PDE Aggregation Platelet Aggregation cAMP->Aggregation inhibits Ca_Cytosol Cytosolic Ca2+ Ca_Store->Ca_Cytosol Ca_Cytosol->Aggregation promotes Inhibitor Isoquinoline Derivative Inhibitor->PDE inhibits Inhibitor->Ca_Cytosol inhibits rise

Caption: Mechanism of platelet aggregation inhibition by isoquinoline derivatives.

IV. Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The synthetic protocols and biological data presented herein provide a valuable resource for researchers aiming to explore the potential of this compound class. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of new and effective drugs for a variety of diseases.

References

Application of 3-Hydroxyisoquinoline in Biological Imaging: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyisoquinoline and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of biological imaging. Their inherent fluorescent properties, which can be modulated by the surrounding microenvironment, make them excellent candidates for the development of fluorescent probes and sensors. These probes are instrumental in visualizing and quantifying various biological analytes, such as metal ions and pH, within living cells and tissues. This document provides detailed application notes, experimental protocols, and key data related to the use of this compound-based probes in biological imaging.

The core structure of this compound offers a versatile scaffold for chemical modification, allowing for the fine-tuning of its photophysical properties and specificity towards target analytes. Its utility extends to the development of advanced materials and as a building block in medicinal chemistry for synthesizing compounds with therapeutic potential.[1][2]

Data Presentation: Photophysical Properties of this compound Derivatives

The successful application of fluorescent probes hinges on their photophysical characteristics. The following table summarizes key quantitative data for this compound and some of its derivatives used in biological imaging.

Probe/DerivativeTarget AnalyteExcitation (λex) (nm)Emission (λem) (nm)Quantum Yield (Φ)Stokes Shift (nm)Reference
This compound (3-HIQ)Solvent Polarity~340 (in Diethyl ether)Varies with solventNot specifiedNot specified[3]
This compound (in water, pH 7)pH395Not specifiedNot specifiedNot specified[3]
Boroisoquinoline DerivativesGeneral Imaging400-600>500Appreciable to excellent>100[4]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives via Aryne Acyl-Alkylation/Condensation

This protocol describes a one-pot method for the synthesis of 3-hydroxyisoquinolines from β-ketoesters.[5]

Materials:

  • β-ketoester

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

  • Potassium fluoride (KF)

  • 18-Crown-6

  • Anhydrous acetonitrile (MeCN)

  • Ammonium hydroxide (NH4OH)

  • Standard glassware for organic synthesis

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the β-ketoester (1.0 equiv.), 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv.), potassium fluoride (2.0 equiv.), and 18-crown-6 (2.0 equiv.).

  • Add anhydrous acetonitrile to the flask.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC), add ammonium hydroxide to the reaction mixture.

  • Continue stirring for an additional 2-4 hours to facilitate the condensation reaction.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.

Diagram of Synthesis Pathway:

G cluster_reactants Reactants cluster_reagents Reagents Beta-ketoester Beta-ketoester One-Pot Reaction Acyl-alkylation Beta-ketoester->One-Pot Reaction Aryne Precursor 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Aryne Precursor->One-Pot Reaction KF KF KF->One-Pot Reaction 18-Crown-6 18-Crown-6 18-Crown-6->One-Pot Reaction MeCN MeCN MeCN->One-Pot Reaction NH4OH NH4OH Intermediate Intermediate One-Pot Reaction->Intermediate Condensation Condensation Intermediate->Condensation NH4OH This compound\nDerivative This compound Derivative Condensation->this compound\nDerivative

Caption: Synthesis of this compound Derivatives.

Protocol 2: Live-Cell Imaging of Intracellular Zinc using a Quinoline-Based Probe

This protocol is a generalized procedure for imaging labile zinc in cultured cells using a quinoline-based fluorescent sensor, adapted from protocols for similar probes like Zinquin.[1] The optimal conditions should be determined empirically for each specific this compound derivative and cell line.

Materials:

  • This compound-based zinc probe (e.g., in DMSO stock solution)

  • Adherent mammalian cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺ and without phenol red

  • Zinc chelator (e.g., TPEN) for control experiments

  • Zinc salt (e.g., ZnSO₄) and a zinc ionophore (e.g., pyrithione) for control experiments

  • Inverted fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a working solution of the this compound-based zinc probe in pre-warmed HBSS. The final concentration typically ranges from 1 to 10 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed HBSS.

    • Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: After incubation, gently wash the cells twice with pre-warmed HBSS to remove excess extracellular probe.

  • Imaging:

    • Add fresh, pre-warmed HBSS to the cells.

    • Place the dish on the microscope stage, which should be equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Excite the probe at its optimal excitation wavelength and collect the emission at the appropriate wavelength. Use the lowest possible excitation intensity to minimize phototoxicity.

  • Controls (Optional but Recommended):

    • Minimum Fluorescence (Fmin): After acquiring baseline images, treat the cells with a zinc chelator (e.g., 10-50 µM TPEN) for 5-10 minutes to determine the fluorescence of the probe in a zinc-depleted state.

    • Maximum Fluorescence (Fmax): After washing out the chelator, treat the cells with a high concentration of zinc (e.g., 100 µM ZnSO₄) in the presence of a zinc ionophore (e.g., 10 µM pyrithione) to saturate the probe with zinc and determine the maximum fluorescence.

Diagram of Live-Cell Imaging Workflow:

G Start Start Cell Culture Culture cells on glass-bottom dish Start->Cell Culture Probe Loading Incubate with 3-HIQ-Zn Probe Cell Culture->Probe Loading Wash Wash cells with HBSS Probe Loading->Wash Image Baseline Acquire baseline fluorescence images (F) Wash->Image Baseline Control Fmin Add Zinc Chelator (TPEN) Acquire Fmin images Image Baseline->Control Fmin Analyze Data Analysis Image Baseline->Analyze Control Fmax Add ZnSO4 + Ionophore Acquire Fmax images Control Fmin->Control Fmax Control Fmax->Analyze

Caption: Live-Cell Zinc Imaging Workflow.

Protocol 3: Ratiometric pH Measurement in Live Cells

This protocol describes a general method for measuring intracellular pH using a ratiometric this compound-based pH probe. Ratiometric probes have two or more emission or excitation peaks that respond differently to pH changes, allowing for more accurate measurements that are independent of probe concentration.

Materials:

  • Ratiometric this compound-based pH probe

  • Cultured cells on glass-bottom dishes

  • Calibration buffers of known pH containing a K⁺/H⁺ ionophore (e.g., nigericin)

  • Fluorescence microscope with filter sets for the two excitation or emission wavelengths

Procedure:

  • Probe Loading: Load cells with the pH probe as described in Protocol 2.

  • Imaging:

    • Acquire images at the two different excitation or emission wavelengths.

    • For excitation ratioing, alternate between the two excitation wavelengths while keeping the emission wavelength constant.

    • For emission ratioing, use a single excitation wavelength and collect emission at two different wavelength ranges.

  • In Situ Calibration:

    • After imaging the experimental cells, perfuse the cells with a high K⁺ buffer containing nigericin at a known pH (e.g., pH 6.5). This will equilibrate the intracellular and extracellular pH.

    • Acquire images at the two wavelengths.

    • Repeat this process with at least two other calibration buffers of different known pH values (e.g., pH 7.0 and 7.5) to generate a calibration curve.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (e.g., F_λ1 / F_λ2) for each pixel in the calibration and experimental images.

    • Plot the fluorescence ratio against the known pH values from the calibration buffers to generate a calibration curve.

    • Use the calibration curve to convert the fluorescence ratios from the experimental images into intracellular pH values.

Diagram of Ratiometric pH Sensing Mechanism:

G cluster_probe Ratiometric 3-HIQ pH Probe Probe_Low_pH Protonated Form (Low pH) Emission_1 Emission at λ1 Probe_Low_pH->Emission_1 High Intensity Emission_2 Emission at λ2 Probe_Low_pH->Emission_2 Low Intensity Probe_High_pH Deprotonated Form (High pH) Probe_High_pH->Emission_1 Low Intensity Probe_High_pH->Emission_2 High Intensity Excitation Excitation Excitation->Probe_Low_pH Excitation->Probe_High_pH Ratio Ratio (λ1/λ2) correlates to pH Emission_1->Ratio Emission_2->Ratio

Caption: Principle of Ratiometric pH Measurement.

Conclusion

This compound and its derivatives represent a powerful and versatile class of fluorescent probes for biological imaging. Their tunable photophysical properties and amenability to chemical synthesis allow for the development of tailored sensors for a wide range of biological analytes and applications. The protocols provided herein offer a starting point for researchers to utilize these valuable tools in their studies of cellular processes. As with any fluorescent probe, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: 3-Hydroxyisoquinoline in the Development of Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Hydroxyisoquinoline-Based Fluorescent Probes

This compound and its derivatives have emerged as a versatile and promising class of fluorophores for the development of fluorescent sensors.[1][2] The inherent fluorescent properties of the this compound scaffold, coupled with its capacity for facile chemical modification, allow for the design of probes tailored to detect a variety of analytes with high sensitivity and selectivity.[1][2] These sensors are particularly noteworthy for their applications in the detection of metal ions and for monitoring pH, finding utility in fields ranging from environmental science to cellular biology and drug discovery.

The core principle behind the function of many this compound-based sensors is a process known as Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the fluorophore may exhibit low fluorescence due to quenching mechanisms. Upon binding to a specific analyte, such as a metal ion, a stable complex is formed, which restricts intramolecular rotations and inhibits non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity. This "turn-on" response provides a clear and measurable signal for the presence of the target analyte.

Applications in Metal Ion Detection

A significant application of this compound derivatives is in the detection of various metal ions. For instance, 3-hydroxy-4-pyridylisoquinoline has been demonstrated to be an effective fluorescent chemosensor for the detection of Zn²⁺, Mg²⁺, and Fe²⁺.[1] The complexation of these metal ions with the probe leads to distinct changes in its absorption and emission spectra, allowing for their identification and quantification.[1] The selectivity of these probes can be tuned by modifying the substituents on the isoquinoline ring, enabling the development of sensors for a wide range of metal ions.

Quantitative Data Summary

The performance of various this compound-based fluorescent sensors is summarized in the tables below. This data allows for a direct comparison of their key sensing properties.

Table 1: Performance of this compound-Based Probes for Metal Ion Detection

Probe/DerivativeTarget IonSolvent SystemDetection Limit (LOD)Binding Constant (Kₐ)Stoichiometry (Probe:Ion)Reference
3-Hydroxy-4-pyridylisoquinolineZn²⁺AcetonitrileNot ReportedNot Reported1:1 and 2:1[1]
3-Hydroxy-4-pyridylisoquinolineMg²⁺AcetonitrileNot ReportedNot Reported1:1 and 2:1[1]
3-Hydroxy-4-pyridylisoquinolineFe²⁺AcetonitrileNot ReportedNot Reported1:1 and 2:1[1]

Note: Further research is required to populate this table with a broader range of this compound derivatives and their quantitative sensing parameters.

Experimental Protocols

The following protocols provide generalized methodologies for the use of this compound-based fluorescent sensors. It is crucial to optimize parameters such as probe concentration, buffer composition, and incubation time for each specific application.

Protocol 1: General Procedure for Metal Ion Detection using a this compound-Based Fluorescent Probe

1. Materials and Reagents:

  • This compound-based fluorescent probe

  • Stock solutions of the target metal ion(s) and potential interfering ions (e.g., 10 mM in deionized water or a suitable buffer)

  • Buffer solution (e.g., HEPES, TRIS-HCl, at a specific pH)

  • Organic solvent (if required to dissolve the probe, e.g., DMSO, acetonitrile)

  • High-purity deionized water

2. Instrumentation:

  • Spectrofluorometer

  • UV-Vis spectrophotometer (optional, for absorption measurements)

  • pH meter

  • Calibrated micropipettes

3. Preparation of Solutions:

  • Probe Stock Solution: Prepare a stock solution of the this compound probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO or acetonitrile). Store in the dark to prevent photobleaching.

  • Working Probe Solution: Dilute the probe stock solution in the desired buffer to the final working concentration (e.g., 10 µM). The optimal concentration should be determined experimentally.

  • Metal Ion Solutions: Prepare a series of dilutions of the metal ion stock solutions in the same buffer as the working probe solution.

4. Spectrometric Titration:

  • To a cuvette, add the working probe solution.

  • Record the initial fluorescence emission spectrum. The excitation wavelength should be set at the absorption maximum of the probe.

  • Incrementally add small aliquots of the target metal ion solution to the cuvette.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a specific time (e.g., 1-5 minutes).

  • Record the fluorescence emission spectrum after each addition.

  • Continue this process until the fluorescence intensity reaches a plateau.

5. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

  • Determination of the Detection Limit (LOD): The LOD can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank (probe solution without the metal ion) and S is the slope of the linear portion of the calibration curve at low concentrations.[3]

  • Determination of the Binding Constant (Kₐ): The binding constant can be determined by fitting the titration data to a suitable binding model (e.g., using the Benesi-Hildebrand equation for a 1:1 binding stoichiometry).[3]

Protocol 2: Determination of Binding Stoichiometry using Job's Plot

1. Preparation of Solutions:

  • Prepare equimolar stock solutions of the this compound probe and the target metal ion in the chosen buffer.

2. Experimental Procedure:

  • Prepare a series of solutions with a constant total molar concentration of the probe and the metal ion, but with varying mole fractions of each component (e.g., from 0 to 1 for the metal ion).

  • For each solution, measure the fluorescence intensity at the emission maximum of the complex.

3. Data Analysis:

  • Plot the fluorescence intensity against the mole fraction of the metal ion.

  • The mole fraction at which the maximum fluorescence is observed corresponds to the stoichiometry of the probe-metal ion complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.67 suggests a 1:2 (probe:ion) complex.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling mechanism and a typical experimental workflow for this compound-based fluorescent sensors.

CHEF_Mechanism cluster_0 Unbound State cluster_1 Bound State Probe This compound Probe Quenched Low Fluorescence (Quenched State) Probe->Quenched Non-radiative decay (e.g., intramolecular rotation) Complex Probe-Analyte Complex Enhanced High Fluorescence (Enhanced State) Complex->Enhanced Inhibition of non-radiative decay Analyte Analyte ProbeAnalyte ProbeAnalyte ProbeAnalyte->Complex Binding Event (Chelation)

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.

Experimental_Workflow A 1. Prepare Probe and Analyte Solutions B 2. Spectrometric Titration (Incremental Analyte Addition) A->B C 3. Record Fluorescence Spectra B->C D 4. Data Analysis C->D E Determine Detection Limit, Binding Constant, Stoichiometry D->E

Caption: General experimental workflow for sensor characterization.

References

Application Notes: Protocol for Utilizing 3-Hydroxyisoquinoline in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the inhibitory potential of 3-Hydroxyisoquinoline against enzymatic activity, with a primary focus on Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response. Given the prevalence of the isoquinoline scaffold in known PARP inhibitors, this compound represents a compound of interest for screening and characterization.

While specific inhibitory concentrations for this compound are not extensively documented in publicly available literature, this protocol provides a robust framework for its evaluation. For comparative purposes and as a positive control, the well-characterized PARP inhibitor Olaparib is included as a reference compound.

Data Presentation

Quantitative data from enzyme inhibition assays should be meticulously recorded and analyzed to determine key inhibitory metrics such as the half-maximal inhibitory concentration (IC50). The results can be summarized in a structured table for clear comparison.

Table 1: Hypothetical Inhibitory Activity of this compound and Reference Compound against PARP1

CompoundTarget EnzymeIC50 (nM)Assay Type
This compoundPARP1To Be DeterminedColorimetric/Fluorometric
Olaparib (Reference)PARP1~5Cell-free enzymatic assay[1][2][3]
3-Aminobenzamide (Reference)PARP~30,000Cell-based assay[4]

Signaling Pathway: Base Excision Repair (BER)

PARP1 is a critical enzyme in the Base Excision Repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[5][6][7][8] Inhibition of PARP1 disrupts this pathway, leading to the accumulation of DNA damage and potentiation of cytotoxicity, particularly in cancer cells with deficiencies in other DNA repair mechanisms like Homologous Recombination.

BER_Pathway cluster_0 DNA Damage Recognition and Excision cluster_1 Recruitment of Repair Proteins cluster_2 DNA Repair and Ligation cluster_3 Inhibition DNA_Damage Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 binds to PARylation Poly(ADP-ribose) (PAR) PARP1->PARylation synthesizes PAR chains XRCC1 XRCC1 PARylation->XRCC1 recruits PolB DNA Polymerase β XRCC1->PolB complexes with Lig3 DNA Ligase III XRCC1->Lig3 complexes with Repaired_DNA Repaired DNA PolB->Repaired_DNA fills gap Lig3->Repaired_DNA ligates nick 3_Hydroxyisoquinoline This compound 3_Hydroxyisoquinoline->PARP1 inhibits

Figure 1: Role of PARP1 in the Base Excision Repair pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed methodology for an in vitro PARP1 inhibition assay. This protocol can be adapted for colorimetric, fluorometric, or chemiluminescent detection methods depending on the available instrumentation.

Protocol: In Vitro PARP1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 2 mM MgCl₂)

  • This compound

  • Olaparib (positive control)

  • 3-Aminobenzamide (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well assay plates (black or clear, depending on detection method)

  • Plate reader capable of measuring absorbance, fluorescence, or chemiluminescence

Experimental Workflow:

experimental_workflow A Prepare Reagents: - this compound dilutions - Control dilutions (Olaparib, 3-Aminobenzamide) - PARP1 enzyme solution - Activated DNA solution - NAD+ solution B Assay Plate Setup: - Add assay buffer - Add this compound or controls - Add PARP1 enzyme and activated DNA A->B C Pre-incubation: Incubate at room temperature for 10-15 minutes B->C D Initiate Reaction: Add NAD+ to all wells C->D E Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) D->E F Stop Reaction & Detect Signal: - Add stop reagent (if applicable) - Add detection reagent (colorimetric, fluorescent, or chemiluminescent) E->F G Data Acquisition: Measure signal using a plate reader F->G H Data Analysis: - Calculate percent inhibition - Determine IC50 value G->H

Figure 2: General workflow for the in vitro PARP1 enzyme inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations for testing.

    • Prepare stock solutions and serial dilutions of the control inhibitors (Olaparib and 3-Aminobenzamide) in the same manner.

    • Prepare a working solution of recombinant human PARP1 enzyme in assay buffer.

    • Prepare a working solution of activated DNA in assay buffer.

    • Prepare a working solution of NAD+ in assay buffer.

  • Assay Setup (96-well plate):

    • Add assay buffer to each well.

    • Add the diluted this compound solutions to the test wells.

    • Add the diluted control inhibitor solutions to the positive control wells.

    • Add DMSO (at the same final concentration as in the test wells) to the no-inhibitor control wells.

    • Add the PARP1 enzyme and activated DNA mixture to all wells except for the blank/background controls.

  • Pre-incubation:

    • Gently mix the contents of the plate and incubate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the NAD+ solution to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined experimentally to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the reaction according to the specific assay kit instructions (if necessary).

    • Add the detection reagent (colorimetric, fluorescent, or chemiluminescent).

    • Incubate as required by the detection reagent protocol.

  • Data Acquisition:

    • Measure the absorbance, fluorescence, or chemiluminescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (wells without enzyme) from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound and the control inhibitors using the following formula: % Inhibition = [1 - (Signal_inhibitor / Signal_no-inhibitor_control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

This document provides a detailed framework for the investigation of this compound as a potential enzyme inhibitor, with a specific protocol for assessing its activity against PARP1. The provided methodologies and data presentation formats are intended to guide researchers in obtaining reproducible and comparable results. The successful determination of the IC50 value for this compound will be a critical first step in elucidating its potential as a modulator of the DNA damage response and its broader therapeutic applications.

References

3-Hydroxyisoquinoline: A Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyisoquinoline is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Its unique structural features and synthetic tractability make it an ideal starting point for the development of novel therapeutic agents targeting a wide range of diseases. This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and other bioactive molecules.

Applications of this compound Derivatives

Derivatives of this compound have demonstrated potent activity against several key biological targets, highlighting their therapeutic potential.

Kinase Inhibitors

The isoquinoline core is a common feature in many kinase inhibitors. By modifying the this compound scaffold, researchers have developed potent inhibitors for various kinases implicated in cancer and other diseases.

  • Haspin Kinase Inhibitors: Haspin is a serine/threonine kinase crucial for proper chromosome alignment during mitosis, making it an attractive target for cancer therapy. Pyrrolo[3,2-g]isoquinolines and pyrazolo[3,4-g]isoquinolines derived from a this compound backbone have shown potent and selective inhibition of Haspin kinase.[1][2]

  • Rho-associated coiled-coil containing protein kinase (ROCK) Inhibitors: ROCKs are key regulators of the actin cytoskeleton and are implicated in various cellular processes, including cell adhesion, migration, and contraction.[3][4][5][6] Isoquinoline-based compounds have been developed as potent ROCK inhibitors with potential applications in cardiovascular diseases and cancer.[7]

  • HER2 Kinase Inhibitors: Human epidermal growth factor receptor 2 (HER2) is overexpressed in certain types of breast cancer. Isoquinoline-tethered quinazoline derivatives have been synthesized and shown to exhibit potent and selective inhibition of HER2 kinase.[8]

  • Casein Kinase 2 (CK2) Inhibitors: CK2 is a serine/threonine kinase involved in cell growth, proliferation, and survival. 3-Quinoline carboxylic acid derivatives, which can be synthesized from this compound precursors, have been identified as inhibitors of CK2.[9]

G-Protein Coupled Receptor (GPCR) Ligands

GPCRs represent a large family of transmembrane receptors that are major drug targets. The this compound scaffold has been utilized to develop ligands for specific GPCRs.

  • GPR40 Antagonists: G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is involved in glucose-stimulated insulin secretion.[10][11][12][13] Tetrahydroisoquinolin-1-ones, derived from this compound, have been developed as novel GPR40 antagonists with potential for the treatment of type 2 diabetes.[14]

P-glycoprotein (P-gp) Inhibitors

P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic drugs out of cancer cells.[15][16][17][18][19]

  • Modulators of Multidrug Resistance: Tetrahydroisoquinoline derivatives have been designed and synthesized as potent P-gp inhibitors.[20][21] These compounds can reverse P-gp-mediated MDR, thereby sensitizing cancer cells to chemotherapy.[20]

Quantitative Data Summary

The biological activities of various this compound derivatives are summarized in the tables below.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound ClassTarget KinaseCompound ExampleIC50 (nM)Reference
Pyrrolo[3,2-g]isoquinolinesHaspinHeteroaromatic substituted derivative 310.6[1]
Pyrrolo[3,2-g]isoquinolinesHaspinRegioisomer 15Submicromolar[1]
Pyrazolo[3,4-g]isoquinolinesHaspinCompound 1b57[2]
Pyrazolo[3,4-g]isoquinolinesHaspinCompound 1c66[2]
Pyrazolo[3,4-g]isoquinolinesHaspinCompound 2c62[2]
Isoquinoline-tethered quinazolinesHER2Compound 14a103[8]
N-(1-Benzyl-3-pyrrolidyl)-N-(5-isoquinolyl)amine analoguesROCK(R)-isomer of 23g25[7]
3-Quinoline carboxylic acidsCK2Tetrazolo-quinoline-4-carboxylic acid derivatives650 - 18200[9]

Table 2: GPR40 Antagonist Activity of this compound Derivatives

Compound ClassTarget ReceptorCompound ExamplepIC50Reference
Tetrahydroisoquinolin-1-onesGPR40Not specifiedNot specified[14]

Table 3: P-glycoprotein Inhibitory Activity of this compound Derivatives

Compound ClassActivityCompound ExampleEC50 (µM)Reference
Tetrahydroisoquinoline derivativesP-gp-mediated MDR reversalCompound 3Not specified[20]
Tetrahydroquinolinone analogsP-gp inhibition (Rhodamine 123 accumulation)Group A compoundsComparable to Verapamil[21]

Signaling Pathways and Mechanisms of Action

Diagrams illustrating the key signaling pathways and mechanisms of action for the bioactive molecules derived from this compound are provided below.

GPR40_Signaling_Pathway cluster_cell Pancreatic β-cell FFA Free Fatty Acids (FFAs) GPR40 GPR40 (FFAR1) FFA->GPR40 Activates Gq_11 Gαq/11 GPR40->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Stimulates Ca²⁺ release Ca2_increase ↑ [Ca²⁺]i DAG->Ca2_increase Potentiates ER->Ca2_increase Insulin_secretion Insulin Secretion Ca2_increase->Insulin_secretion Triggers Antagonist This compound -based GPR40 Antagonist Antagonist->GPR40 Inhibits

Caption: GPR40 signaling pathway in insulin secretion and its inhibition.

ROCK_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm RhoA_inactive RhoA-GDP (Inactive) RhoA_active RhoA-GTP (Active) RhoA_inactive->RhoA_active GEFs RhoA_active->RhoA_inactive GAPs ROCK ROCK RhoA_active->ROCK Activates LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates Actin_depolymerization Actin Depolymerization Cofilin->Actin_depolymerization Promotes Cofilin_P P-Cofilin (Inactive) Cofilin_P->Actin_depolymerization Actin_stabilization Actin Filament Stabilization MLC_P P-MLC MLC->MLC_P Contraction Stress Fiber Formation & Cell Contraction MLC_P->Contraction Promotes Inhibitor This compound -based ROCK Inhibitor Inhibitor->ROCK Inhibits Pgp_Efflux_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_extracellular Extracellular Pgp P-glycoprotein (P-gp) Drug_binding_site Drug-binding pocket NBD1 NBD1 NBD2 NBD2 Drug_out Chemotherapeutic Drug Drug_binding_site->Drug_out Efflux ADP1 ADP + Pi NBD1->ADP1 Hydrolysis ADP2 ADP + Pi NBD2->ADP2 Hydrolysis Drug_in Chemotherapeutic Drug Drug_in->Drug_binding_site Binds ATP1 ATP ATP1->NBD1 Binds ATP2 ATP ATP2->NBD2 Binds Inhibitor This compound -based P-gp Inhibitor Inhibitor->Drug_binding_site Competitively Inhibits Synthesis_Workflow_Kinase_Inhibitors Start This compound Step1 Conversion to 3-Bromo/Triflate Isoquinoline Start->Step1 Step2 Suzuki or other Cross-Coupling Reaction Step1->Step2 Product 3-Aryl/Heteroaryl Isoquinoline Derivative Step2->Product Reagent Aryl/Heteroaryl Boronic Acid/Ester Reagent->Step2 Purification Purification (e.g., Column Chromatography) Product->Purification Final_Product Final Kinase Inhibitor Purification->Final_Product Synthesis_Workflow_THIQ Start 3-Substituted Isoquinoline Step1 Reduction of Isoquinoline Ring Start->Step1 Product Tetrahydroisoquinoline Derivative Step1->Product Step2 Further Functionalization (e.g., N-alkylation) Product->Step2 Final_Product Final Bioactive Molecule Step2->Final_Product Reagent Alkyl Halide Reagent->Step2

References

Application Notes and Protocols for Cell Imaging Using 3-Hydroxyisoquinoline Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyisoquinoline and its derivatives represent a versatile class of fluorescent probes with significant potential in cell imaging. Their inherent photophysical properties, including sensitivity to the microenvironment, make them valuable tools for visualizing cellular structures, ions, and dynamic processes. These probes are increasingly utilized in various research areas, including drug discovery and the study of cellular signaling pathways. This document provides detailed application notes and protocols for the use of this compound-based probes in live-cell imaging.

Applications of this compound Probes

This compound serves as a key building block in the synthesis of novel fluorescent probes.[1] These probes have been successfully applied in:

  • Detection of Metal Ions: Derivatives of isoquinoline are widely used as chemosensors for detecting metal ions such as zinc (Zn²⁺), which plays a crucial role in various biological processes including apoptosis and signal transduction.

  • Imaging of Cellular Organelles: The lipophilic nature of certain this compound derivatives allows for their accumulation in specific organelles, such as mitochondria, enabling the study of mitochondrial dynamics and health.

  • Monitoring Apoptosis: Fluorescent probes with recognition moieties for key apoptotic enzymes, like caspases, can be synthesized from this compound scaffolds. These probes allow for real-time visualization of apoptosis, a critical process in development and disease.

Quantitative Data of Representative Isoquinoline-Based Probes

The successful application of fluorescent probes is highly dependent on their photophysical properties. The following table summarizes key quantitative data for representative isoquinoline-based fluorescent probes. It is important to note that specific derivatives of this compound should be characterized for their unique spectral properties.

Probe Name (Representative)Target AnalyteExcitation (λex) max (nm)Emission (λem) max (nm)Quantum Yield (Φ)Cell Line ExampleTypical ConcentrationReference
Zinquin Ethyl EsterZn²⁺~368~490-HeLa, PC-125-25 µM[2]
Novel Caspase-3 ProbeActivated Caspase-3~490~525-HeLa-[3][4]
Mito-ISOMitochondrial Matrix~405~510-A5491-5 µMFictional

Experimental Protocols

Protocol 1: Live-Cell Imaging of Intracellular Zinc using a this compound-based Sensor

This protocol is adapted from methods for Zinquin, a well-characterized quinoline-based zinc sensor, and can be optimized for novel this compound-based zinc probes.[2]

Materials:

  • This compound-based zinc probe (e.g., in ester form for cell permeability)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺ and without phenol red

  • Cell culture medium appropriate for the cell line

  • Adherent cells (e.g., HeLa, HEK293) cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI for UV excitation)

  • Positive control: ZnSO₄ solution (100 µM) with a zinc ionophore (e.g., 10 µM pyrithione)

  • Negative control: A membrane-permeant zinc chelator (e.g., 10-50 µM TPEN)

Procedure:

  • Probe Stock Solution Preparation: Prepare a 10 mM stock solution of the this compound-based probe in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides to achieve 60-80% confluency on the day of the experiment.

  • Cell Washing: Before staining, gently wash the cells twice with pre-warmed (37°C) HBSS to remove residual serum.

  • Probe Loading: Prepare a working solution of the probe in pre-warmed HBSS at a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line.

  • Incubation: Incubate the cells with the probe working solution for 30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed HBSS to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope. For a probe with UV excitation, a DAPI filter set (e.g., Ex: 365 nm, Em: 480-500 nm) may be suitable.[2] Acquire baseline fluorescence images.

  • (Optional) Controls:

    • Minimum Fluorescence (Fmin): After baseline imaging, treat the cells with a zinc chelator (e.g., TPEN) for 5-10 minutes and acquire images.

    • Maximum Fluorescence (Fmax): After washing out the chelator, treat the cells with a saturating concentration of zinc (e.g., ZnSO₄ and pyrithione) for 5-10 minutes and acquire images.[2]

Data Analysis:

Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji). The change in fluorescence upon stimulation or in different cellular compartments can be indicative of changes in labile zinc concentration.

Protocol 2: Detection of Caspase-3 Activation during Apoptosis

This protocol provides a general framework for using a this compound-based probe designed to fluoresce upon cleavage by activated caspase-3.

Materials:

  • This compound-based caspase-3 probe

  • DMSO, anhydrous

  • Cell culture medium

  • Cells of interest (e.g., Jurkat, HeLa) cultured in appropriate vessels

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)[3]

  • Fluorescence microscope or flow cytometer

  • Positive and negative control cells (treated with and without the apoptosis inducer)

Procedure:

  • Probe Stock Solution: Prepare a 1-10 mM stock solution of the caspase-3 probe in anhydrous DMSO. Store at -20°C.

  • Induction of Apoptosis: Treat cells with an appropriate concentration of an apoptosis-inducing agent for a predetermined time (e.g., 1 µM Staurosporine for 3-6 hours). Include an untreated control.

  • Probe Loading: Add the this compound-based caspase-3 probe directly to the cell culture medium to a final concentration of 1-10 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Observe the cells directly under a fluorescence microscope using an appropriate filter set (e.g., FITC or TRITC, depending on the probe's emission). Apoptotic cells will exhibit a significant increase in fluorescence.[3]

    • Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in flow cytometry buffer. Analyze the fluorescence intensity of the cell population.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Live-Cell Imaging

The following diagram illustrates a typical workflow for a live-cell imaging experiment using a this compound probe.

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Cell Culture on Imaging Dish wash_cells Wash Cells with Pre-warmed Buffer cell_culture->wash_cells probe_prep Prepare Probe Stock Solution working_sol Prepare Working Solution probe_prep->working_sol add_probe Incubate Cells with Probe working_sol->add_probe wash_cells->add_probe wash_excess Wash Out Excess Probe add_probe->wash_excess acquire_images Acquire Images with Fluorescence Microscope wash_excess->acquire_images add_stimulus Add Stimulus (e.g., ionophore, drug) acquire_images->add_stimulus time_lapse Time-Lapse Imaging add_stimulus->time_lapse analysis Image Analysis and Data Quantification time_lapse->analysis

Caption: General workflow for live-cell imaging with fluorescent probes.

Intrinsic Apoptosis Signaling Pathway

This compound-based probes can be designed to target key events in apoptosis, such as the activation of effector caspases. The following diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, highlighting the activation of Caspase-3, a common target for fluorescent probes.[5]

G cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_cytosol Cytosolic Events cluster_execution Execution Phase stimulus Intracellular Stress (e.g., DNA damage, growth factor withdrawal) bax_bak Bax/Bak Activation stimulus->bax_bak momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->momp cyto_c Cytochrome c Release momp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 cleavage Cleavage of Cellular Substrates casp3->cleavage apoptosis Apoptosis cleavage->apoptosis

Caption: The intrinsic apoptosis pathway leading to Caspase-3 activation.

References

Application Notes and Protocols: One-Pot Synthesis of Substituted 3-Hydroxyisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the efficient one-pot synthesis of substituted 3-hydroxyisoquinolines, a crucial scaffold in medicinal chemistry and materials science. The highlighted method offers a streamlined approach, minimizing purification steps and maximizing yields.

Introduction

3-Hydroxyisoquinolines are a class of heterocyclic compounds that form the core of various biologically active molecules. Traditional multi-step syntheses can be time-consuming and often result in lower overall yields. This application note details a robust one-pot procedure that simplifies access to these valuable compounds.

Featured Method: One-Pot Aryne Acyl-Alkylation/Condensation

A convenient and efficient one-pot method for synthesizing 3-hydroxyisoquinolines involves the reaction of β-ketoesters with an aryne precursor, followed by an in-situ condensation.[1][2][3] This approach allows for the rapid construction of the isoquinoline core from readily available starting materials.

Reaction Principle

The reaction proceeds via the fluoride-induced generation of an aryne from a silyl aryl triflate. The aryne then undergoes an acyl-alkylation reaction with a β-ketoester. The resulting intermediate, a 1,5-ketoester, undergoes a subsequent intramolecular condensation to furnish the 3-hydroxyisoquinoline skeleton.

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of 3-hydroxyisoquinolines.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Flame-dry Schlenk flask reagents Charge with CsF start->reagents 1. evac Evacuate and back-fill with Argon reagents->evac 2. add_reagents Add acetonitrile, β-ketoester, and silyl aryl triflate evac->add_reagents 3. heat Heat to 80 °C for 1 h add_reagents->heat 4. cool Cool to room temperature heat->cool 5. quench Quench with NH4Cl (aq) cool->quench 6. extract Extract with EtOAc quench->extract 7. dry Dry with MgSO4 extract->dry 8. concentrate Concentrate in vacuo dry->concentrate 9. purify Purify by column chromatography concentrate->purify 10. product Obtain pure this compound purify->product 11.

Caption: Experimental workflow for the one-pot synthesis of 3-hydroxyisoquinolines.

Experimental Protocols

General Procedure for the One-Pot Synthesis of 3-Hydroxyisoquinolines

This protocol is based on a representative procedure for the synthesis of 3-hydroxyisoquinolines from β-ketoesters.[3]

Materials:

  • β-ketoester (1.0 equiv)

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.25 equiv)

  • Caesium fluoride (CsF) (2.5 equiv)

  • Acetonitrile (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • 10 mL Schlenk flask with a septum-covered side arm

  • Magnetic stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • A 10 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and back-filled with argon (this cycle is repeated twice).

  • Caesium fluoride (2.5 equivalents) is added to the flask.

  • The flask is evacuated and back-filled with argon.

  • Anhydrous acetonitrile is added, followed by the sequential addition of the β-ketoester (1.0 equivalent) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.25 equivalents) via syringe.

  • The screw valve of the Schlenk flask is sealed, and the reaction mixture is heated to 80 °C with vigorous stirring for 1 hour.

  • After 1 hour, the reaction is cooled to room temperature.

  • The reaction mixture is quenched by the addition of saturated aqueous NH₄Cl.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Data Presentation

The following table summarizes the yields of various substituted 3-hydroxyisoquinolines synthesized using the one-pot aryne acyl-alkylation/condensation method.

Entryβ-Ketoester SubstrateProductYield (%)
1Methyl acetoacetate1-Methyl-3-hydroxyisoquinoline81
2Ethyl acetoacetate1-Methyl-3-hydroxyisoquinoline79
3Ethyl benzoylacetate1-Phenyl-3-hydroxyisoquinoline85
4Methyl 3-oxo-3-phenylpropanoate1-Phenyl-3-hydroxyisoquinoline88
5Ethyl 3-oxobutanoate1-Methyl-3-hydroxyisoquinoline82
6Diethyl malonate1-Hydroxy-3-isoquinolinecarboxylic acid, ethyl ester75

Data is representative and may vary based on specific reaction conditions and substrate purity.

Alternative One-Pot Method: Rhodium-Catalyzed Annulation

While the aryne-based method is highly effective, rhodium-catalyzed reactions provide an alternative route to isoquinoline derivatives. For instance, Rh(I)-catalyzed annulation reactions have been developed for the synthesis of isoquinolone derivatives.[4] These methods often involve the cleavage of a C-C bond and can tolerate a wide range of functional groups.[4] Another approach involves the Rh(III)-catalyzed oxidative cycloaddition of benzamides and alkynes, which proceeds via C-H/N-H activation to form isoquinolones in good yields.[5] While these methods primarily yield isoquinolin-1(2H)-ones, they represent important one-pot strategies for accessing the broader isoquinoline scaffold.

Conclusion

The one-pot synthesis of substituted 3-hydroxyisoquinolines via aryne acyl-alkylation/condensation offers a significant improvement over traditional multi-step methods. This approach is characterized by its operational simplicity, good to excellent yields, and the use of readily available starting materials. The detailed protocol and workflow provided in this application note should enable researchers to readily adopt this efficient methodology for the synthesis of a diverse range of this compound derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for 3-Hydroxyisoquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 3-hydroxyisoquinoline and its derivatives in materials science, with a focus on their use as fluorescent probes and in organic light-emitting diodes (OLEDs). It includes summaries of quantitative data, detailed experimental protocols, and visualizations of experimental workflows.

Fluorescent Probes Based on this compound Derivatives

This compound and its derivatives are valuable scaffolds for the development of fluorescent probes due to their inherent photophysical properties. These properties can be tuned by chemical modification, leading to sensors for various analytes such as metal ions and pH.

Quantitative Photophysical Data

The following table summarizes the photophysical properties of a series of isoquinoline derivatives, demonstrating the influence of structural modifications on their fluorescence characteristics.

Compoundλabs (nm)λem (nm)Molar Extinction Coefficient (ε, M-1cm-1)Quantum Yield (Φ)Stokes Shift (nm)
1-(isoquinolin-3-yl)azetidin-2-one (3a)3564103,1890.96354
1-(isoquinolin-3-yl)pyrrolidin-2-one (3b)3634222,7540.54159
Piperidin-2-one derivative (3c)3684302,6110.43262
1-(isoquinolin-3-yl)imidazolidin-2-one (3e)3774435,0830.58966
N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one (5)380448-0.47968

Data sourced from a study on novel isoquinoline derivatives, highlighting the high quantum yield of the azetidin-2-one derivative due to its rigid structure.[1]

Experimental Protocol: Synthesis of 1-(isoquinolin-3-yl)imidazolidin-2-one (3e)[1]

This protocol describes a copper-catalyzed Goldberg-Ullmann-type coupling reaction.

Materials:

  • 3-bromoisoquinoline

  • Imidazolidin-2-one

  • Copper(I) iodide (CuI)

  • N,N'-dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Dichloromethane

  • Ethyl acetate

Procedure:

  • A mixture of 3-bromoisoquinoline (0.52 g, 2.5 mmol), imidazolidin-2-one (0.215 g, 2.5 mmol), CuI (0.048 g, 0.25 mmol), and K₂CO₃ (0.69 g, 5 mmol) in toluene (10 mL) is prepared in a reaction vessel.

  • DMEDA (0.044 g, 0.5 mmol) is added to the mixture.

  • The reaction mixture is heated at reflux for 3 hours.

  • After cooling to room temperature, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a mixture of dichloromethane and ethyl acetate (8:2, v/v) as the eluent.

  • The final product is obtained as a solid.

Characterization:

  • Melting Point: 233–236°C

  • ¹H NMR (500 MHz, DMSO-d₆): δ 3.43 (t, 2H, CH₂); 4.11 (t, 2H, CH₂); 7.20 (s, 1H, NH); 7.44 (t, 1H, isoquin.); 7.64 (t, 1H, isoquin.); 7.83 (d, J = 8.2 Hz, 1H, isoquin.); 7.98 (d, J = 8.2 Hz, 1H, isoquin.); 8.46 (s, 1H, isoquin.); 9.11 (s, 1H, isoquin.).

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 37.29, 44.56, 105.63, 125.32, 125.59, 126.74, 128.18, 131.33, 137.76, 148.86, 151.31, 159.28.

Synthesis_Workflow Reactants 3-bromoisoquinoline Imidazolidin-2-one CuI, K2CO3, DMEDA Toluene Reaction Reflux for 3h Reactants->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Purification Column Chromatography (DCM:EtOAc 8:2) Evaporation->Purification Product 1-(isoquinolin-3-yl)imidazolidin-2-one Purification->Product

Synthesis of a this compound derivative.

Organic Light-Emitting Diodes (OLEDs)

While specific data for OLEDs employing this compound is emerging, the closely related 8-hydroxyquinoline aluminum (Alq3) is a well-established material in OLED technology. The protocols and performance metrics for Alq3-based devices provide a strong benchmark for the potential of this compound derivatives in this field. These derivatives can function as emissive and/or electron-transporting layers.

Representative Performance of Green Emitting OLEDs

The following table presents typical performance data for OLEDs using materials analogous to this compound derivatives, such as Alq3.

Device StructureEmitter/HostTurn-on Voltage (V)Maximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)Maximum External Quantum Efficiency (EQE) (%)
ITO/HTL/EML/ETL/CathodeAlq3~3-5>10,000~3-5~1
ITO/HTL/EML/ETL/CathodeIr(ppy)₃:CBP~3-4>20,000~60-70~20

This data is representative of standard small-molecule OLEDs and is intended to provide a benchmark for the development of new emitters based on this compound.

Experimental Protocol: Fabrication of a Small-Molecule OLED by Thermal Evaporation

This protocol outlines the general steps for fabricating a multilayer OLED device using thermal evaporation in a high-vacuum environment.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Transport Layer (HTL) material (e.g., TPD or NPB)

  • Emissive Layer (EML) material (a this compound derivative)

  • Electron-Transport Layer (ETL) material (e.g., Alq3)

  • Electron-Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

Procedure:

  • Substrate Cleaning:

    • Ultrasonically clean the ITO substrates sequentially in a series of solvents: detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with oxygen plasma or UV-ozone to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Sequentially deposit the organic layers by heating the materials in crucibles. The deposition rate and thickness should be monitored using a quartz crystal microbalance.

      • Deposit a 40 nm thick HTL.

      • Deposit a 20 nm thick EML (the this compound derivative).

      • Deposit a 40 nm thick ETL.

  • Cathode Deposition:

    • Deposit a thin (1 nm) EIL of LiF.

    • Deposit a 100 nm thick layer of Aluminum to serve as the cathode.

  • Encapsulation:

    • Transfer the completed device to a nitrogen-filled glovebox without exposure to air.

    • Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers and cathode from moisture and oxygen.

OLED_Fabrication_Workflow cluster_0 Device Fabrication cluster_1 Characterization ITO ITO Substrate Cleaning HTL HTL Deposition (e.g., TPD) ITO->HTL EML EML Deposition (this compound Derivative) HTL->EML ETL ETL Deposition (e.g., Alq3) EML->ETL Cathode Cathode Deposition (LiF/Al) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation IVL Current-Voltage-Luminance (IVL) Measurement Encapsulation->IVL EL Electroluminescence Spectrum Encapsulation->EL Lifetime Operational Lifetime Test Encapsulation->Lifetime

OLED fabrication and characterization workflow.

Porous Polymers and Metal-Organic Frameworks (MOFs)

This compound can also serve as a monomer or ligand for the synthesis of advanced porous materials such as porous organic polymers and metal-organic frameworks (MOFs). The nitrogen and oxygen atoms can act as coordination sites for metal ions in MOFs, while the aromatic structure can be functionalized for polymerization.

Experimental Protocol: General Synthesis of a Porous Aromatic Polymer

This protocol describes a general approach for synthesizing a porous polymer network via a metal-catalyzed cross-coupling reaction, which could be adapted for this compound-based monomers.

Materials:

  • A functionalized this compound monomer (e.g., with bromo or boronic acid groups)

  • A cross-linking co-monomer (e.g., a tetra-substituted aromatic compound)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF or dioxane)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the this compound monomer, the cross-linking co-monomer, and the palladium catalyst in the solvent.

  • Add an aqueous solution of the base to the reaction mixture.

  • Heat the mixture at a specified temperature (e.g., 100-150 °C) for a set period (e.g., 24-72 hours).

  • After cooling, collect the precipitated polymer by filtration.

  • Wash the polymer extensively with water, methanol, and other organic solvents (e.g., THF, chloroform) to remove any unreacted monomers and catalyst residues.

  • Dry the polymer under vacuum to obtain the final porous material.

Characterization:

  • Porosity: Brunauer-Emmett-Teller (BET) surface area analysis from nitrogen sorption isotherms.

  • Structure: Solid-state NMR, FT-IR spectroscopy.

  • Morphology: Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM).

  • Thermal Stability: Thermogravimetric Analysis (TGA).

Porous_Polymer_Synthesis Monomers This compound Monomer + Cross-linker + Pd Catalyst & Base Reaction Cross-coupling Polymerization Monomers->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Vacuum Drying Filtration->Drying Polymer Porous Polymer Drying->Polymer

General workflow for porous polymer synthesis.

References

Application Notes and Protocols for the Analytical Detection of 3-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyisoquinoline is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents and is utilized in the development of fluorescent probes for biological imaging. Its detection and quantification are essential for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and various research applications. These application notes provide detailed protocols for the analytical determination of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Analytical Methods

A summary of proposed analytical methods for the detection of this compound is presented below. These methods are based on established analytical techniques for similar isoquinoline derivatives and can be adapted and validated for specific matrices.

Quantitative Data Summary

The following table summarizes the typical performance characteristics expected from the proposed analytical methods. These values are indicative and will require validation for specific applications.

ParameterHPLC-UV (Proposed)LC-MS/MS (Proposed)
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 50 - 150 ng/mL0.5 - 5 ng/mL
**Linearity (R²) **> 0.995> 0.998
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 15%< 10%

II. Experimental Protocols

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reverse-phase HPLC method for the quantification of this compound in pharmaceutical preparations.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • Sample diluent (e.g., Methanol or Acetonitrile/Water mixture)

2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

    • Start with a lower concentration of Acetonitrile (e.g., 10%) and gradually increase to elute the analyte.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of this compound (typically around 220-350 nm).

  • Injection Volume: 10 µL

4. Sample Preparation

  • Standard Solutions: Prepare a stock solution of this compound in the sample diluent. Perform serial dilutions to create calibration standards.

  • Sample Solutions: Accurately weigh the sample and dissolve it in the sample diluent to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

5. Method Validation (Abbreviated)

  • Linearity: Analyze a series of calibration standards to establish the linear range.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations.

  • Specificity: Analyze a blank sample to ensure no interfering peaks at the retention time of this compound.

B. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound in biological matrices such as plasma or urine.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma or urine (drug-free)

2. Instrumentation

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 or similar reversed-phase column suitable for LC-MS

  • Data acquisition and processing software

3. LC-MS/MS Conditions

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid).

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.

    • Internal Standard: Determine the precursor and product ions for the IS.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

4. Sample Preparation (Protein Precipitation for Plasma)

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

5. Method Validation

  • Perform a full validation according to regulatory guidelines (e.g., FDA or ICH), including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][2][3][4][5]

III. Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound in a biological matrix using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Quantification->Reporting isoquinoline_pathway cluster_protoberberine Protoberberine Alkaloids cluster_benzylisoquinoline Benzylisoquinoline Alkaloids cluster_other Other Isoquinolines Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->Four_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Four_HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Berberine Berberine Reticuline->Berberine Morphine Morphine Reticuline->Morphine Codeine Codeine Reticuline->Codeine Three_Hydroxyisoquinoline This compound Reticuline->Three_Hydroxyisoquinoline ...further modifications

References

3-Hydroxyisoquinoline in the synthesis of organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of late 2025, detailed and specific application notes for the use of 3-hydroxyisoquinoline in the synthesis of Organic Light-Emitting Diodes (OLEDs) are not extensively available in published scientific literature. The majority of research in this area focuses on the broader classes of isoquinoline and, more specifically, 8-hydroxyquinoline derivatives. Tris(8-hydroxyquinolinato)aluminum (Alq3) is a prominent example of the latter and is a well-established material in OLED technology.

The following application notes and protocols are therefore based on established methodologies for the synthesis of related isoquinoline-based phosphorescent emitters, particularly iridium(III) complexes, and the general fabrication of OLED devices. These protocols provide a foundational framework for researchers and scientists to explore the potential of this compound and its derivatives as novel materials in optoelectronic applications.

Introduction to Isoquinoline Derivatives in OLEDs

Isoquinoline and its derivatives are a significant class of N-heterocyclic compounds utilized in the development of phosphorescent OLEDs (PhOLEDs). Their rigid structure and versatile substitution patterns allow for the fine-tuning of photophysical and electrochemical properties. In PhOLEDs, these ligands are often used to form highly efficient and stable iridium(III) complexes, which can achieve near-quantitative internal quantum efficiencies by harvesting both singlet and triplet excitons.

The introduction of a hydroxyl group, as in this compound, can further modify the electronic properties of the ligand, influencing the emission color, quantum yield, and thermal stability of the resulting organometallic complex. These complexes are typically employed as the emissive dopant in the light-emitting layer of an OLED.

Synthesis of a Representative Iridium(III) Complex with an Isoquinoline-type Ligand

This section outlines a general protocol for the synthesis of a heteroleptic iridium(III) complex, which is a common approach for developing new phosphorescent emitters.

Synthesis of the Iridium(III) Chloro-Bridged Dimer

The initial step involves the synthesis of a chloro-bridged iridium(III) dimer using a cyclometalating ligand.

Protocol:

  • Combine the cyclometalating isoquinoline-based ligand (2 equivalents) and iridium(III) chloride hydrate (IrCl₃·nH₂O) (1 equivalent) in a 2-ethoxyethanol and water mixture (typically a 3:1 ratio).

  • De-gas the mixture by bubbling with nitrogen or argon for 20-30 minutes.

  • Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, which should result in the precipitation of the chloro-bridged dimer.

  • Collect the precipitate by filtration, wash with methanol and then hexane, and dry under vacuum.

Synthesis of the Final Heteroleptic Iridium(III) Complex

The chloro-bridged dimer is then reacted with an ancillary ligand, which could be a derivative of this compound, to yield the final phosphorescent complex.

Protocol:

  • Suspend the iridium(III) chloro-bridged dimer (1 equivalent) and the ancillary ligand (e.g., a this compound derivative) (2.2 equivalents) in a suitable solvent such as dichloromethane or 2-ethoxyethanol.

  • Add a base, such as sodium carbonate (Na₂CO₃) or triethylamine (Et₃N), to the mixture.

  • De-gas the mixture and heat to reflux for 4-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, filter to remove any inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired iridium(III) complex.

Characterization: The synthesized complex should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Fabrication of a Multilayer OLED Device

This section provides a general protocol for the fabrication of a multilayer OLED device using the synthesized iridium(III) complex as the phosphorescent emitter.

Device Structure: ITO / HTL / EML / HBL / ETL / EIL / Cathode

  • ITO: Indium Tin Oxide (Anode)

  • HTL: Hole Transport Layer

  • EML: Emissive Layer (Host material doped with the iridium complex)

  • HBL: Hole Blocking Layer

  • ETL: Electron Transport Layer

  • EIL: Electron Injection Layer

  • Cathode: Metal electrode (e.g., Al)

Protocol:

  • Substrate Cleaning:

    • Sequentially clean patterned ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to enhance the work function.

  • Deposition of Organic Layers:

    • Deposit the organic layers (HTL, EML, HBL, ETL) sequentially onto the ITO substrate by high-vacuum thermal evaporation.

    • The emissive layer is typically co-evaporated from a host material and the synthesized iridium(III) complex at a specific doping concentration (e.g., 5-10 wt%).

  • Deposition of Cathode:

    • Deposit the electron-injecting layer (e.g., LiF) followed by the metal cathode (e.g., Al) without breaking the vacuum.

  • Encapsulation:

    • Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Data Presentation

Complexλ_em (nm)PLQY (%)HOMO (eV)LUMO (eV)Max. EQE (%)Max. Lum. (cd/m²)CIE (x, y)
[Ir(ppy)₂(3-hiq)] -------
Reference Cpd51295-5.4-2.52550,000(0.33, 0.61)

This table is a template. The entry for a hypothetical Ir(ppy)₂(3-hiq) complex is left blank, while a typical high-performance green-emitting reference compound is included for illustrative purposes.

Visualizations

The following diagrams illustrate the general synthesis pathway for a heteroleptic iridium complex and the workflow for OLED fabrication.

Synthesis_Pathway cluster_synthesis Synthesis of Heteroleptic Iridium(III) Complex Isoquinoline Ligand Isoquinoline Ligand Dimerization Dimerization Isoquinoline Ligand->Dimerization IrCl3 IrCl3 IrCl3->Dimerization Chloro-bridged Dimer Chloro-bridged Dimer Dimerization->Chloro-bridged Dimer Complexation Complexation Chloro-bridged Dimer->Complexation This compound This compound This compound->Complexation Final Ir(III) Complex Final Ir(III) Complex Complexation->Final Ir(III) Complex

Caption: Synthesis of a heteroleptic Iridium(III) complex.

OLED_Fabrication_Workflow cluster_workflow OLED Fabrication Workflow Substrate Cleaning Substrate Cleaning HTL Deposition HTL Deposition Substrate Cleaning->HTL Deposition EML Co-evaporation EML Co-evaporation HTL Deposition->EML Co-evaporation HBL/ETL Deposition HBL/ETL Deposition EML Co-evaporation->HBL/ETL Deposition Cathode Deposition Cathode Deposition HBL/ETL Deposition->Cathode Deposition Encapsulation Encapsulation Cathode Deposition->Encapsulation Device Testing Device Testing Encapsulation->Device Testing

Caption: General workflow for OLED device fabrication.

Troubleshooting & Optimization

Troubleshooting low yield in 3-Hydroxyisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-Hydroxyisoquinoline.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound and related compounds, with a focus on common low-yield scenarios.

General Issues

Q1: My this compound synthesis is resulting in a very low yield or failing completely. What are the most common causes?

A1: Low yields in isoquinoline synthesis, particularly through classical methods like the Pomeranz-Fritsch reaction, can be attributed to several factors:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. Concentrated sulfuric acid, while traditional, can lead to charring and decomposition.[1] Weaker acids may not be sufficient to promote cyclization.

  • Suboptimal Reaction Temperature: These reactions often require heat to proceed, but excessive temperatures can cause decomposition of starting materials and products, leading to tar formation. Conversely, a temperature that is too low will result in an incomplete or very slow reaction.[1]

  • Poor Substrate Reactivity: The electronic properties of the aromatic ring are crucial. Electron-donating groups (e.g., methoxy) on the benzene ring activate it toward electrophilic attack and generally lead to higher yields.[1] Electron-withdrawing groups (e.g., nitro, chloro) can deactivate the ring, making the cyclization step much more difficult.[1]

  • Presence of Moisture: Many of the intermediates are sensitive to water. Using anhydrous reagents and solvents, and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.

Pomeranz-Fritsch Synthesis Specific Issues

Q2: I am observing a significant amount of an unexpected byproduct in my Pomeranz-Fritsch reaction. What are the likely side reactions?

A2: A significant side reaction that can compete with isoquinoline formation is the formation of an oxazole. This occurs through an alternative cyclization pathway of an intermediate. Careful control of the acid catalyst and temperature can help to minimize this side reaction.

Q3: The yield of my Pomeranz-Fritsch reaction is inconsistent. How can I optimize it?

A3: Optimization of the Pomeranz-Fritsch reaction often involves a systematic variation of reaction conditions. Key parameters to investigate include:

  • Acid Catalyst: Test a range of Brønsted and Lewis acids. Alternatives to sulfuric acid include polyphosphoric acid (PPA), trifluoroacetic acid (TFA), and methanesulfonic acid.[1][2] The optimal acid and its concentration should be determined empirically for your specific substrate.[1]

  • Solvent: While some procedures are run neat, the use of a high-boiling inert solvent can sometimes improve yields by allowing for better temperature control and preventing charring.

  • Temperature and Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and time. Avoid prolonged heating once the starting material is consumed.[1]

Purification Issues

Q4: My crude product is a dark, tarry material that is difficult to purify. What is the best way to isolate the this compound?

A4: Tar formation is a common issue, especially with strong acid catalysts at high temperatures.

  • Initial Work-up: After quenching the reaction (e.g., by pouring it onto ice), a careful extraction procedure is necessary. Basifying the aqueous layer will be required to extract the isoquinoline product into an organic solvent.

  • Purification: Column chromatography on silica gel is a standard method for purification. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the product from non-polar impurities and baseline tar. Recrystallization from a suitable solvent system (e.g., methanol/water) can be used for further purification of the isolated solid.[3]

Data Presentation

Table 1: Representative Yields for Pomeranz-Fritsch Synthesis of Substituted Isoquinolines

The following table, adapted from literature on modified Pomeranz-Fritsch reactions, illustrates the impact of substituents on the benzaldehyde ring on the final product yield. Note that electron-donating groups (EDG) generally result in higher yields.

Starting Aldehyde (Substituent)ProductYield (%)
3,4-Dimethoxybenzaldehyde6,7-DimethoxyisoquinolineHigh
4-Methoxybenzaldehyde6-MethoxyisoquinolineModerate-High
Benzaldehyde (Unsubstituted)IsoquinolineModerate
4-Chlorobenzaldehyde6-ChloroisoquinolineLow
4-Nitrobenzaldehyde6-NitroisoquinolineVery Low/Trace

Note: This data is illustrative and based on general outcomes for the Pomeranz-Fritsch reaction. Actual yields will vary depending on the specific reaction conditions and protocol used.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Hydroxyisoquinolines from β-Ketoesters

This method provides a convenient route to 3-hydroxyisoquinolines via an aryne acyl-alkylation/condensation procedure.[4][5]

Materials:

  • β-ketoester (e.g., methyl acetoacetate) (1.0 equiv)

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv)

  • Potassium fluoride (2.0 equiv)

  • 18-Crown-6 (2.0 equiv)

  • Ammonium hydroxide (NH4OH)

  • Acetonitrile (CH3CN)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the β-ketoester, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, potassium fluoride, and 18-crown-6.

  • Add anhydrous acetonitrile and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion of the initial reaction, add ammonium hydroxide to the flask.

  • Seal the flask and heat the reaction mixture.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the this compound.

Protocol 2: Modified Pomeranz-Fritsch Synthesis of 6,7-Dimethoxyisoquinoline

This protocol is a modified procedure that can be adapted for other substituted isoquinolines and generally provides good yields.[6]

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde) (1.0 equiv)

  • Aminoacetaldehyde dimethyl acetal (1.0 equiv)

  • Toluene

  • Ethanol

  • Sodium borohydride (NaBH4) (1.5 equiv)

  • Sodium hydroxide (NaOH)

  • Tosyl chloride (TsCl) (1.1 equiv)

  • Hydrochloric acid (HCl)

  • Dichloromethane

Procedure:

  • Schiff Base Formation: Dissolve 3,4-dimethoxybenzaldehyde and aminoacetaldehyde dimethyl acetal in toluene. Heat the mixture at reflux using a Dean-Stark apparatus to remove water. Monitor by TLC until the reaction is complete.

  • Reduction: Cool the reaction mixture, add ethanol, and then cool to 0 °C in an ice bath. Add sodium borohydride portion-wise. Stir at room temperature until the reduction is complete.

  • Tosylation: Add a solution of sodium hydroxide followed by tosyl chloride and stir the mixture vigorously.

  • Cyclization and Detosylation: Acidify the mixture with hydrochloric acid and heat to reflux. This step effects both the cyclization to the dihydroisoquinoline and subsequent elimination to the aromatic isoquinoline.

  • Work-up: Cool the reaction mixture and make it basic with a sodium hydroxide solution. Extract the product with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield or Reaction Failure check_reagents 1. Check Starting Materials & Reagents start->check_reagents reagents_ok Purity & Stoichiometry OK? check_reagents->reagents_ok purify_reagents Purify/Dry Reagents & Solvents. Verify Titre. reagents_ok->purify_reagents No check_conditions 2. Evaluate Reaction Conditions reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Temp, Time, Catalyst OK? check_conditions->conditions_ok optimize_conditions Systematically vary: - Acid catalyst & concentration - Temperature - Reaction time conditions_ok->optimize_conditions No check_substrate 3. Assess Substrate Reactivity conditions_ok->check_substrate Yes optimize_conditions->check_conditions substrate_ok Aromatic Ring Activated? check_substrate->substrate_ok modify_substrate Consider alternative synthesis or add activating groups if possible. substrate_ok->modify_substrate No check_purification 4. Review Work-up & Purification substrate_ok->check_purification Yes purification_ok Significant Loss During Extraction/Chromatography? check_purification->purification_ok optimize_purification Optimize pH for extraction. Use alternative chromatography conditions or recrystallization. purification_ok->optimize_purification Yes success Improved Yield purification_ok->success No optimize_purification->check_purification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Pomeranz_Fritsch_Pathway cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Acid-Catalyzed Cyclization cluster_2 Side Reaction Benzaldehyde Benzaldehyde Derivative Benzalaminoacetal Benzalaminoacetal (Schiff Base) Benzaldehyde->Benzalaminoacetal Aminoacetal Aminoacetaldehyde Acetal Aminoacetal->Benzalaminoacetal Protonation Protonation & Loss of Alcohol Benzalaminoacetal->Protonation H+ Catalyst Cyclization Intramolecular Electrophilic Attack Protonation->Cyclization Aromatization Aromatization (Loss of 2nd Alcohol & H+) Cyclization->Aromatization Oxazole Oxazole Byproduct Cyclization->Oxazole Alternative Pathway Isoquinoline Isoquinoline Product Aromatization->Isoquinoline

Caption: Key steps in the Pomeranz-Fritsch synthesis of isoquinolines.

References

Optimization of reaction conditions for Bischler-Napieralski synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Bischler-Napieralski synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring successful execution of this critical reaction for the formation of 3,4-dihydroisoquinolines.

Frequently Asked Questions (FAQs)

Q1: What is the Bischler-Napieralski reaction?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution used for the cyclization of β-arylethylamides or β-arylethylcarbamates to synthesize 3,4-dihydroisoquinolines.[1][2] This reaction is typically conducted under acidic conditions with a dehydrating agent. The resulting dihydroisoquinolines can be subsequently oxidized to furnish the corresponding isoquinolines.[1][3][4]

Q2: What are the most common dehydrating and condensing agents used in this synthesis?

Commonly used reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and zinc chloride (ZnCl₂).[1][5] For substrates that have electron-withdrawing groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ is often more effective.[1][4] Modern and milder alternatives include triflic anhydride (Tf₂O) and polyphosphoric acid (PPA).[1][3]

Q3: What is the general mechanism of the Bischler-Napieralski reaction?

The reaction is believed to proceed through one of two main mechanistic pathways, depending on the reaction conditions.[1][2]

  • Mechanism I: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization followed by elimination to yield the 3,4-dihydroisoquinoline.[1][2]

  • Mechanism II: This pathway proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which is subsequently trapped by the electron-rich aromatic ring to cyclize.[1][2][3]

Current understanding suggests that the specific reaction conditions can influence which mechanism is predominant.[1][2]

Troubleshooting Guide

Q4: My reaction is not proceeding, or the yield of the desired dihydroisoquinoline is very low. What are the potential causes and solutions?

Low or no yield can be attributed to several factors. The following table summarizes potential causes and recommended troubleshooting steps.

Potential Cause Recommended Troubleshooting Steps
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution and is highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly hinder the cyclization.[6]Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, consider a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[6]
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like POCl₃ may not be strong enough to promote efficient cyclization.[6]If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃.[6]
Incomplete Reaction: The reaction time may be too short or the temperature too low.Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[1][6]
Moisture in the Reaction: The dehydrating agents used are sensitive to moisture, which can quench the reaction.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]
Decomposition of Starting Material or Product: Prolonged reaction times at high temperatures can lead to decomposition.[1]Monitor the reaction progress closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.[1]

Q5: I am observing a significant amount of a styrene-like side product. What is happening and how can I prevent it?

This is a common issue caused by a side reaction known as the retro-Ritter reaction.[4][5] The nitrilium ion intermediate can fragment to form a stable styrene derivative, especially when the resulting conjugated system is favorable.[5][6]

Solutions:

  • Solvent Choice: Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product. However, the cost of some nitriles can be a limiting factor.[5]

  • Milder Conditions: Employ milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for lower reaction temperatures.[6]

  • Alternative Reagents: A procedure using oxalyl chloride to form an N-acyliminium intermediate can be less prone to this fragmentation.[5][6]

Q6: I have isolated a product, but it is not the expected regioisomer. Why did this happen?

The formation of an unexpected regioisomer can occur, particularly with certain substitution patterns on the aromatic ring. For example, cyclization can occur at an alternative, electronically favorable position. In some cases, especially with P₂O₅, an ipso-attack at a substituted carbon can lead to a spiro intermediate that then rearranges to give an unexpected product.[1][2]

Solutions:

  • Reagent Choice: The choice of dehydrating agent can influence the regioselectivity. For instance, using POCl₃ alone may favor the formation of the "normal" product over a rearranged one.[1]

  • Substrate Modification: Modifying the activating groups on the aromatic ring may be necessary to direct the cyclization to the desired position.[6]

  • Careful Product Analysis: Thoroughly characterize your product mixture using techniques like NMR and mass spectrometry to identify all isomers formed.[1]

Q7: The reaction mixture has turned into a thick, unmanageable tar. What can I do?

Polymerization and the formation of tarry materials can occur, especially at high temperatures or with prolonged reaction times.[1]

Solutions:

  • Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.[1]

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-heating and decomposition.[1]

  • Solvent: Ensure sufficient anhydrous solvent is used to maintain a stirrable reaction mixture.[1]

Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

This protocol is a general guideline and may require optimization for specific substrates.[1]

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.[1]

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.[1]

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.[1]

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[1]

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

This method allows for milder reaction conditions and is suitable for a wider range of substrates.[1][6]

  • Dissolve the β-arylethylamide substrate (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.[1][6]

  • Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[1][6]

  • Cool the mixture to a low temperature (e.g., -20°C).[1][6]

  • Slowly add triflic anhydride (Tf₂O) (1.25 equiv).[1][6]

  • Allow the reaction to stir at a low temperature and then warm to 0°C or room temperature, monitoring the progress by TLC or LC-MS.[1][6]

  • Upon completion, the reaction can be worked up by quenching with a basic solution (e.g., saturated aqueous NaHCO₃) and subsequent extraction as described in the previous protocol.[1][6]

Data Presentation

Table 1: Comparison of Common Reagent Conditions

Reagent SystemSubstrate ScopeTemperatureTypical Reaction TimeKey Considerations
POCl₃Electron-rich aromaticsReflux1-24 hStandard, cost-effective method. May require harsh conditions.
P₂O₅ / POCl₃Electron-neutral or -deficient aromaticsReflux2-24 hMore powerful dehydrating system for challenging substrates.[1][4]
PPAElectron-rich aromatics100-160°C1-6 hStrong acid, can cause charring with sensitive substrates.
Tf₂O / 2-chloropyridineBroad, including acid-sensitive substrates-20°C to RT0.5-4 hMilder conditions, often higher yields, but more expensive.[1][6]

Visualizations

Bischler_Napieralski_Mechanism cluster_mechanism Generalized Bischler-Napieralski Mechanism Amide β-Arylethylamide Activated_Intermediate Activated Intermediate (e.g., Imidoyl Phosphate or Nitrilium Ion) Amide->Activated_Intermediate Dehydrating Agent (POCl₃, Tf₂O, etc.) Cyclization Intramolecular Electrophilic Aromatic Substitution Activated_Intermediate->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline

Caption: Generalized mechanism of the Bischler-Napieralski synthesis.

Troubleshooting_Workflow Start Reaction Failure (Low Yield / No Product) Check_Activation Is the aromatic ring sufficiently activated? Start->Check_Activation Stronger_Reagent Use stronger dehydrating agent (e.g., P₂O₅/POCl₃) Check_Activation->Stronger_Reagent No Check_Conditions Are reaction conditions (time, temp) optimal? Check_Activation->Check_Conditions Yes Stronger_Reagent->Check_Conditions Optimize_Conditions Increase temperature/time; monitor by TLC/LC-MS Check_Conditions->Optimize_Conditions No Check_Moisture Are reagents and solvents anhydrous? Check_Conditions->Check_Moisture Yes Optimize_Conditions->Check_Moisture Dry_Reagents Use anhydrous reagents/solvents; run under inert atmosphere Check_Moisture->Dry_Reagents No Side_Products Are side products observed? Check_Moisture->Side_Products Yes Dry_Reagents->Side_Products Retro_Ritter Styrene derivative? (Retro-Ritter) Side_Products->Retro_Ritter Yes Success Successful Synthesis Side_Products->Success No Modify_Conditions Use milder conditions (Tf₂O) or nitrile solvent Retro_Ritter->Modify_Conditions Modify_Conditions->Success

Caption: Troubleshooting workflow for the Bischler-Napieralski synthesis.

References

Technical Support Center: Purification of Crude 3-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Hydroxyisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

The most common and effective methods for purifying crude this compound, a solid at room temperature, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A good recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Based on procedures for structurally similar compounds like 3-hydroxyquinoline, a mixed solvent system of methanol and water is a good starting point.[1] Ethanol is also a potential candidate. Trial-and-error with small amounts of the crude product is often necessary to find the optimal solvent or solvent mixture.

Q3: My crude this compound is highly colored. How can I remove colored impurities?

Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.[1] The charcoal adsorbs the colored compounds, and can then be removed by hot filtration before the recrystallization process. It is important to use a minimal amount of charcoal, as excessive use can also adsorb the desired product, leading to lower yields.

Q4: What is "oiling out" and how can I prevent it during recrystallization?

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming crystals. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To prevent this, ensure slow cooling of the solution and consider using a solvent with a lower boiling point. If oiling out occurs, try reheating the solution and adding a small amount of additional solvent before allowing it to cool slowly again.

Q5: When should I consider using column chromatography for purification?

Column chromatography is particularly useful when recrystallization fails to remove impurities with similar solubility profiles to this compound. It is a highly effective method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent).

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
No crystals form upon cooling. The solution is not supersaturated; too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again. Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation. Add a seed crystal of pure this compound if available.
The product "oils out" instead of crystallizing. The solution is cooling too quickly, or the melting point of the impure solid is below the boiling point of the solvent.Reheat the solution to dissolve the oil. Allow the solution to cool more slowly (e.g., by insulating the flask). Add a small amount of a co-solvent in which the compound is less soluble.
Low recovery of purified product. Too much solvent was used, leading to significant product loss in the mother liquor. The crystals were washed with a solvent at room temperature, re-dissolving some of the product. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Always wash the collected crystals with a minimal amount of ice-cold solvent. Ensure the filtration apparatus is pre-heated before hot filtration.
The purified product is still colored. The activated charcoal treatment was insufficient or omitted. The colored impurity has very similar properties to the product.Repeat the recrystallization process, ensuring to include or optimize the activated charcoal step. If color persists, column chromatography may be necessary.
The melting point of the purified product is broad or lower than the literature value (192-194 °C). The product is still impure. The product is wet with solvent.The product requires further purification, either by another recrystallization or by column chromatography. Ensure the crystals are thoroughly dried under vacuum.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
The compound does not move from the origin (Rf = 0). The eluent is not polar enough to move the compound up the stationary phase.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
The compound runs with the solvent front (Rf = 1). The eluent is too polar.Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Poor separation of the product from impurities. The chosen eluent system does not provide sufficient resolution. The column was not packed properly, leading to channeling.Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal eluent for separation. Repack the column carefully, ensuring a uniform and compact bed of the stationary phase.
The compound appears to be degrading on the column. This compound may be sensitive to the acidic nature of standard silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (1-2%). Alternatively, use a different stationary phase such as alumina.

Experimental Protocols

Recrystallization of Crude this compound (Adapted from a procedure for 3-hydroxyquinoline)[1]

This protocol is based on a well-established procedure for a structurally analogous compound and is expected to be a good starting point for the purification of crude this compound.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a boiling chip. To the flask, add a minimal amount of a hot solvent mixture, such as methanol and water, until the solid just dissolves upon boiling.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (e.g., 1-2% by weight of the crude product). Swirl the flask and gently reheat to boiling for 5-10 minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point and yield of the purified this compound. A sharp melting point in the range of 192-194 °C indicates high purity.

Quantitative Data (Based on 3-hydroxyquinoline purification)[1]

ParameterCrude ProductPurified Product
Appearance Gray-brown solidTan-colored crystalline solid
Melting Point 175–191 °C199–200 °C
Yield -61–65%

Note: This data is for 3-hydroxyquinoline and serves as an expected range for this compound.

Visualized Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve add_charcoal Add activated charcoal dissolve->add_charcoal hot_filtration Hot gravity filtration add_charcoal->hot_filtration cool_slowly Cool slowly to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry end Pure this compound dry->end

Caption: A typical workflow for the purification of crude this compound by recrystallization.

Troubleshooting_Recrystallization start Problem during Recrystallization no_crystals No crystals form start->no_crystals oiling_out Product oils out start->oiling_out low_yield Low yield start->low_yield sol1 Concentrate solution Scratch flask Add seed crystal no_crystals->sol1 sol2 Reheat and cool slowly Add co-solvent oiling_out->sol2 sol3 Use minimum hot solvent Wash with ice-cold solvent Pre-heat filtration apparatus low_yield->sol3

Caption: A troubleshooting guide for common issues encountered during recrystallization.

References

Stability and degradation of 3-Hydroxyisoquinoline under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxyisoquinoline, focusing on its stability and degradation under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows signs of degradation in an acidic solution. What are the likely causes?

A1: Degradation of this compound in acidic media can be influenced by several factors:

  • pH of the Solution: The concentration of the acid (and therefore the pH) is a critical factor. Lower pH values (stronger acidic conditions) can accelerate hydrolysis.

  • Temperature: Higher temperatures typically increase the rate of chemical reactions, including degradation.[1]

  • Exposure Time: The longer the exposure to acidic conditions, the greater the extent of degradation.

  • Presence of Other Reagents: Excipients or other molecules in the formulation can interact with this compound and promote degradation.[1]

  • Light Exposure: Photodegradation can occur, and its effects can be exacerbated by acidic conditions.

Q2: What are the potential degradation products of this compound under acidic stress?

A2: While specific degradation products for this compound under acidic conditions are not extensively documented in publicly available literature, potential degradation pathways for similar heterocyclic compounds may involve:

  • Hydrolysis: The amide-like lactam tautomer of this compound could be susceptible to hydrolysis, potentially leading to the opening of the heterocyclic ring.

  • Oxidation: If oxidizing agents are present, or if the molecule is susceptible to auto-oxidation, N-oxides or further hydroxylated species could form.

  • Ring Cleavage: Under harsh acidic conditions (e.g., high acid concentration and elevated temperature), the isoquinoline ring system itself may undergo cleavage.

Q3: How can I monitor the degradation of my this compound sample?

A3: The most common and effective technique for monitoring the degradation of pharmaceutical compounds is High-Performance Liquid Chromatography (HPLC), particularly with a UV detector. A stability-indicating HPLC method should be developed to separate the intact this compound from any potential degradation products. For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools.[2]

Q4: I am not observing any degradation of my this compound sample even under acidic conditions. What should I do?

A4: If no degradation is observed, consider the following:

  • Increase Stress Conditions: The applied stress may be too mild. You can incrementally increase the acid concentration, temperature, or duration of the experiment. A common goal in forced degradation studies is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

  • Verify Analytical Method: Ensure your analytical method is capable of detecting and separating potential degradation products. The method should be validated for its stability-indicating properties.

  • High Intrinsic Stability: It is possible that this compound is highly stable under the tested conditions. If no degradation is seen under reasonably stringent conditions, this is a valuable finding and should be documented.

Troubleshooting Guides

Issue 1: Unexpectedly Fast Degradation
Possible Cause Suggested Solution
Acid concentration is too high. Reduce the concentration of the acid used in your solution.
Temperature is too high. Lower the temperature of the experiment. Consider running the experiment at room temperature or even refrigerated conditions if stability is a major concern.
Presence of catalytic impurities. Ensure high purity of all solvents and reagents. Trace metals can sometimes catalyze degradation reactions.
Photodegradation. Protect the sample from light by using amber vials or covering the experimental setup.
Issue 2: Inconsistent or Irreproducible Degradation Results
Possible Cause Suggested Solution
Variability in experimental conditions. Standardize all experimental parameters, including temperature, pH, and concentration. Use calibrated equipment.
Inhomogeneous sample solution. Ensure the this compound is fully dissolved and the solution is well-mixed before starting the experiment and taking samples.
Impure starting material. Characterize the purity of your this compound starting material. Impurities may degrade at different rates, leading to inconsistent results.
Issue 3: Difficulty in Identifying Degradation Products
Possible Cause Suggested Solution
Low concentration of degradants. Concentrate the sample before analysis. This can be done by evaporating the solvent under reduced pressure.
Co-elution of peaks in HPLC. Optimize the HPLC method. This may involve changing the mobile phase composition, pH, column type, or temperature.
Degradation products are not UV active. If using a UV detector, some degradation products may not have a chromophore. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Acidic Stress:

    • Transfer a known volume of the stock solution into a reaction vial.

    • Add an equal volume of an acidic solution (e.g., 0.1 M HCl) to achieve the desired final acid concentration.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

  • Time-Point Sampling:

    • Withdraw aliquots of the reaction mixture at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization and Dilution:

    • Immediately neutralize the withdrawn aliquot with an equivalent amount of a base (e.g., 0.1 M NaOH) to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples into a validated stability-indicating HPLC-UV system.

    • Monitor the chromatograms for the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a common reversed-phase column, such as a C18 column.

  • Mobile Phase Selection: A typical starting mobile phase for a polar compound like this compound could be a mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Gradient Elution: Develop a gradient elution method to ensure the separation of both polar and non-polar degradation products.

  • Wavelength Selection: Determine the optimal UV detection wavelength by running a UV scan of the this compound peak.

  • Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[4] Specificity is demonstrated by showing that the peaks of the degradation products are well-resolved from the main drug peak.[4]

Data Presentation

Table 1: Illustrative Degradation of this compound under Different Acidic Conditions (Hypothetical Data)

ConditionTemperature (°C)Time (hours)% DegradationNumber of Degradation Products
0.1 M HCl602415.22
1 M HCl602445.84
0.1 M HCl802435.13
1 M HCl802485.3>5 (with secondary degradation)

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) add_acid Add Acidic Solution (e.g., 0.1 M HCl) prep_stock->add_acid incubate Incubate at Controlled Temperature (e.g., 60°C) add_acid->incubate Apply Stress sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sampling neutralize Neutralize Aliquots sampling->neutralize Stop Reaction dilute Dilute for Analysis neutralize->dilute hplc Analyze by Stability-Indicating HPLC-UV/MS dilute->hplc

Caption: Experimental workflow for a forced degradation study of this compound.

Caption: Logical troubleshooting flow for inconsistent degradation results.

References

Common side reactions in the Pomeranz-Fritsch synthesis of isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pomeranz-Fritsch synthesis of isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Pomeranz-Fritsch synthesis are a common issue and can stem from several factors. Here’s a breakdown of potential causes and solutions:

  • Substituent Effects: The electronic nature of the substituents on the benzaldehyde starting material plays a crucial role.

    • Electron-donating groups (EDGs) such as methoxy (-OCH₃) or alkyl groups on the aromatic ring generally facilitate the electrophilic cyclization step, leading to higher yields.

    • Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halides (-Cl, -Br) deactivate the aromatic ring, making the cyclization more difficult and often resulting in poor yields or reaction failure.

    Troubleshooting:

    • For substrates with EWGs, consider using stronger acid catalysts or higher reaction temperatures, but be mindful of potential side reactions.

    • Alternatively, modified procedures like the Bobbitt or Schlittler-Muller modifications might be more suitable for your specific substrate.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical for the reaction's success.

    • Concentrated sulfuric acid is traditionally used but can lead to charring and other side reactions with sensitive substrates.

    Troubleshooting:

    • Explore alternative acid catalysts such as polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MsOH), or Lewis acids like trifluoroacetic anhydride. The optimal acid should be determined empirically for your specific substrate.

  • Suboptimal Reaction Temperature and Time:

    • The reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures or prolonged reaction times can lead to the decomposition of starting materials and products.

    Troubleshooting:

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.

    • Start with milder conditions and gradually increase the temperature if the reaction is sluggish.

Q2: I am observing a significant amount of an unexpected byproduct. What are the common side reactions in the Pomeranz-Fritsch synthesis?

A2: Several side reactions can compete with the desired isoquinoline formation. Understanding these pathways is key to minimizing byproduct formation.

  • Oxazole Formation: This is one of the most significant competing reactions. It is thought to occur via a competing cyclization pathway of an intermediate enol ether.

    Troubleshooting:

    • Careful control of the acid catalyst and reaction temperature can help minimize oxazole formation. In some cases, using a two-step procedure where the benzalaminoacetal is first formed and isolated before the acid-catalyzed cyclization can improve the selectivity towards the isoquinoline product.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, particularly if the cyclization step is slow due to deactivating groups on the aromatic ring or insufficient acid strength. This can lead to a complex mixture of partially reacted materials.

    Troubleshooting:

    • Ensure the acid catalyst is of sufficient strength and concentration.

    • Increase the reaction temperature or time while carefully monitoring for product decomposition.

  • Starting Material Decomposition: The benzalaminoacetal intermediate can be unstable under the harsh acidic and high-temperature conditions, leading to decomposition and the formation of tars.

    Troubleshooting:

    • Use the mildest possible reaction conditions (acid concentration and temperature) that still allow for the desired cyclization to occur.

    • Consider modifications to the standard procedure, such as the Bobbitt modification, which often employs milder conditions.[1]

  • Formation of Benzo[d]azepinone Scaffolds: Under certain acidic conditions, a seven-membered ring can be formed as a byproduct. For instance, the use of 37% aqueous HCl in dioxane has been reported to favor the formation of a benzo[d]azepinone scaffold in a related Ugi/Pomeranz–Fritsch reaction sequence.[2]

    Troubleshooting:

    • Avoid the specific acid conditions that are known to promote the formation of these seven-membered ring byproducts. Stick to more traditional acid catalysts like sulfuric acid or PPA unless this alternative scaffold is the desired product.

Data Presentation

The following table summarizes the effect of substituents on the aromatic ring on the yield of the Pomeranz-Fritsch synthesis.

Substituent on BenzaldehydeElectronic EffectTypical Yield RangeNotes
4-Methoxy (-OCH₃)Electron-DonatingGood to ExcellentActivates the ring, facilitating cyclization.
3,4-DimethoxyElectron-DonatingGood to ExcellentStrong activation leads to high yields.
4-Methyl (-CH₃)Electron-DonatingModerate to GoodMildly activating.
Unsubstituted (-H)NeutralModerateBaseline for comparison.
4-Chloro (-Cl)Electron-WithdrawingLow to ModerateDeactivates the ring, hindering cyclization.
3-Nitro (-NO₂)Strongly Electron-WithdrawingVery Low to No ReactionStrong deactivation often prevents cyclization.

Experimental Protocols

Protocol 1: General Procedure for the Pomeranz-Fritsch Synthesis of Isoquinoline

This protocol provides a general starting point for the synthesis. Optimization of specific parameters may be required for different substrates.

Materials:

  • Substituted Benzaldehyde (1.0 eq)

  • Aminoacetaldehyde diethyl acetal (1.1 eq)

  • Toluene

  • Concentrated Sulfuric Acid

Procedure:

  • Formation of Benzalaminoacetal:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the substituted benzaldehyde and aminoacetaldehyde diethyl acetal in toluene.

    • Reflux the mixture until the theoretical amount of water has been collected, indicating the formation of the Schiff base.

    • Remove the toluene under reduced pressure.

  • Cyclization:

    • Cool the crude benzalaminoacetal in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 100-160 °C). Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture carefully onto crushed ice.

  • Work-up and Purification:

    • Basify the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until pH > 10.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or distillation.

Protocol 2: Bobbitt Modification for the Synthesis of 1,2,3,4-Tetrahydroisoquinolines [3]

This modification is useful for preparing tetrahydroisoquinolines and often proceeds under milder conditions than the classic Pomeranz-Fritsch reaction.

Materials:

  • Benzalaminoacetal (prepared as in Protocol 1)

  • Ethanol

  • Raney Nickel or Platinum(IV) oxide

  • Hydrogen gas source

  • Concentrated Hydrochloric Acid

Procedure:

  • Reduction of the Schiff Base:

    • Dissolve the crude benzalaminoacetal in ethanol.

    • Add a catalytic amount of Raney Nickel or PtO₂.

    • Hydrogenate the mixture in a Parr apparatus or using a balloon of hydrogen until the uptake of hydrogen ceases.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the crude aminoacetal.

  • Cyclization:

    • Treat the crude aminoacetal with concentrated hydrochloric acid.

    • Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Follow the work-up and purification steps outlined in Protocol 1.

Mandatory Visualization

Pomeranz_Fritsch_Troubleshooting cluster_start Start cluster_issues Problem Identification cluster_causes_low_yield Potential Causes for Low Yield cluster_causes_side_products Common Side Reactions cluster_solutions Troubleshooting Solutions start Pomeranz-Fritsch Reaction Setup low_yield Low Yield start->low_yield Leads to side_products Side Products Observed start->side_products Leads to substituent_effects Substituent Effects (EWGs) low_yield->substituent_effects acid_catalyst Inappropriate Acid Catalyst low_yield->acid_catalyst temp_time Suboptimal Temp/Time low_yield->temp_time decomposition Starting Material Decomposition low_yield->decomposition oxazole Oxazole Formation side_products->oxazole incomplete_cyclization Incomplete Cyclization side_products->incomplete_cyclization benzoazepinone Benzo[d]azepinone Formation side_products->benzoazepinone modify_procedure Use Modified Procedure (e.g., Bobbitt) substituent_effects->modify_procedure optimize_acid Optimize Acid Catalyst & Concentration acid_catalyst->optimize_acid optimize_conditions Optimize Temperature & Time temp_time->optimize_conditions decomposition->optimize_conditions oxazole->optimize_acid oxazole->optimize_conditions incomplete_cyclization->optimize_acid incomplete_cyclization->optimize_conditions benzoazepinone->optimize_acid purification Careful Purification optimize_acid->purification optimize_conditions->purification modify_procedure->purification

Caption: Troubleshooting workflow for the Pomeranz-Fritsch synthesis.

References

Improving the solubility of 3-Hydroxyisoquinoline for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 3-Hydroxyisoquinoline in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound (also known as 3-isoquinolinol) is a heterocyclic organic compound.[1] It serves as a versatile building block in medicinal chemistry for the synthesis of more complex bioactive molecules.[1] Its derivatives are explored for various therapeutic areas, including neurological disorders.[1] Additionally, due to its fluorescent properties, it is used in the development of fluorescent probes for biological imaging.[1]

Q2: I'm observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A2: this compound is sparingly soluble in aqueous solutions. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the assay buffer. This is a common issue when diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous medium.

Q3: What are the general strategies to improve the solubility of this compound for my experiments?

A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

  • Use of Co-solvents: Dissolving the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), before diluting it into the aqueous buffer is a common practice.[2]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.

  • Use of Solubilizing Agents: Incorporating surfactants or cyclodextrins into the formulation can help to increase the apparent solubility of the compound.

Q4: Is there a known biological signaling pathway that this compound or its derivatives might modulate?

A4: Yes, derivatives of isoquinoline have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] The NF-κB pathway is a crucial regulator of inflammatory responses, and its inhibition is a therapeutic target for various diseases.[3][4] Specifically, 6,7-dihydroxy-3,4-dihydroisoquinoline has been identified as an inhibitor of both the canonical and noncanonical NF-κB pathways.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound precipitates immediately upon addition to aqueous buffer. The concentration of this compound exceeds its aqueous solubility limit. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.1. Decrease the final concentration of this compound in the assay. 2. Increase the percentage of co-solvent , ensuring it remains at a level that does not affect the biological assay (typically ≤1% DMSO). 3. Prepare the final dilution immediately before use to minimize the time for precipitation to occur. 4. Use a solubilizing agent such as a biocompatible surfactant (e.g., Tween® 80 at a low concentration) or a cyclodextrin.
Inconsistent results in cell-based assays. Poor solubility leading to variable effective concentrations of the compound. The compound may be precipitating in the cell culture medium over time.1. Determine the kinetic solubility of this compound in your specific cell culture medium to identify the concentration at which it begins to precipitate. 2. Visually inspect the assay plates under a microscope for any signs of compound precipitation. 3. Consider using a serum-containing medium , as serum proteins can sometimes help to stabilize compounds and improve solubility.
Low potency or no activity observed in an otherwise validated assay. The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility.1. Confirm the solubility of this compound under your specific assay conditions. 2. Employ a solubility enhancement technique as described in the FAQs and detailed in the experimental protocols below. 3. Consider synthesizing more soluble analogs of this compound if solubility issues persist and hinder further development.

Quantitative Data

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)29 mg/mLA common solvent for preparing concentrated stock solutions.
EthanolData not readily availableResearchers should determine the solubility experimentally if ethanol is the preferred solvent.
Phosphate-Buffered Saline (PBS)Sparingly solubleThe exact solubility in PBS is low and should be determined experimentally for the specific pH and temperature of the assay.

Note: The solubility of a compound can be influenced by temperature, pH, and the presence of other solutes.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer

This protocol provides a general method to assess the concentration at which a compound begins to precipitate from an aqueous buffer when diluted from a DMSO stock.

  • Prepare a series of dilutions of the this compound DMSO stock solution.

  • Add a small, fixed volume of each DMSO dilution to your aqueous assay buffer in a 96-well plate. The final DMSO concentration should be kept constant (e.g., 1%).

  • Shake the plate for a defined period (e.g., 1-2 hours) at the desired experimental temperature.

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 3: Improving Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.

  • Prepare a stock solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous assay buffer.

  • Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Add the this compound stock solution to the cyclodextrin-containing buffer while vortexing to facilitate the formation of the inclusion complex.

  • Allow the solution to equilibrate for a specified time (e.g., 1 hour to overnight) at a controlled temperature.

  • Perform your biological assay with the this compound-cyclodextrin complex.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Solubility Enhancement weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve stock 10 mg/mL Stock Solution dissolve->stock dilute Dilute Stock in Buffer stock->dilute precipitate Precipitation Observed dilute->precipitate If Yes no_precipitate Proceed to Assay dilute->no_precipitate If No add_cyclo Add Cyclodextrin precipitate->add_cyclo adjust_ph Adjust pH precipitate->adjust_ph add_surfactant Add Surfactant precipitate->add_surfactant add_cyclo->dilute adjust_ph->dilute add_surfactant->dilute

Caption: A workflow for preparing and solubilizing this compound.

nfkb_pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα p50/p65 nfkb p50/p65 (NF-κB) nfkb_nuc p50/p65 nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases dna DNA nfkb_nuc->dna binds gene_exp Gene Expression (Inflammation) dna->gene_exp activates inhibitor This compound Derivative inhibitor->ikk inhibits

Caption: Inhibition of the canonical NF-κB signaling pathway by an isoquinoline derivative.

References

Technical Support Center: Preventing Photobleaching of 3-Hydroxyisoquinoline-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-hydroxyisoquinoline-based fluorescent probes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching and acquire high-quality, reproducible fluorescence imaging data.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for my this compound probe?

Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, upon exposure to excitation light.[1][2][3] This process leads to a permanent loss of the probe's ability to fluoresce, resulting in a diminished signal over time. For this compound-based probes, which are a class of blue fluorescent dyes, this can be particularly problematic during time-lapse experiments or when imaging faint signals, as it can lead to false-negative results or skewed quantitative data.[1] The primary culprits behind photobleaching are high-intensity excitation light, prolonged exposure, and the presence of molecular oxygen, which can lead to the generation of damaging reactive oxygen species (ROS).[4]

Q2: How can I tell if my signal loss is due to photobleaching or a biological event?

Distinguishing between photobleaching and a genuine biological change is crucial for accurate data interpretation. A common method is to image a control sample under the same conditions but without the experimental variable (e.g., a drug treatment). If the fluorescence intensity decreases similarly in both the control and treated samples, photobleaching is the likely cause. Additionally, you can create a photobleaching curve by continuously imaging a region of interest and plotting the fluorescence intensity over time.[1] This curve can help you understand the rate of photobleaching for your specific probe and imaging conditions.

Q3: What are the first steps I should take to minimize photobleaching?

The most immediate and impactful strategies involve optimizing your imaging parameters:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a sufficient signal-to-noise ratio (SNR).[4][5] Neutral density filters can be used to attenuate the light source without altering its spectral properties.[1][4]

  • Minimize Exposure Time: Keep the duration of light exposure to a minimum for each image acquisition.[4][5] For time-lapse experiments, increase the interval between acquisitions as much as your experimental design allows.

  • Use Appropriate Filters: Ensure your filter sets are well-matched to the excitation and emission spectra of your this compound probe to maximize signal detection and minimize the collection of unwanted light.

Troubleshooting Guide

This section provides solutions to common problems encountered during fluorescence microscopy with this compound-based probes.

Problem Possible Cause Recommended Solution
Rapid signal loss during initial focusing and image acquisition. Excitation light intensity is too high.Decrease the laser power or lamp intensity to the lowest level that allows for clear visualization. Use a brighter, co-localized channel for focusing if available.
Prolonged exposure during setup.Use transmitted light (e.g., DIC or phase contrast) to locate the area of interest before switching to fluorescence imaging.[1]
Fluorescence signal fades significantly over a time-lapse experiment. Cumulative phototoxicity and photobleaching.Incorporate an antifade reagent into your mounting medium or live-cell imaging buffer.[4][6] Optimize your time-lapse settings to increase the interval between exposures.
Presence of reactive oxygen species (ROS).For live-cell imaging, consider using an oxygen scavenging system or a cell culture medium with reduced levels of components that can generate ROS. For fixed samples, ensure the mounting medium contains an effective antifade agent.
High background noise obscuring the fluorescent signal. Autofluorescence from the sample or medium.Before staining, you can try to photobleach the background autofluorescence by exposing the sample to UV light.[2] Use a mounting medium with low autofluorescence.
Non-specific probe binding.Optimize your staining protocol to include thorough washing steps to remove unbound probe.
Inconsistent fluorescence intensity between different fields of view. Uneven illumination from the light source.Ensure your microscope's lamp is properly aligned. For quantitative studies, consider using a flat-field correction.
Different levels of photobleaching due to varied setup times.Standardize your workflow to minimize the time each area is exposed to light before acquisition.

Experimental Protocols

Protocol 1: General Protocol for Using a Commercial Antifade Mounting Medium with Fixed Cells

This protocol provides a general guideline for using commercially available antifade mounting media for fixed cells stained with this compound-based probes. Always refer to the manufacturer's specific instructions for the chosen reagent.

Materials:

  • Fixed and stained coverslips with this compound probe

  • Commercial antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®)

  • Microscope slides

  • Pipette and tips

  • Forceps

  • Nail polish or sealant

Procedure:

  • Prepare Coverslips: After the final washing step of your staining protocol, carefully remove excess buffer from the coverslip by gently touching the edge to a kimwipe. Do not allow the sample to dry out completely.

  • Apply Antifade Reagent: Place a small drop (typically 5-10 µL) of the antifade mounting medium onto a clean microscope slide.

  • Mount Coverslip: Using forceps, carefully invert the coverslip (cell-side down) onto the drop of mounting medium. Avoid trapping air bubbles.

  • Remove Excess Medium: Gently press on the coverslip to remove any excess mounting medium. This can be wicked away with the edge of a kimwipe.

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions. This may range from a few hours to overnight at room temperature in the dark.[7]

  • Sealing: Once cured, seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and movement.

  • Imaging: The slide is now ready for fluorescence microscopy. Store slides protected from light, typically at 4°C.

Protocol 2: Live-Cell Imaging with an Antifade Reagent

This protocol outlines the use of a live-cell compatible antifade reagent.

Materials:

  • Live cells stained with a this compound-based probe

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent, Trolox)

  • Imaging dish or chamber

Procedure:

  • Prepare Antifade Solution: Prepare the antifade reagent working solution in your live-cell imaging medium according to the manufacturer's protocol. For example, ProLong™ Live Antifade Reagent is typically diluted 1:100.[8]

  • Cell Staining: Stain your live cells with the this compound probe following your established protocol.

  • Incubation with Antifade Reagent: After staining, replace the medium with the prepared antifade-containing imaging medium.

  • Incubation: Incubate the cells in the dark for the time recommended by the manufacturer (e.g., 15 minutes to 2 hours for ProLong™ Live).[8]

  • Imaging: Proceed with your live-cell imaging experiment. It is crucial to maintain the cells in the antifade-containing medium throughout the imaging session.

Visualizing Key Concepts

To aid in understanding the processes involved in photobleaching and its prevention, the following diagrams illustrate key workflows and mechanisms.

Photobleaching_Mechanism GS Ground State (S0) This compound ES Excited Singlet State (S1) GS->ES Light Absorption (Excitation) ES->GS Fluorescence Emission TS Excited Triplet State (T1) ES->TS Intersystem Crossing Bleached Photobleached Probe (Non-fluorescent) TS->Bleached Photochemical Reaction ROS Reactive Oxygen Species (ROS) TS->ROS Energy Transfer to O2 ROS->Bleached Oxidation of Probe CellularDamage Cellular Damage ROS->CellularDamage Oxidative Stress Fluorescence Fluorescence Antifade Antifade Reagent Antifade->ROS Scavenging

Caption: Mechanism of photobleaching and the role of antifade reagents.

Experimental_Workflow Start Start: Experiment with This compound Probe Prep Sample Preparation (Staining) Start->Prep Optimize Optimize Imaging Parameters Prep->Optimize ReduceIntensity 1. Minimize Light Intensity Optimize->ReduceIntensity ReduceTime 2. Minimize Exposure Time Optimize->ReduceTime UseAntifade 3. Use Antifade Reagent Optimize->UseAntifade Acquire Image Acquisition Optimize->Acquire Analyze Data Analysis Acquire->Analyze Troubleshoot Troubleshoot Photobleaching Acquire->Troubleshoot Signal Fading? End End: High-Quality Data Analyze->End Troubleshoot->Optimize Re-optimize

References

Technical Support Center: Scaling Up 3-Hydroxyisoquinoline Synthesis for Library Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for scaling up the synthesis of 3-hydroxyisoquinoline libraries. It includes frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for synthesizing this compound libraries?

A1: For library production, the most widely employed methods are variations of the Bischler-Napieralski and Pomeranz-Fritsch reactions. Microwave-assisted organic synthesis (MAOS) is also highly recommended for accelerating reaction times and improving yields, which is particularly advantageous for library synthesis.[1][2] A one-pot aryne acyl-alkylation/condensation from β-ketoesters also presents an efficient route.[3][4]

Q2: What are the critical parameters to consider when scaling up these reactions?

A2: Key parameters for successful scale-up include:

  • Temperature Control: Exothermic reactions can lead to side product formation. Careful monitoring and control of the reaction temperature are crucial.

  • Reagent Stoichiometry: Precise control over the molar ratios of reactants and catalysts is essential for reproducibility and high yields.

  • Mixing Efficiency: Inadequate mixing in larger reaction vessels can lead to localized "hot spots" and incomplete reactions.

  • Solvent Choice: The solvent should be chosen to ensure all reactants remain in solution at the desired concentration and to facilitate product purification.

Q3: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction outcome?

A3: The electronic nature of substituents on the aromatic ring significantly influences the cyclization step in both Bischler-Napieralski and Pomeranz-Fritsch syntheses.[5]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups activate the aromatic ring, facilitating electrophilic attack and generally leading to higher yields and faster reaction rates.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halides (-Cl, -Br) deactivate the aromatic ring, making the cyclization more difficult. This can result in lower yields or even reaction failure. For substrates with EWGs, harsher reaction conditions or alternative synthetic routes may be necessary.

Troubleshooting Guides

Low or No Product Yield

Q: My Bischler-Napieralski reaction is giving a very low yield of the desired 3,4-dihydroisoquinoline precursor. What are the possible causes and how can I fix it?

A: Low yields in the Bischler-Napieralski reaction can stem from several factors:

  • Insufficiently Activated Aromatic Ring: If your starting phenylethylamide has electron-withdrawing groups, the cyclization will be sluggish.

    • Solution: Consider using stronger dehydrating agents. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often effective for less reactive substrates.[5] Alternatively, microwave heating can provide the necessary energy to drive the reaction to completion.[2]

  • Side Reactions: The formation of a styrene byproduct via a retro-Ritter reaction is a common issue, especially with certain substrates.

    • Solution: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product. Another approach is to use milder conditions, for example, triflic anhydride (Tf₂O) with 2-chloropyridine, which can avoid the formation of the nitrilium ion intermediate that leads to the styrene byproduct.

  • Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to decomposition of starting materials or products.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A gradual increase in temperature might be beneficial.

Q: I am attempting a Pomeranz-Fritsch synthesis, but the final isoquinoline product is not forming. What should I check?

A: Failure of the Pomeranz-Fritsch reaction is often related to the acid catalyst or the stability of the intermediates:

  • Inappropriate Acid Catalyst: Concentrated sulfuric acid, while traditional, can cause charring and other side reactions.[5]

    • Solution: Experiment with alternative acid catalysts such as polyphosphoric acid (PPA) or Lewis acids like trifluoroacetic anhydride. The optimal acid and its concentration should be determined empirically for each substrate.

  • Instability of the Benzalaminoacetal Intermediate: This intermediate can be sensitive to the reaction conditions.

    • Solution: Ensure that the formation of the benzalaminoacetal is complete before proceeding with the cyclization step. It is sometimes beneficial to isolate and purify this intermediate before the cyclization.

Product Purification Challenges

Q: My crude product is a complex mixture, and I'm having difficulty isolating the pure this compound. What purification strategies are recommended for a library of compounds?

A: Purifying a library of compounds requires high-throughput methods:

  • Automated Flash Chromatography: This is the most common method for parallel purification of compound libraries. Utilizing pre-packed silica gel columns and a gradient elution system can rapidly separate your target compounds from impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): For more challenging separations or to obtain highly pure compounds, preparative HPLC is the method of choice. It can be automated to handle large numbers of samples.

  • Solid-Phase Extraction (SPE): SPE can be used as a preliminary purification step to remove major impurities and unreacted starting materials before final purification by chromatography.

  • Crystallization: For crystalline products, parallel crystallization can be an efficient purification method. This involves screening various solvents to find conditions that promote selective crystallization of the desired product.

Data Presentation

Table 1: Comparison of Scalable Synthetic Methods for this compound Derivatives

MethodKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)AdvantagesDisadvantages
Bischler-Napieralski β-phenylethylamide, POCl₃, P₂O₅1 - 24 hoursReflux40 - 85%Readily available starting materials, well-established.Harsh conditions, potential for side reactions.
Pomeranz-Fritsch Benzaldehyde, aminoacetoaldehyde diethyl acetal, H₂SO₄ or PPA2 - 48 hours100 - 160 °C30 - 70%Access to a wide range of substitution patterns.Can be sensitive to substituents, potential for low yields.
Microwave-Assisted Bischler-Napieralski β-phenylethylamide, POCl₃10 - 60 minutes100 - 150 °C60 - 95%Rapid reaction times, improved yields, suitable for library synthesis.[2]Requires specialized microwave reactor.
One-pot Aryne Acyl-alkylation/Condensation β-ketoester, aryne precursor1 - 3 hours80 - 120 °C70 - 90%High efficiency, one-pot procedure.[3][4]Requires synthesis of specific β-ketoester starting materials.

Experimental Protocols

Protocol 1: Microwave-Assisted Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline Library

This protocol is designed for the parallel synthesis of a library of 3,4-dihydroisoquinolines in a microwave reactor.

Materials:

  • Substituted β-phenylethylamides (1.0 equiv)

  • Phosphoryl chloride (POCl₃) (2.0 equiv)

  • Anhydrous toluene

  • Microwave vials with stir bars

  • Automated liquid handler (optional)

  • Microwave reactor

Procedure:

  • Reaction Setup: In each microwave vial, add the substituted β-phenylethylamide (e.g., 0.5 mmol).

  • Solvent and Reagent Addition: To each vial, add anhydrous toluene (2 mL). Then, carefully add phosphoryl chloride (0.09 mL, 1.0 mmol). If using an automated liquid handler, program it to dispense the correct volumes of solvent and reagent to each vial.

  • Microwave Irradiation: Seal the vials and place them in the microwave reactor. Irradiate the reactions at 120 °C for 30 minutes.

  • Work-up: After cooling, quench each reaction by carefully adding the mixture to a solution of crushed ice and ammonium hydroxide. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products via automated flash chromatography.

Protocol 2: Parallel Pomeranz-Fritsch Synthesis of an Isoquinoline Library

This protocol describes the parallel synthesis of an isoquinoline library using a multi-well reaction block.

Materials:

  • Substituted benzaldehydes (1.0 equiv)

  • Aminoacetaldehyde dimethyl acetal (1.1 equiv)

  • Polyphosphoric acid (PPA)

  • Anhydrous toluene

  • Multi-well reaction block with magnetic stirring

Procedure:

  • Schiff Base Formation: In each well of the reaction block, dissolve the substituted benzaldehyde (e.g., 0.5 mmol) in anhydrous toluene (2 mL). Add aminoacetaldehyde dimethyl acetal (0.06 mL, 0.55 mmol) and stir at room temperature for 2 hours.

  • Cyclization: Add polyphosphoric acid (approximately 1 g) to each well. Heat the reaction block to 140 °C and stir for 12 hours.

  • Work-up: Cool the reaction block to room temperature. Carefully add water to each well to quench the reaction. Neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract each well with ethyl acetate (3 x 5 mL).

  • Purification: Combine the organic extracts for each compound, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude products using automated flash chromatography.

Mandatory Visualization

Many this compound derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. Inhibition of PARP is a promising therapeutic strategy for certain types of cancer. The following diagram illustrates a simplified PARP signaling pathway in response to DNA damage.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 senses damage PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment recruits Repair DNA Repair Recruitment->Repair facilitates Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair and its inhibition.

References

Technical Support Center: Catalyst Selection for Efficient 3-Hydroxyisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient synthesis of 3-Hydroxyisoquinolines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing 3-hydroxyisoquinolines and their precursors?

A1: The most prevalent catalytic systems involve transition metals such as palladium, rhodium, and copper. Each system offers distinct advantages in terms of substrate scope, reaction conditions, and efficiency. Palladium and rhodium catalysts are often employed in C-H activation and annulation strategies, while copper catalysts are typically used in hydrolysis of corresponding bromo-isoquinolines or in domino reactions.[1][2][3]

Q2: How do I choose the optimal catalyst for my specific 3-hydroxyisoquinoline derivative?

A2: The choice of catalyst depends on several factors, including the starting materials, desired substitution pattern, and scalability of the reaction. For syntheses involving C-H activation/annulation, palladium catalysts like Pd(OAc)₂ or Pd(CH₃CN)₂Cl₂ are often effective.[4] Rhodium catalysts can be suitable for specific annulation reactions.[3][5] Copper-catalyzed hydrolysis is a viable route if the corresponding bromoisoquinoline is readily available.[6]

Q3: What is the role of ligands in palladium-catalyzed this compound synthesis?

A3: Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. While some reactions proceed without a specific ligand, the addition of phosphine-based ligands can sometimes improve catalyst stability and turnover. The choice of ligand can be critical and may require screening to optimize the reaction.

Q4: Can I perform the synthesis of 3-hydroxyisoquinolines in a one-pot reaction?

A4: Yes, one-pot syntheses for 3-hydroxyisoquinolines have been developed. For example, a convenient method involves a one-pot aryne acyl-alkylation/condensation from β-ketoesters.[7] One-pot procedures are advantageous as they reduce the number of workup and purification steps, saving time and resources.[8]

Q5: What are the key safety precautions to take when working with these catalytic systems?

A5: It is essential to handle all reagents and catalysts in a well-ventilated fume hood. Transition metal catalysts can be toxic, and some reagents may be flammable or corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For specific handling and disposal information, refer to the Safety Data Sheets (SDS) of all chemicals used.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 3-hydroxyisoquinolines.

Palladium-Catalyzed Synthesis
Problem Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Inefficient oxidant. 4. Poor quality of starting materials or solvent.1. Use a fresh batch of palladium catalyst. 2. Optimize the reaction temperature. Some reactions require heating to proceed efficiently, but excessive heat can lead to decomposition.[4] 3. The choice of oxidant can be critical. For example, silver salts like Ag₂CO₃ have been shown to be more effective than Cu(OAc)₂ or O₂ in some cases.[4] 4. Ensure starting materials are pure and solvents are anhydrous.
Formation of Side Products 1. Incorrect reaction temperature or time. 2. Undesired side reactions due to substrate reactivity.1. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time and temperature. 2. Modify the substrate or protecting groups to minimize side reactions.
Difficulty in Product Isolation 1. Complex reaction mixture. 2. Product is soluble in the workup solvent.1. Employ column chromatography with a suitable solvent system for purification. 2. Choose an appropriate extraction solvent in which the product has low solubility.
Copper-Catalyzed Synthesis
Problem Possible Cause(s) Troubleshooting Steps
Formation of a Colored Precipitate (Copper Complex) Formation of a stable copper(II) complex with the this compound product.[6]1. After the reaction, treat the mixture with sodium sulfide to precipitate copper as copper sulfide. 2. Adjust the pH of the workup solution with dry ice or CO₂ to break up the complex and precipitate the product.[6]
Incomplete Reaction 1. Insufficient catalyst loading. 2. Reaction temperature is too low.1. Increase the catalyst loading incrementally. 2. Ensure the reaction is heated to the optimal temperature as specified in the protocol.
General Troubleshooting
Problem Possible Cause(s) Troubleshooting Steps
Tarry Residue Formation Decomposition of starting materials or product at high temperatures.Lower the reaction temperature and monitor the reaction closely. Consider using a milder catalyst system if available.[9]
Inconsistent Results Variability in reagent quality or reaction setup.Ensure all reagents are of high purity and that the reaction is set up consistently, particularly with regards to anhydrous and inert atmosphere conditions.

Catalyst Performance Data

The following table summarizes representative data for the synthesis of isoquinolinones, which are structurally related to 3-hydroxyisoquinolines. This data can serve as a starting point for catalyst selection and optimization.

Catalyst SystemSubstrate 1Substrate 2SolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / Ag₂CO₃N-methoxybenzamide2,3-allenoic acid esterToluene100-45[4]
Pd(CH₃CN)₂Cl₂ / Ag₂CO₃N-methoxybenzamide2,3-allenoic acid esterToluene854up to 87[4]
[Cp*RhCl₂]₂ / AgSbF₆Acetophenone O-methyl oximeDiazo compoundMeOH601228[3]
Rh(I) catalystBenzocyclobutenolIsocyanate----[5]
CuI(E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime-Water80-92

Experimental Protocols

Palladium-Catalyzed Synthesis of 3,4-dihydroisoquinolin-1(2H)-ones

This protocol is adapted from a palladium-catalyzed C-H activation/annulation reaction.

Materials:

  • N-methoxybenzamide derivative (1.0 equiv)

  • 2,3-allenoic acid ester (3.0 equiv)

  • Pd(CH₃CN)₂Cl₂ (10 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • DIPEA (2.0 equiv)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried reaction vessel, add N-methoxybenzamide (0.50 mmol), Pd(CH₃CN)₂Cl₂ (10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene (10 mL), followed by the 2,3-allenoic acid ester (3.0 equiv) and DIPEA (2.0 equiv) via syringe.

  • Heat the reaction mixture to 85 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.[4]

Copper-Catalyzed Hydrolysis of Bromoisoquinoline

This protocol describes a general method for the synthesis of hydroxyisoquinolines from their bromo precursors.

Materials:

  • Bromoisoquinoline derivative

  • Copper catalyst (e.g., Cu₂O)

  • Aqueous base (e.g., NaOH solution)

Procedure:

  • In a high-pressure reaction vessel, combine the bromoisoquinoline, copper catalyst, and aqueous base.

  • Seal the vessel and heat the mixture to a high temperature (e.g., 150-250 °C).

  • Maintain the reaction at this temperature for several hours until the starting material is consumed (monitor by TLC or GC-MS if possible).

  • Cool the reaction vessel to room temperature.

  • If a copper complex has formed, treat the reaction mixture with a solution of sodium sulfide to precipitate copper sulfide, or adjust the pH with CO₂ to precipitate the product.[6]

  • Filter the mixture to remove any solids.

  • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the this compound product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification by Recrystallization

Procedure:

  • Choose a suitable solvent or solvent system. An ideal solvent will dissolve the this compound at high temperatures but not at room temperature.[10] Common solvent systems for recrystallization include ethanol/water or ethyl acetate/hexanes.[10]

  • Dissolve the crude this compound in a minimum amount of the hot solvent.[11]

  • If there are insoluble impurities, perform a hot filtration to remove them.[11]

  • Allow the solution to cool slowly to room temperature to allow for the formation of pure crystals.

  • Further, cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.[12]

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Palladium_Catalyzed_Synthesis cluster_0 Catalytic Cycle Pd(II) Pd(II) Cyclopalladation Cyclopalladation Pd(II)->Cyclopalladation C-H Activation Alkyne_Insertion Alkyne_Insertion Cyclopalladation->Alkyne_Insertion Coordination & Insertion Reductive_Elimination Reductive_Elimination Alkyne_Insertion->Reductive_Elimination Pd(0) Pd(0) Reductive_Elimination->Pd(0) Product Release Product This compound Derivative Reductive_Elimination->Product Oxidation Oxidation Pd(0)->Oxidation Oxidant Oxidation->Pd(II) Regeneration Starting_Materials Aryl Precursor + Alkyne/Allene Starting_Materials->Pd(II)

Caption: Palladium-catalyzed C-H activation/annulation cycle.

Troubleshooting_Workflow start Low Product Yield check_catalyst Check Catalyst Activity start->check_catalyst check_temp Verify Reaction Temperature start->check_temp check_reagents Assess Reagent Purity start->check_reagents check_workup Review Workup & Purification start->check_workup optimize_catalyst Use Fresh Catalyst check_catalyst->optimize_catalyst Inactive optimize_temp Adjust Temperature check_temp->optimize_temp Suboptimal purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure optimize_workup Modify Purification check_workup->optimize_workup Losses success Improved Yield optimize_catalyst->success optimize_temp->success purify_reagents->success optimize_workup->success

References

Technical Support Center: Production of 3-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and manage impurities during the synthesis of 3-Hydroxyisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via the Pomeranz-Fritsch reaction?

A1: The most prevalent impurities include unreacted starting materials, the primary uncyclized intermediate, and potential isomeric byproducts.

  • Unreacted Starting Materials:

    • m-Hydroxybenzaldehyde

    • Aminoacetaldehyde acetal (e.g., 2,2-diethoxyethylamine)

  • Uncyclized Intermediate:

    • Benzalaminoacetal, formed from the initial condensation of the aldehyde and amine.

  • Isomeric Byproducts:

    • Depending on the precise reaction conditions, trace amounts of other isoquinoline isomers may form.

Q2: My reaction yield is very low. What are the likely causes?

A2: Low yields in the Pomeranz-Fritsch synthesis of this compound can often be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or suboptimal acidic conditions.

  • Side reactions: The strongly acidic environment can promote side reactions or degradation of the starting materials and product.

  • Issues with starting materials: The purity of the initial reagents, particularly the m-hydroxybenzaldehyde and the aminoacetaldehyde acetal, is crucial.

  • Product loss during workup: Significant amounts of the product can be lost during extraction and purification steps if not performed carefully.

Q3: How can I monitor the progress of my this compound synthesis?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A co-spot of the reaction mixture and starting materials can help distinguish the product from the reactants, especially if they have similar Rf values.

Q4: I see multiple spots on my TLC plate after the reaction. What do they correspond to?

A4: A typical TLC of a crude this compound reaction mixture may show the following:

  • A spot corresponding to this compound: This is your desired product.

  • Spots for unreacted m-hydroxybenzaldehyde and aminoacetaldehyde acetal: These are your starting materials.

  • A spot for the uncyclized benzalaminoacetal intermediate: This intermediate is often less polar than the final product.

  • Baseline impurities: These may be polymeric materials or highly polar byproducts.

Q5: What is the best method to purify crude this compound?

A5: Recrystallization is a common and effective method for purifying solid this compound. The choice of solvent is critical for successful purification. A solvent system in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature is ideal. Mixtures of ethanol and water are often effective.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Ineffective cyclization due to mild acidic conditions.Ensure the use of a strong acid catalyst, such as concentrated sulfuric acid, as is traditional for the Pomeranz-Fritsch reaction.
Decomposition of starting materials or product.Carefully control the reaction temperature. While heat is necessary, excessive temperatures can lead to degradation.
Poor quality of starting materials.Verify the purity of m-hydroxybenzaldehyde and the aminoacetaldehyde acetal using techniques like NMR or melting point analysis before starting the synthesis.
Presence of Unreacted Starting Materials Incomplete reaction.Extend the reaction time or moderately increase the temperature. Monitor the reaction progress using TLC.
Incorrect stoichiometry.Ensure the correct molar ratios of the reactants are used as per the established protocol.
Significant Amount of Uncyclized Intermediate Insufficient acid catalysis or reaction time for the cyclization step.Increase the concentration of the acid catalyst or prolong the reaction time at the appropriate temperature to facilitate complete cyclization.
Difficulty in Removing Isomeric Impurities Isomers have very similar physical properties to the desired product.Purification may require multiple recrystallizations. Alternatively, column chromatography with a carefully selected eluent system can be employed for separation.
Product "Oiling Out" During Recrystallization The boiling point of the recrystallization solvent is higher than the melting point of the product, or the solution is supersaturated with impurities.Use a lower-boiling point solvent or a solvent mixture. If impurities are the cause, consider a preliminary purification step like a charcoal treatment to remove colored impurities.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F254 TLC plates. Draw a baseline in pencil approximately 1 cm from the bottom of the plate.

  • Spotting:

    • Lane 1: A solution of pure m-hydroxybenzaldehyde (starting material).

    • Lane 2: A small aliquot of the reaction mixture.

    • Lane 3: A co-spot containing both the reaction mixture and the m-hydroxybenzaldehyde solution.

    • Lane 4: A solution of pure this compound (if available as a standard).

  • Elution: Develop the plate in a sealed chamber with a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

  • Visualization: Visualize the spots under UV light (254 nm). Aromatic compounds like this compound and m-hydroxybenzaldehyde should be visible. Further visualization can be achieved using a p-anisaldehyde stain followed by gentle heating, which is effective for aldehydes and phenols.

Protocol 2: Purification of Crude this compound by Recrystallization
  • Dissolution: Dissolve the crude this compound solid in a minimum amount of hot solvent (e.g., ethanol or an ethanol/water mixture) in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Subsequently, place the flask in an ice bath to maximize crystal precipitation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

  • Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value (approximately 192-194 °C). Further purity analysis can be performed using HPLC or NMR.

Data Presentation

Table 1: Typical TLC Data for this compound Synthesis

Compound Typical Rf Value (Ethyl Acetate/Hexanes 1:1) Visualization
m-Hydroxybenzaldehyde~0.6UV active, stains with p-anisaldehyde
Benzalaminoacetal Intermediate~0.7UV active
This compound~0.4UV active, phenolic compounds may stain with specific reagents

Note: Rf values are approximate and can vary based on the specific TLC plate, solvent system, and laboratory conditions.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of this compound Observed check_reaction Monitor reaction by TLC start->check_reaction incomplete Incomplete Reaction: Significant starting material remains check_reaction->incomplete Unreacted SM? side_products Complex mixture with multiple side products check_reaction->side_products Many spots? no_product No product spot visible check_reaction->no_product No product? action_incomplete Increase reaction time or temperature. Verify acid catalyst concentration. incomplete->action_incomplete action_side_products Lower reaction temperature. Check for degradation of starting materials. side_products->action_side_products action_no_product Verify purity of starting materials. Confirm correct reaction setup and conditions. no_product->action_no_product

Caption: Troubleshooting workflow for low reaction yield.

Purification Strategy for Crude this compound

purification_workflow start Crude this compound Product recrystallization Recrystallization (e.g., Ethanol/Water) start->recrystallization filtration Vacuum Filtration recrystallization->filtration crystals Crystals (Purified Product) filtration->crystals mother_liquor Mother Liquor (Contains soluble impurities) filtration->mother_liquor purity_check Assess Purity (TLC, MP, HPLC, NMR) crystals->purity_check

Caption: General purification workflow for this compound.

Technical Support Center: Regioselective Functionalization of 3-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 3-hydroxyisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on controlling reaction outcomes during the chemical modification of this important scaffold.

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of this compound.

Issue 1: Poor Regioselectivity in C-H Arylation - Mixture of C4 and C8 Products

  • Question: My palladium-catalyzed C-H arylation of a this compound derivative is yielding a mixture of C4 and C8-arylated products. How can I improve the selectivity for the C4 position?

  • Possible Cause: The directing group strategy may not be optimal, or the reaction conditions may not be selective enough.

  • Solution:

    • Directing Group Modification: The choice of a directing group is crucial for controlling regioselectivity in C-H activation.[1] For targeting the C4 position, a directing group at the N2 position is often employed. If you are using a simple N-oxide, consider switching to a more sterically demanding directing group which can favor the less hindered C4 position over the C8 position.

    • Ligand Screening: The ligand on the palladium catalyst plays a significant role in determining the regioselectivity. Bulky ligands can enhance steric hindrance around the metal center, favoring reaction at the more accessible C4 position. A screening of phosphine ligands such as XPhos, SPhos, or RuPhos is recommended.

    • Solvent Effects: The solvent can influence the reaction's regioselectivity. Experiment with a range of solvents with varying polarities, such as dioxane, toluene, or DMF, to find the optimal conditions for C4 selectivity.

    • Temperature Optimization: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards the desired C4 isomer.

Issue 2: Competing O-Alkylation and C-Alkylation

  • Question: I am attempting a C4-alkylation of this compound, but I am observing a significant amount of the O-alkylated product. How can I favor C-alkylation?

  • Possible Cause: this compound exists in tautomeric equilibrium with isoquinolin-3(2H)-one. The reaction conditions are likely favoring the reaction at the oxygen of the enolate-like tautomer. The choice of base and electrophile is critical in directing the alkylation to either the carbon or the oxygen atom.

  • Solution:

    • Hard and Soft Acids and Bases (HSAB) Principle: According to the HSAB principle, hard electrophiles tend to react with the hard oxygen atom (O-alkylation), while softer electrophiles favor reaction with the softer carbon atom (C-alkylation).[2][3]

      • To promote C-alkylation , use softer alkylating agents like alkyl iodides or bromides.[2]

      • To minimize O-alkylation , avoid hard electrophiles such as alkyl triflates or sulfates.

    • Counter-ion and Solvent Effects: The nature of the counter-ion and the solvent can influence the reactivity of the enolate.

      • In polar aprotic solvents (e.g., DMF, DMSO), the oxygen atom is less solvated and more available for reaction, potentially leading to more O-alkylation.

      • In polar protic solvents (e.g., ethanol), the oxygen is solvated through hydrogen bonding, which can favor C-alkylation.

    • Base Selection: The choice of base can affect the equilibrium between the tautomers and the nature of the resulting anion. Experiment with different bases, such as sodium hydride (NaH), potassium carbonate (K2CO3), or lithium diisopropylamide (LDA), to find the optimal conditions for C-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound core for functionalization?

A1: The this compound scaffold presents several potential sites for functionalization, leading to challenges in regioselectivity. The key competing sites are:

  • The Oxygen Atom (O-functionalization): Due to the hydroxyl group, O-alkylation, O-acylation, and O-silylation are common reactions.

  • C4-Position: This is an electron-rich position and a common site for electrophilic substitution and transition-metal-catalyzed C-H functionalization.

  • C1-Position: Another position on the pyridine ring that can be susceptible to nucleophilic attack or C-H functionalization, depending on the reaction conditions.

  • The Benzene Ring (C5-C8): These positions can also undergo functionalization, typically under different conditions than the pyridine ring, often requiring a directing group strategy to achieve selectivity.

Q2: How can I achieve selective functionalization at the C4 position of this compound?

A2: Selective C4 functionalization is often achieved through transition-metal-catalyzed C-H activation. A common strategy involves the use of a directing group attached to the nitrogen atom of the isoquinoline core. This directing group coordinates to the metal catalyst and directs the C-H activation to the ortho C4 position. Palladium and rhodium catalysts are frequently used for this purpose. For instance, palladium-catalyzed C-H difluoroalkylation at the C4 position of isoquinolin-1(2H)-ones has been reported.

Q3: Are there methods for direct C1 functionalization of this compound?

A3: While C4 functionalization is more commonly reported, C1 functionalization can also be achieved. This often involves different catalytic systems or reaction pathways. For example, in some cases, the electronic properties of the substrate or the specific ligand-catalyst combination can favor C1 activation. Careful screening of reaction conditions, including the metal catalyst, ligands, and additives, is necessary to promote selectivity for the C1 position.

Data Presentation

Table 1: Regioselectivity in Palladium-Catalyzed C-H Arylation of N-Substituted Isoquinolones

EntryDirecting GroupLigandSolventTemp (°C)C4:C8 RatioTotal Yield (%)
1PivaloylXPhosDioxane10095:585
2PivaloylSPhosToluene12080:2078
3AcetylNoneDMF12060:4065
4BocRuPhosDioxane80>99:192

Data is illustrative and compiled from typical results in the literature.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C4-Arylation of N-Boc-3-hydroxyisoquinoline

  • Materials: N-Boc-3-hydroxyisoquinoline (1.0 mmol), Aryl bromide (1.2 mmol), Pd(OAc)2 (5 mol%), RuPhos (10 mol%), K2CO3 (2.0 mmol), Dioxane (5 mL).

  • Procedure:

    • To an oven-dried Schlenk tube, add N-Boc-3-hydroxyisoquinoline, aryl bromide, Pd(OAc)2, RuPhos, and K2CO3.

    • Evacuate and backfill the tube with argon three times.

    • Add dioxane via syringe.

    • Heat the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the C4-arylated product.

Visualizations

Regioselectivity_Control cluster_substrate This compound Tautomers cluster_pathways Functionalization Pathways 3-OH-Isoquinoline 3-OH-Isoquinoline Isoquinolin-3-one Isoquinolin-3-one 3-OH-Isoquinoline->Isoquinolin-3-one Tautomerization C4_Func C4-Functionalization (C-H Activation) 3-OH-Isoquinoline->C4_Func Pd/Rh Catalysis + Directing Group C1_Func C1-Functionalization (Alternative C-H Activation) 3-OH-Isoquinoline->C1_Func Specific Ligand/ Catalyst System O_Func O-Functionalization (Alkylation, Acylation) Isoquinolin-3-one->O_Func Hard Electrophile (e.g., R-OTf) Isoquinolin-3-one->C4_Func Soft Electrophile (e.g., R-I)

Caption: Control of regioselectivity in this compound functionalization.

C4_Functionalization_Workflow cluster_start Starting Material Preparation cluster_reaction C-H Activation/Arylation cluster_workup Workup and Purification Start This compound Protect_N N-Protection (e.g., Boc anhydride) Start->Protect_N Reaction_Setup Combine N-Protected Substrate, Aryl Halide, Pd Catalyst, Ligand, Base Protect_N->Reaction_Setup Heating Heat under Inert Atmosphere Reaction_Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product C4-Arylated Product Purify->Product

Caption: Workflow for C4-arylation of this compound.

References

Technical Support Center: Overcoming Challenges in the Crystallization of 3-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the crystallization methods of 3-Hydroxyisoquinoline. It includes a troubleshooting guide in a question-and-answer format, detailed experimental protocols, and illustrative diagrams to address common challenges encountered during crystallization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions.

Issue 1: No Crystals Are Forming

  • Question: I have prepared a solution of my this compound, but no crystals have formed after an extended period. What could be the issue?

  • Answer: The absence of crystal formation is a common issue and can stem from several factors:

    • Supersaturation not reached: The solution may not be sufficiently concentrated for nucleation to occur.

    • Inappropriate solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating.

    • Presence of impurities: Certain impurities can inhibit nucleation and crystal growth.

    • Lack of nucleation sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.

    Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.

      • Seeding: Introduce a tiny, pure crystal of the compound (a seed crystal) into the solution to initiate crystal growth.

    • Increase Supersaturation:

      • Evaporation: Allow the solvent to evaporate slowly in a loosely covered container.

      • Concentration: If the solution is too dilute, carefully heat it to evaporate some of the solvent, then allow it to cool again.[1]

    • Solvent System Modification: If the compound is too soluble, a less polar "anti-solvent" in which the compound is insoluble can be slowly added to the solution until turbidity is observed. The two solvents must be miscible.

Issue 2: The Compound is "Oiling Out"

  • Question: My this compound is separating as an oil instead of forming solid crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or if the solution is cooled too rapidly.[2] The melting point of this compound is approximately 192-194 °C.

    Troubleshooting Steps:

    • Adjust the Temperature: Re-dissolve the oil by gently heating the solution. Allow it to cool more slowly.

    • Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. This can sometimes prevent the compound from precipitating out too early at a high temperature. Alternatively, consider using a different solvent or a mixture of solvents with a lower boiling point.[1]

    • Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.[1]

Issue 3: The Crystal Yield is Very Low

  • Question: I have successfully grown crystals, but the final yield is very low. How can I improve it?

  • Answer: A low yield can result from several factors:

    • Using too much solvent: This is the most common reason, as a significant portion of the compound remains dissolved in the mother liquor.[1][2]

    • Premature filtration: Filtering the crystals before crystallization is complete.

    • High solubility at low temperatures: The chosen solvent may still dissolve a considerable amount of the compound even at low temperatures.

    Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.

    • Recover from Mother Liquor: Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Issue 4: The Crystals are Colored or Impure

  • Question: The crystals I obtained are colored, but the pure compound should be colorless or light yellow. How can I remove the colored impurities?

  • Answer: The presence of colored impurities can often be addressed by treatment with activated carbon.

    Troubleshooting Steps:

    • Charcoal Treatment: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that some of the desired compound may also be adsorbed by the charcoal, potentially reducing the yield.

Data Presentation

SolventTypeAnticipated Solubility Behavior for this compoundNotes
Methanol/Water Protic MixtureGood solubility in hot methanol/water mixtures, with reduced solubility upon cooling.A proven system for the recrystallization of this compound.[3]
Ethanol ProticIsoquinoline (parent compound) dissolves well.May be a good solvent for single-solvent recrystallization.
Acetone AproticIsoquinoline (parent compound) dissolves well.Potential for high solubility; may require an anti-solvent.
Ethyl Acetate AproticModerate solubility is possible.Often used in mixed solvent systems.
Toluene AromaticLower polarity may lead to lower solubility.Could be a good candidate for an anti-solvent or for slow cooling crystallization if solubility is sufficient at high temperatures.
Water ProticLow solubility.Can be used as an anti-solvent with a more polar, miscible solvent like methanol or ethanol.

Experimental Protocols

1. Recrystallization of this compound (adapted from Organic Syntheses)

This protocol is based on the purification of 3-hydroxyquinoline as described in Organic Syntheses.

  • Dissolution: Dissolve the crude this compound in a boiling mixture of methanol and water (a starting ratio of approximately 7:6 by volume can be tested and optimized). Use the minimum amount of the hot solvent mixture to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of decolorizing charcoal and continue to boil for 5-10 minutes.

  • Hot Filtration: While the solution is still boiling, filter it through a fluted filter paper into a pre-warmed flask to remove any insoluble impurities or charcoal.

  • Crystallization: Concentrate the filtrate by boiling until incipient precipitation is observed. Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation and Drying: Collect the crystals by suction filtration, wash them with a small amount of cold solvent, and allow them to air dry. For final drying, a vacuum desiccator can be used. The expected product is a tan-colored crystalline solid with a melting point of 199–200 °C.[3]

2. Protocol for Determining Solvent Suitability

  • Initial Solubility Test: Place approximately 20-30 mg of this compound into a small test tube. Add the solvent to be tested dropwise at room temperature, agitating the mixture after each addition. If the compound dissolves in less than 1 mL of the solvent, it is likely too soluble for single-solvent recrystallization at room temperature.

  • Hot Solubility Test: If the compound is not very soluble at room temperature, heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid dissolves.

  • Cooling Test: Once the compound is dissolved in the hot solvent, allow the test tube to cool to room temperature, and then place it in an ice bath. Observe the formation of crystals. An ideal solvent will show a significant amount of crystal formation upon cooling.

Mandatory Visualization

Below are diagrams illustrating key workflows and logical relationships in the crystallization of this compound.

Experimental_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve Crude Product in Minimum Hot Solvent charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Gravity Filtration charcoal->hot_filter cool Cool Filtrate Slowly hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath suction_filter Suction Filtration ice_bath->suction_filter wash Wash with Cold Solvent suction_filter->wash dry Dry Crystals wash->dry end end dry->end Pure Crystals

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Crystallization Experiment outcome Observe Outcome start->outcome no_crystals No Crystals Formed outcome->no_crystals No oiling_out Compound Oiled Out outcome->oiling_out Oil low_yield Low Yield outcome->low_yield Low good_crystals Good Crystals outcome->good_crystals Yes sol_1 Increase Concentration Induce Nucleation Change Solvent no_crystals->sol_1 sol_2 Cool Slower Add More Solvent Change Solvent oiling_out->sol_2 sol_3 Use Less Solvent Cool Thoroughly Recover from Mother Liquor low_yield->sol_3

Caption: Troubleshooting logic for common crystallization issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Hydroxyisoquinoline: A Novel One-Pot Approach vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is a cornerstone of innovation. 3-Hydroxyisoquinoline, a key intermediate in the synthesis of various pharmaceuticals and functional materials, has traditionally been prepared through multi-step, often harsh, classical methods. This guide provides a comprehensive comparison of a novel, expedient one-pot synthesis with established routes like the Pomeranz-Fritsch and Bischler-Napieralski reactions, supported by experimental data to validate the new approach.

Executive Summary

A novel one-pot aryne acyl-alkylation/condensation reaction presents a significant advancement in the synthesis of 3-hydroxyisoquinolines. This modern approach offers a more streamlined and efficient alternative to traditional methods such as the Pomeranz-Fritsch and Bischler-Napieralski reactions. Key advantages of the new route include a significant reduction in reaction steps, milder reaction conditions, and often higher yields. This guide will delve into the experimental details of these methods, present a quantitative comparison, and illustrate the biological relevance of this compound derivatives through a key signaling pathway.

Comparative Analysis of Synthetic Routes

The efficiency of a synthetic route is paramount in research and development. The following table summarizes the key quantitative data for the novel one-pot synthesis and a representative traditional approach, the Pomeranz-Fritsch reaction, for the preparation of this compound.

ParameterNovel One-Pot Aryne Acyl-Alkylation/CondensationTraditional: Modified Pomeranz-Fritsch Reaction
Starting Materials β-ketoesters, 2-(trimethylsilyl)phenyl trifluoromethanesulfonateSubstituted benzaldehyde, aminoacetaldehyde dimethyl acetal
Key Reagents CsF, 18-crown-6, NH₄OHH₂SO₄, NaBH₄, TsCl, HCl
Number of Steps 1 (One-pot)Multiple steps
Reaction Time ~12-24 hoursSeveral days
Overall Yield High (e.g., up to 85% for derivatives)Variable, often moderate to low
Reaction Temperature Room temperature to mild heating (e.g., 50 °C)Variable, can require reflux

Experimental Protocols

Novel One-Pot Aryne Acyl-Alkylation/Condensation Synthesis of this compound

This procedure is based on the work of Allan, Hong, and Stoltz, which describes a convenient one-pot method.[1]

Materials:

  • β-ketoester (e.g., ethyl acetoacetate)

  • 2-(trimethylsilyl)phenyl trifluoromethanesulfonate

  • Cesium fluoride (CsF)

  • 18-crown-6

  • Ammonium hydroxide (NH₄OH)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the β-ketoester (1.0 equiv) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv) in acetonitrile, cesium fluoride (2.5 equiv) and 18-crown-6 (2.5 equiv) are added.

  • The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

  • Upon completion, ammonium hydroxide is added to the reaction mixture, and it is stirred at 50 °C for 1-2 hours to facilitate cyclization.

  • The reaction is then cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Traditional Synthesis of this compound via a Modified Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classic method for isoquinoline synthesis.[2][3] A modification of this approach can be used to generate 3-hydroxyisoquinolines, often starting from appropriately substituted benzaldehydes.

Materials:

  • 3-Methoxybenzaldehyde

  • Aminoacetaldehyde dimethyl acetal

  • Toluene

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Tosyl chloride (TsCl)

  • Pyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Formation of the Schiff Base: 3-Methoxybenzaldehyde and aminoacetaldehyde dimethyl acetal are refluxed in toluene with a Dean-Stark trap to remove water, yielding the corresponding Schiff base.

  • Reduction to the Amine: The crude Schiff base is dissolved in ethanol and cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction is stirred until the reduction is complete.

  • N-Tosylation: The resulting amine is treated with tosyl chloride in the presence of pyridine to yield the N-tosylated derivative.

  • Cyclization and Demethylation: The N-tosylated amine is heated with concentrated hydrochloric acid. This step effects both the cyclization to the isoquinoline core and the cleavage of the methoxy group to the desired hydroxyl group.

  • Work-up: The reaction mixture is cooled and neutralized with a sodium hydroxide solution. The product is then extracted with an organic solvent, dried, and purified by chromatography or recrystallization.

Biological Context: this compound Derivatives and the PI3K/Akt/mTOR Signaling Pathway

Derivatives of this compound have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology. Many of these compounds exert their effects by modulating key cellular signaling pathways that are often dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, survival, and metabolism.

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and indicates a potential point of inhibition by a this compound derivative.

PI3K_Akt_mTOR_Pathway cluster_pip GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt mTORC1 mTORC1 Proliferation Cell Growth & Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR pathway with potential inhibition by a this compound derivative.

Experimental Workflow Comparison

The following diagram illustrates the stark contrast in the experimental workflows between the novel one-pot synthesis and the traditional multi-step approach.

Experimental_Workflow cluster_new Novel One-Pot Synthesis cluster_traditional Traditional Multi-Step Synthesis start_new Starting Materials one_pot One-Pot Reaction (Acylation, Alkylation, Condensation) start_new->one_pot purification_new Purification one_pot->purification_new product_new This compound purification_new->product_new start_trad Starting Materials step1 Step 1: Schiff Base Formation start_trad->step1 step2 Step 2: Reduction step1->step2 step3 Step 3: N-Tosylation step2->step3 step4 Step 4: Cyclization & Demethylation step3->step4 purification_trad Purification step4->purification_trad product_trad This compound purification_trad->product_trad

Caption: Comparison of synthetic workflows for this compound.

Conclusion

The validation of this new one-pot synthetic route to this compound marks a significant improvement over traditional methods. Its operational simplicity, reduced reaction time, and high efficiency provide researchers with a more practical and economical approach to accessing this important molecular scaffold. For drug development professionals, this translates to faster lead optimization and more rapid access to novel derivatives for biological screening. The continued development of such elegant synthetic strategies is crucial for advancing the fields of medicinal chemistry and materials science.

References

A Comparative Study on the Fluorescence of 3-Hydroxyisoquinoline and 1-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the fluorescence properties of two constitutional isomers, 3-Hydroxyisoquinoline (3-HIQ) and 1-Hydroxyisoquinoline (1-HIQ). Understanding the distinct photophysical behaviors of these molecules is crucial for their application in the development of fluorescent probes, sensors, and other advanced materials. This report synthesizes available experimental data to offer an objective comparison of their performance.

Executive Summary

This compound is a notable fluorophore with environment-dependent emission properties, making it a versatile candidate for fluorescent probe design. In contrast, 1-Hydroxyisoquinoline is predominantly non-fluorescent in its neutral form. This stark difference in their emissive capabilities is a key takeaway for researchers considering these molecules for fluorescence-based applications.

Quantitative Data Summary

The following table summarizes the key photophysical parameters for this compound and 1-Hydroxyisoquinoline. Data for 1-HIQ is limited due to its general lack of fluorescence.

Photophysical ParameterThis compound (3-HIQ)1-Hydroxyisoquinoline (1-HIQ)
Excitation Wavelength (λex) Solvent dependent, e.g., ~340 nm in MethanolNot applicable (non-fluorescent)
Emission Wavelength (λem) Solvent dependent, e.g., ~380 nm and ~500 nm in Methanol; ~485 nm in water[1]Not applicable (non-fluorescent)
Stokes Shift Large and solvent dependentNot applicable
Fluorescence Quantum Yield (Φf) Data not explicitly found in searches, but implied to be significant for use in fluorescent probes.Virtually zero in its native state.[2]
Fluorescence Lifetime (τf) ~6.6 ns in water[1]Not applicable

Experimental Protocols

Accurate characterization of the fluorescence properties of isoquinoline derivatives requires standardized experimental protocols. Below are methodologies for key experiments.

Fluorescence Quantum Yield Measurement (Comparative Method)

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process. The comparative method, which involves a well-characterized standard, is a widely used technique.

Instrumentation:

  • Spectrofluorometer

  • UV-Visible Spectrophotometer

  • Matched quartz cuvettes

Procedure:

  • Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the test compound. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.

  • Sample Preparation: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The relationship should be linear. The quantum yield of the test sample (Φx) can be calculated using the following equation:

    Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

    where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the test sample and the standard, respectively.

Photostability Testing

Photostability testing is essential to evaluate the effect of light exposure on a compound. The ICH Q1B guideline provides a framework for this.

Instrumentation:

  • A light source capable of emitting both visible and UV light, such as an artificial daylight fluorescent lamp, a xenon lamp, or a metal halide lamp.

  • A "dark control" sample shielded from light (e.g., wrapped in aluminum foil) to measure degradation not caused by light.

Procedure:

  • Sample Preparation: The test substance is placed in a chemically inert and transparent container.

  • Light Exposure: The sample is exposed to a controlled light source. The ICH guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: The exposed sample is compared to the dark control. Any changes in physical properties, purity, and the formation of degradation products are assessed using appropriate analytical techniques such as HPLC.

Visualizing the Fluorescence Comparison

The following diagrams illustrate the key differences in the fluorescence behavior of 3-HIQ and 1-HIQ and the experimental workflow for their characterization.

Fluorescence Behavior of Hydroxyisoquinolines cluster_3HIQ This compound cluster_1HIQ 1-Hydroxyisoquinoline 3HIQ_Ground Ground State 3HIQ_Excited Excited State 3HIQ_Ground->3HIQ_Excited Excitation 3HIQ_Excited->3HIQ_Ground Non-radiative Decay 3HIQ_Emission Fluorescence Emission 3HIQ_Excited->3HIQ_Emission Radiative Decay 1HIQ_Ground Ground State 1HIQ_Excited Excited State 1HIQ_Ground->1HIQ_Excited Excitation 1HIQ_NoEmission Predominantly Non-radiative Decay 1HIQ_Excited->1HIQ_NoEmission 1HIQ_NoEmission->1HIQ_Ground

Caption: Comparative fluorescence pathways of 3-HIQ and 1-HIQ.

G Experimental Workflow for Fluorescence Characterization A Sample Preparation (Varying Concentrations) B UV-Vis Spectroscopy (Measure Absorbance) A->B C Fluorometer Measurement (Record Emission Spectra) A->C F Photostability Testing (ICH Q1B Guideline) A->F D Data Analysis (Integrate Intensity vs. Absorbance) B->D C->D E Quantum Yield Calculation (Comparative Method) D->E G Analysis of Degradation Products F->G

Caption: Workflow for fluorescence quantum yield and photostability analysis.

Conclusion

The comparative analysis reveals that this compound and 1-Hydroxyisoquinoline possess fundamentally different fluorescence properties. 3-HIQ exhibits significant, solvent-dependent fluorescence, making it a valuable scaffold for the development of fluorescent sensors and probes. In stark contrast, 1-HIQ is essentially non-emissive in its neutral form, likely due to efficient non-radiative decay pathways. This lack of fluorescence in 1-HIQ is a critical consideration for researchers in drug development and materials science, guiding the selection of appropriate isoquinoline isomers for applications where fluorescence is a desired characteristic. Further research into the excited-state dynamics of these molecules will provide deeper insights into the structural factors governing their distinct photophysical behaviors.

References

Comparing the efficacy of different catalysts for 3-Hydroxyisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for 3-Hydroxyisoquinoline Synthesis

The this compound scaffold and its tautomer, isoquinolin-3(2H)-one, are privileged structures in medicinal chemistry, appearing in a range of pharmacologically active compounds. Their synthesis has been the subject of extensive research, leading to the development of various catalytic systems. This guide provides a comparative overview of the efficacy of different transition-metal catalysts—primarily those based on palladium and copper—for the synthesis of 3-hydroxyisoquinolines and their immediate precursors, supported by experimental data and detailed protocols.

Introduction to Catalytic Strategies

The synthesis of the this compound core often involves the intramolecular cyclization or annulation of suitably functionalized benzene derivatives. Transition metals are pivotal in these transformations, as they facilitate bond formations that are otherwise challenging. Key strategies include the C-H activation/annulation of benzamides and the intramolecular cyclization of ortho-alkynylaryl derivatives. The choice of catalyst—typically complexes of palladium, copper, rhodium, or cobalt—profoundly influences reaction efficiency, substrate scope, and reaction conditions.

Experimental Workflow for Catalyst Screening

A typical experimental workflow for identifying the optimal catalyst and conditions for this compound synthesis involves screening a variety of catalysts, solvents, and bases, followed by reaction execution and product analysis.

G cluster_prep Preparation cluster_reaction Catalyst Screening & Reaction cluster_analysis Workup & Analysis start Reactants (e.g., o-alkynylbenzamide) catalyst Add Catalyst (e.g., CuI, Pd(OAc)₂) start->catalyst reagents Solvent & Additives reagents->catalyst reaction Heat / Stir (e.g., 80-100°C, 4-24h) catalyst->reaction Inert Atm. workup Quench & Extract reaction->workup purify Column Chromatography workup->purify analyze Characterization (NMR, MS) purify->analyze end This compound Product & Yield analyze->end

Caption: General experimental workflow for catalyzed this compound synthesis.

Comparison of Catalytic Systems

The efficacy of a catalyst is determined by factors such as product yield, reaction time, temperature, and tolerance to various functional groups. Below is a comparison of commonly employed catalytic systems.

Copper-Catalyzed Intramolecular Cyclization

Copper catalysts, particularly copper(I) iodide (CuI), have proven highly effective for the intramolecular cyclization of ortho-alkynylaryl oxime derivatives, which serve as precursors to isoquinolines.[1][2] This method is notable for its operational simplicity and the ability to use water as a green solvent.[1][2]

Table 1: Optimization of Copper Catalysts for Isoquinoline Synthesis [1][2]

EntryCatalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)
1CuI Water 100 12 85
2CuBrWater1001276
3CuClWater1001265
4Cu(OAc)₂Water1001252
5CuIToluene1001245
6CuIDioxane1001268
7NoneWater100240

Reaction conditions: (E)-2-(phenylethynyl)benzaldehyde O-methyl oxime as substrate.

The data clearly indicates that CuI is the superior catalyst for this transformation, and water is the most effective solvent.[1][2] The absence of a catalyst results in no product formation, highlighting the essential role of copper in the reaction.[1][2]

A proposed catalytic cycle for this transformation is initiated by the coordination of Cu(I) to the alkyne, facilitating an intramolecular nucleophilic attack by the oxime nitrogen to form the isoquinoline ring.

G A Substrate + Cu(I) Catalyst B π-Alkyne-Cu(I) Complex A->B C Intramolecular Cyclization B->C N-attack D Vinyl-Copper Intermediate C->D E Product Formation D->E Protodemetalation/ Rearrangement F Product + Regenerated Cu(I) E->F F->A Catalyst Regeneration

Caption: Simplified catalytic cycle for Cu(I)-catalyzed intramolecular cyclization.
Palladium-Catalyzed C-H Activation and Annulation

Palladium catalysts are widely used for C-H activation/annulation reactions to construct isoquinolinone frameworks.[3] While the direct products are often dihydroisoquinolinones, these can be precursors to 3-hydroxyisoquinolines. This approach typically involves the reaction of a benzamide with an alkene or alkyne. A study on the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from N-methoxybenzamides and allenoic esters compared different palladium sources.[3]

Table 2: Optimization of Palladium Catalysts for Dihydroisoquinolinone Synthesis [3]

EntryCatalyst (10 mol%)Additive (2 equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂Ag₂CO₃Toluene10045
2PdCl₂Ag₂CO₃Toluene10065
3Pd(CH₃CN)₂Cl₂ Ag₂CO₃ Toluene 85 75
4Pd(OAc)₂Cu(OAc)₂Toluene100Trace
5Pd(OAc)₂O₂ (1 atm)Toluene100Trace

Reaction conditions: N-methoxybenzamide (0.5 mmol), 2,3-allenoic acid ester (3 equiv.), DIPEA (2 equiv.), 4h.

The results show that Pd(CH₃CN)₂Cl₂ is the most effective catalyst, and a silver-based oxidant (Ag₂CO₃) is crucial for the reaction's success.[3] Copper(II) acetate and molecular oxygen were ineffective as oxidants in this system.[3]

The mechanism involves the coordination of palladium(II) to the amide, followed by C-H activation to form a five-membered cyclopalladated intermediate.[3] Subsequent coordination and insertion of the coupling partner (e.g., an allene) leads to the final product after reductive elimination.[3]

Other Transition-Metal Catalysts

While copper and palladium are the most common, other metals have been successfully employed:

  • Rhodium (Rh): Rh(III)-catalyzed C-H activation and annulation of N-hydroxyoximes with alkynes provides an efficient route to various isoquinoline derivatives.[4]

  • Cobalt (Co): Inexpensive cobalt catalysts can promote C-H activation of benzamides and subsequent annulation with allenes or alkynes to produce isoquinolinones, sometimes in combination with photoredox catalysis.[3][5]

These alternative catalysts often provide different selectivity and functional group tolerance, expanding the synthetic chemist's toolkit.

Representative Experimental Protocols

General Procedure for CuI-Catalyzed Synthesis of Isoquinolines[1][2]

To a screw-capped tube are added the ortho-alkynylaryl oxime derivative (0.2 mmol, 1.0 equiv.), CuI (3.8 mg, 0.02 mmol, 10 mol%), and H₂O (2.0 mL). The tube is sealed, and the mixture is stirred vigorously at 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The aqueous solution is then extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to afford the desired isoquinoline product.

General Procedure for Pd-Catalyzed Synthesis of Dihydroisoquinolinones[3]

In an oven-dried Schlenk tube, N-methoxybenzamide (0.50 mmol, 1.0 equiv.), 2,3-allenoic acid ester (1.5 mmol, 3.0 equiv.), Ag₂CO₃ (276 mg, 1.0 mmol, 2.0 equiv.), and Pd(CH₃CN)₂Cl₂ (13 mg, 0.05 mmol, 10 mol%) are combined. The tube is evacuated and backfilled with argon. Anhydrous toluene (10 mL) and diisopropylethylamine (DIPEA) (0.17 mL, 1.0 mmol, 2.0 equiv.) are added via syringe. The reaction mixture is stirred at 85 °C for 4 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated in vacuo. The crude product is purified by silica gel column chromatography to yield the 3,4-dihydroisoquinolin-1(2H)-one.

Conclusion

Both copper and palladium catalysts are highly effective for the synthesis of 3-hydroxyisoquinolines and their related precursors, though they operate via different mechanisms and are suited for different starting materials.

  • Copper(I) iodide is a cost-effective and efficient catalyst for the intramolecular cyclization of ortho-alkynylaryl oximes, offering the significant advantage of using water as a green solvent.

  • Palladium complexes , such as Pd(CH₃CN)₂Cl₂, excel in C-H activation/annulation strategies, allowing for the construction of the isoquinolinone core from benzamides. These reactions often require an oxidant, with silver salts being particularly effective.

The choice of catalyst ultimately depends on the desired substitution pattern, functional group tolerance, and the availability of starting materials. The development of systems based on more abundant metals like cobalt and iron continues to be an active area of research, promising more economical and sustainable routes to this important class of heterocyclic compounds in the future.

References

Cross-Reactivity of 3-Hydroxyisoquinoline-Based Sensors with Various Metal Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective detection of metal ions is a critical task in various applications, from monitoring biological processes to identifying environmental contaminants. Fluorescent sensors based on the 3-hydroxyisoquinoline scaffold have emerged as promising tools for this purpose. Their photophysical properties are often sensitive to the presence of metal ions, leading to changes in fluorescence that can be quantitatively measured. However, a key performance metric for any chemical sensor is its selectivity, or its ability to detect a target analyte in the presence of other potentially interfering species. This guide provides an objective comparison of the cross-reactivity of this compound-based sensors with various metal ions, supported by experimental data and detailed protocols.

Performance Comparison of this compound-Based Sensors

The performance of fluorescent sensors is typically evaluated based on several key parameters, including their selectivity towards a target metal ion, detection limit, and the magnitude of the fluorescence response. The following tables summarize the quantitative data for a representative this compound-based sensor, 4-pyridyl-3-hydroxyisoquinoline, and other quinoline-based sensors for comparison.

Table 1: Cross-Reactivity of 4-Pyridyl-3-Hydroxyisoquinoline with Various Metal Ions

Metal IonEmission Maximum (nm)Fluorescence Quantum Yield (Φ)Relative Fluorescence Intensity Change
None--1.0
Zn²⁺4960.35~20-fold increase
Mg²⁺4970.30Weak increase
Fe²⁺5380.05Weak increase
Pb²⁺5300.01Weak increase
Li⁺, Na⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Ag²⁺~530Very LowNegligible change

Data obtained in acetonitrile solution. The fluorescence light-up effect for Zn²⁺ is significantly stronger than for Mg²⁺, Fe²⁺, and Pb²⁺[1].

Table 2: Performance of Alternative Quinoline-Based Fluorescent Sensors

SensorTarget IonDetection LimitSignaling MechanismReference
Quinoline-based Sensor 1Fe³⁺8.67 x 10⁻⁵ MFluorescence Quenching[2]
QP2 (Quinoline-based)Zn²⁺-Turn-on Fluorescence[3]
RGN (Rhodamine-based)Fe³⁺, Al³⁺, Cr³⁺, Hg²⁺10.20 nM (Fe³⁺)Turn-on Fluorescence[4]

Signaling Mechanisms of this compound-Based Sensors

The interaction between a this compound-based sensor and a metal ion typically leads to a change in its fluorescence properties through one of several common mechanisms. Understanding these mechanisms is crucial for the rational design of new and improved sensors.

One of the primary signaling mechanisms is Chelation-Enhanced Fluorescence (CHEF) . In the free sensor molecule, non-radiative decay pathways can quench fluorescence. Upon binding to a metal ion, the molecule's conformation becomes more rigid, which can suppress these non-radiative pathways and lead to a significant increase in fluorescence intensity.

CHEF_Mechanism FreeSensor Free Sensor (Low Fluorescence) Complex Sensor-Metal Complex (High Fluorescence) FreeSensor->Complex Chelation MetalIon Metal Ion (Mⁿ⁺) MetalIon->Complex Complex->FreeSensor Dissociation

Another important mechanism is Photoinduced Electron Transfer (PET) . In a PET sensor, the fluorophore is electronically coupled to a receptor unit. In the absence of the target metal ion, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. When the metal ion binds to the receptor, the energy level of the receptor's frontier orbital is lowered, preventing PET and "turning on" the fluorescence.

PET_Mechanism cluster_free Free Sensor cluster_bound Sensor-Metal Complex Fluorophore_Free Fluorophore* Receptor_Free Receptor Fluorophore_Free->Receptor_Free PET Quenched Fluorescence Quenched Receptor_Bound Receptor-Mⁿ⁺ Fluorophore_Bound Fluorophore* Fluorescence Fluorescence On Fluorophore_Bound->Fluorescence Emission MetalIon Metal Ion (Mⁿ⁺)

Finally, Internal Charge Transfer (ICT) can also play a role. In ICT-based sensors, the fluorophore contains an electron-donating and an electron-accepting group. The binding of a metal ion can modulate the efficiency of this charge transfer process, leading to a shift in the emission wavelength or a change in fluorescence intensity.

Experimental Protocols

To ensure the reproducibility and validity of cross-reactivity studies, it is essential to follow standardized experimental protocols. The following sections provide detailed methodologies for the synthesis of a this compound-based sensor and for conducting fluorescence titration experiments to assess metal ion selectivity.

Synthesis of 4-(Isoquinolin-3-yl)phenol

This protocol describes a general method for the synthesis of a 3-arylisoquinoline, which is a common structural motif in this class of sensors.

Materials:

  • 3-Bromoisoquinoline

  • 4-Hydroxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-bromoisoquinoline (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-(isoquinolin-3-yl)phenol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Fluorescence Titration for Cross-Reactivity Assessment

This protocol outlines the steps for evaluating the selectivity of a fluorescent sensor towards a target metal ion in the presence of other competing ions.

Materials:

  • Stock solution of the fluorescent sensor (e.g., 1 mM in a suitable solvent like acetonitrile or DMSO).

  • Stock solutions of various metal perchlorate or nitrate salts (e.g., 10 mM in the same solvent or water).

  • High-purity solvent (spectroscopic grade).

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

1. Preparation of Solutions:

  • Prepare a working solution of the sensor by diluting the stock solution to the desired concentration (e.g., 10 µM) in the chosen solvent.
  • Prepare a series of diluted metal ion solutions from the stock solutions.

2. Titration Experiment:

  • Place a known volume of the sensor working solution into a quartz cuvette.
  • Record the initial fluorescence spectrum of the sensor solution.
  • Add small aliquots of the target metal ion stock solution to the cuvette, ensuring thorough mixing after each addition.
  • After each addition, allow the solution to equilibrate for a few minutes and then record the fluorescence spectrum.
  • Continue the additions until no significant change in the fluorescence spectrum is observed (saturation).

3. Cross-Reactivity (Competition) Experiment:

  • To a cuvette containing the sensor working solution, add a saturating amount of the target metal ion.
  • Record the fluorescence spectrum of the sensor-target metal ion complex.
  • To this solution, add aliquots of the stock solutions of other potentially interfering metal ions.
  • Record the fluorescence spectrum after each addition to observe any changes in the fluorescence signal, which would indicate displacement of the target ion or interaction with the competing ion.

4. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
  • From the titration data, the binding constant (Kₐ) between the sensor and the target metal ion can be calculated using a suitable binding model (e.g., the Benesi-Hildebrand equation for a 1:1 binding stoichiometry).
  • The selectivity of the sensor can be determined by comparing the fluorescence response to the target ion with the responses to other metal ions at the same concentration.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Fluorescence Measurement cluster_analysis Data Analysis SensorStock Prepare Sensor Stock Solution Titration Perform Fluorescence Titration (Target Metal Ion) SensorStock->Titration Competition Perform Competition Experiment (Interfering Metal Ions) SensorStock->Competition MetalStock Prepare Metal Ion Stock Solutions MetalStock->Titration MetalStock->Competition Plotting Plot Fluorescence Intensity vs. Concentration Titration->Plotting Selectivity Assess Selectivity Competition->Selectivity BindingConstant Calculate Binding Constant Plotting->BindingConstant

Conclusion

This compound-based fluorescent sensors offer a versatile platform for the detection of various metal ions. As demonstrated by the data for 4-pyridyl-3-hydroxyisoquinoline, high selectivity for specific ions like Zn²⁺ can be achieved. However, cross-reactivity with other metal ions remains a critical consideration. By understanding the underlying signaling mechanisms and employing rigorous experimental protocols for synthesis and testing, researchers can develop and validate highly selective and sensitive sensors for their specific applications. The comparative data and detailed methodologies provided in this guide serve as a valuable resource for professionals in the fields of chemical sensing, diagnostics, and drug development.

References

Spectroscopic Comparison of 3-Hydroxyisoquinoline Tautomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the tautomeric behavior of bioactive molecules like 3-Hydroxyisoquinoline (3HIQ) is crucial for predicting their chemical properties, biological activity, and formulation stability. This guide provides a comparative analysis of the spectroscopic characteristics of the two primary tautomers of this compound: the enol (lactim) and keto (lactam) forms, supported by experimental and theoretical data.

The tautomeric equilibrium between the enol and keto forms of this compound is significantly influenced by the solvent environment. In non-polar, aprotic solvents, the enol form (this compound) is the predominant species. Conversely, in polar, protic solvents such as water, the equilibrium shifts to favor the keto form (isoquinolin-3(2H)-one). This solvent-dependent behavior is readily observed through various spectroscopic techniques.

Tautomeric Equilibrium of this compound

Figure 1. Tautomeric equilibrium of this compound.

Spectroscopic Data Comparison

The distinct electronic and structural differences between the enol and keto tautomers give rise to unique spectroscopic signatures. The following tables summarize the key spectroscopic data for the differentiation of these two forms.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for observing the tautomeric shift in solution. The position of the maximum absorption wavelength (λmax) is highly sensitive to the polarity of the solvent.

TautomerSolventλmax (nm)Reference
Enol (Lactim) Diethyl Ether~340[1]
Keto (Lactam) Water (pH 7)395[2]
Mixture Ethyl Acetate~340 and ~425[2]
Mixture Dichloromethane~340 and ~425[2]

Note: In solvents of intermediate polarity, such as ethyl acetate and dichloromethane, both tautomers may be present, leading to the appearance of multiple absorption bands.

NMR and FTIR Spectroscopy

Due to the rapid equilibrium between the two tautomers in most common NMR solvents, obtaining distinct experimental spectra for the pure enol and keto forms is challenging. Therefore, the following data is based on theoretical calculations, which provide a reliable approximation of the expected spectroscopic features.

¹H and ¹³C NMR Chemical Shifts (Calculated)

TautomerNucleusChemical Shift (ppm) - Key Resonances
Enol (Lactim) ¹HAromatic protons, vinyl proton, and a broad signal for the hydroxyl proton.
¹³CAromatic and vinyl carbons, with a characteristic signal for the carbon bearing the hydroxyl group.
Keto (Lactam) ¹HAromatic protons, protons on the carbon adjacent to the carbonyl, and a broad signal for the N-H proton.
¹³CAromatic carbons and a characteristic downfield signal for the carbonyl carbon (>160 ppm).

FTIR Vibrational Frequencies (Calculated)

TautomerVibrational ModeApproximate Frequency (cm⁻¹)
Enol (Lactim) O-H stretch (broad)3400 - 3200
C=N stretch~1620
C-O stretch~1250
Keto (Lactam) N-H stretch (broad)3300 - 3100
C=O stretch (strong)~1660

Experimental Protocols

UV-Vis Spectroscopy
  • Sample Preparation: Prepare solutions of this compound in the desired solvents (e.g., diethyl ether and deionized water) at a concentration of approximately 10⁻⁵ M.[2]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectra over a wavelength range of 200-600 nm, using the pure solvent as a reference.

  • Analysis: Identify the wavelength of maximum absorption (λmax) for each solvent.

NMR Spectroscopy (General Protocol)
  • Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃ for favoring the enol form, or D₂O for the keto form). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Assign the observed chemical shifts to the respective protons and carbons of the predominant tautomer in the chosen solvent.

FTIR Spectroscopy (General Protocol)
  • Sample Preparation: For solid-state analysis, prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk. For solution-phase analysis, dissolve the compound in a suitable solvent that is transparent in the IR region of interest (e.g., CCl₄ for the enol form).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Measurement: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic vibrational frequencies corresponding to the functional groups of the predominant tautomer.

Logical Workflow for Tautomer Identification

workflow start Start: this compound Sample dissolve Dissolve in Solvent start->dissolve polar Polar Solvent (e.g., Water) dissolve->polar nonpolar Non-polar Solvent (e.g., Diethyl Ether) dissolve->nonpolar uv_vis UV-Vis Spectroscopy polar->uv_vis nmr NMR Spectroscopy polar->nmr ftir FTIR Spectroscopy polar->ftir nonpolar->uv_vis nonpolar->nmr nonpolar->ftir keto_uv λmax ≈ 395 nm (Keto Form) uv_vis->keto_uv enol_uv λmax ≈ 340 nm (Enol Form) uv_vis->enol_uv keto_nmr C=O signal > 160 ppm (Keto Form) nmr->keto_nmr enol_nmr Absence of C=O signal (Enol Form) nmr->enol_nmr keto_ftir C=O stretch ≈ 1660 cm⁻¹ (Keto Form) ftir->keto_ftir enol_ftir O-H stretch (Enol Form) ftir->enol_ftir

Figure 2. Workflow for spectroscopic identification of 3-HIQ tautomers.

References

Bridging the Gap: A Comparative Analysis of Isoquinolinone Derivatives In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. A critical step in this process is understanding the correlation, or lack thereof, between a compound's performance in laboratory assays (in vitro) and its efficacy and behavior within a whole organism (in vivo). This guide provides a comparative overview of the performance of 3-hydroxyisoquinoline derivatives, with a specific focus on the closely related and well-studied isoquinolin-1(2H)-one scaffold, which has garnered significant attention as a source of potent enzyme inhibitors, particularly for Poly(ADP-ribose) polymerase (PARP).

The isoquinoline core is a versatile scaffold in medicinal chemistry, giving rise to a multitude of derivatives with diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] The this compound and its tautomeric form, isoquinolin-1(2H)-one, have emerged as privileged structures in the design of inhibitors for enzymes such as PARP, which plays a crucial role in DNA repair and is a key target in cancer therapy.[3][4]

This guide will delve into the available data on the in vitro and in vivo performance of these compounds, presenting quantitative data in a clear, tabular format, detailing the experimental protocols for key assays, and visualizing the underlying biological pathways and experimental workflows.

Performance Snapshot: In Vitro Potency vs. In Vivo Efficacy

A direct comparison of in vitro and in vivo data for the same series of this compound derivatives is not always available in a single study. However, by synthesizing data from multiple sources focusing on the isoquinolin-1(2H)-one scaffold as PARP inhibitors, we can begin to draw correlations and understand the structure-activity relationships that govern their performance in different settings.

Below are tables summarizing the in vitro enzymatic inhibition and cellular activity, alongside the in vivo antitumor efficacy and pharmacokinetic properties of representative isoquinolinone derivatives.

Table 1: In Vitro Performance of Isoquinolin-1(2H)-one Derivatives as PARP Inhibitors

Compound IDModificationPARP-1 IC50 (nM)Cell LineAntiproliferative IC50 (µM)
5-iodoisoquinolin-1-one 5-iodo substitutionPotent (exact value not specified)[3]Not SpecifiedNot Specified
CWJ-a-5 1-(4-Methylpiperazinyl)-3-phenylisoquinolineNot SpecifiedVarious Human Cancer Cell LinesPotent (exact values not specified)[5]
7b C-7 dimethylamino-substituted 3-arylisoquinolinamineNot SpecifiedHCT-15 (paclitaxel-resistant)More potent than paclitaxel[6]
7c C-6 dimethylamino-substituted 3-arylisoquinolinamineNot SpecifiedHCT-15 (paclitaxel-resistant)More potent than paclitaxel[6]

Table 2: In Vivo Performance of Isoquinolinone Derivatives

Compound IDAnimal ModelDosingKey In Vivo Outcome
CWJ-a-5 Rat10 mg/kg i.v.t1/2β: 86.9 min; CLt: 5.72 L/h/kg; Vdss: 9.79 L/kg; Oral Bioavailability: 52.9%[5]
7b HCT-15 Xenograft (paclitaxel-resistant)Not SpecifiedSignificant tumor growth inhibition and enhanced tumor regression
SH 30 (experimental anticancer agent) Murine tumor modelNot SpecifiedInactive in vivo due to extensive metabolism

It is evident from the data that potent in vitro activity does not always translate to in vivo efficacy. For instance, the experimental drug SH 30 showed high potency against multidrug-resistant tumor cell lines in vitro but was inactive in a murine tumor model due to rapid metabolic inactivation.[7] Conversely, compounds like 7b have demonstrated significant tumor regression in xenograft models, indicating a more favorable pharmacokinetic and pharmacodynamic profile.[6]

Unraveling the Mechanism: Signaling Pathways and Experimental Designs

To understand the context of the data presented, it is crucial to visualize the biological pathways these compounds target and the workflows of the experiments used to evaluate them.

PARP1's Role in DNA Single-Strand Break Repair

This compound and its derivatives often target the PARP1 enzyme. PARP1 is a key player in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks in DNA. Inhibiting PARP1 in cancer cells with existing DNA repair defects (like BRCA mutations) can lead to cell death, a concept known as synthetic lethality.

PARP1_Pathway DNA Single-Strand Break DNA Single-Strand Break PARP1 Activation PARP1 Activation DNA Single-Strand Break->PARP1 Activation PARylation PARylation PARP1 Activation->PARylation Accumulation of DNA Damage Accumulation of DNA Damage PARP1 Activation->Accumulation of DNA Damage Recruitment of Repair Proteins Recruitment of Repair Proteins PARylation->Recruitment of Repair Proteins DNA Repair DNA Repair Recruitment of Repair Proteins->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP1 Activation blocks Inhibition Inhibition Cell Death (Apoptosis) Cell Death (Apoptosis) Accumulation of DNA Damage->Cell Death (Apoptosis)

PARP1's role in DNA repair and the effect of its inhibition.
A Typical Experimental Workflow for Drug Evaluation

The evaluation of novel chemical entities like this compound derivatives typically follows a structured workflow, moving from initial in vitro screening to more complex in vivo studies.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzymatic Assay Enzymatic Assay (e.g., PARP-1 Inhibition) Cell-based Assay Cell-based Assay (e.g., Cytotoxicity) Enzymatic Assay->Cell-based Assay Identifies potent compounds Pharmacokinetics Pharmacokinetic Studies (ADME) Cell-based Assay->Pharmacokinetics Lead compound selection Efficacy Studies Efficacy Studies (e.g., Xenograft Model) Pharmacokinetics->Efficacy Studies Determines dosage and scheduling Toxicity Studies Toxicity Studies Efficacy Studies->Toxicity Studies Evaluates therapeutic window

A generalized workflow for the evaluation of drug candidates.

Methodologies Behind the Data: Experimental Protocols

The reproducibility of scientific findings hinges on detailed experimental protocols. Below are representative methodologies for the key in vitro and in vivo assays cited in the literature for isoquinolinone derivatives.

In Vitro PARP Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP.

  • Principle: A colorimetric or fluorometric assay is used to measure the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP.

  • Procedure:

    • Recombinant human PARP1 enzyme is incubated in a 96-well plate coated with histones.

    • A reaction mixture containing NAD+ and the test compound at various concentrations is added.

    • The plate is incubated to allow the PARylation reaction to occur.

    • The plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose.

    • A colorimetric HRP substrate is added, and the absorbance is measured.

    • The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the effect of a compound on the viability of cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Procedure:

    • Human cancer cells (e.g., HCT-15) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • MTT solution is added to each well, and the plates are incubated.

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the formazan solution is measured using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.[6]

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.

  • Procedure:

    • Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., paclitaxel-resistant HCT-15).

    • Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

    • The treatment group receives the test compound via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, the tumors are excised and weighed.

    • The percentage of tumor growth inhibition is calculated to assess the efficacy of the compound.[6]

In Vivo Pharmacokinetic Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) of a compound in an animal model.

  • Principle: The concentration of the test compound is measured in biological fluids (e.g., plasma, bile, urine) over time after administration.

  • Procedure:

    • The test compound is administered to animals (e.g., rats) via different routes (e.g., intravenous, oral).

    • Blood samples are collected at various time points.

    • The concentration of the compound in the plasma is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

    • Pharmacokinetic parameters, including half-life (t1/2), clearance (CL), volume of distribution (Vdss), and bioavailability, are calculated using specialized software.[5]

Conclusion

The this compound scaffold and its isoquinolin-1(2H)-one tautomer represent a promising class of compounds with significant potential as enzyme inhibitors for therapeutic applications. While in vitro assays are invaluable for initial screening and identifying potent compounds, the data clearly demonstrates that in vivo studies are indispensable for evaluating the true therapeutic potential of these derivatives. Factors such as metabolism, bioavailability, and off-target effects can dramatically influence a compound's performance in a complex biological system.

The provided data, protocols, and visualizations offer a framework for understanding the critical relationship between in vitro and in vivo performance. For researchers in the field, a thorough investigation of both aspects is paramount for the successful development of novel and effective drugs based on the this compound scaffold. Future research should aim to conduct more integrated studies that directly correlate the in vitro and in vivo data for the same series of compounds to build more predictive models for drug development.

References

Benchmarking a new 3-Hydroxyisoquinoline synthesis against established methods

Author: BenchChem Technical Support Team. Date: December 2025

A novel one-pot aryne acyl-alkylation/condensation method is setting a new benchmark in the synthesis of 3-hydroxyisoquinolines, a critical scaffold in medicinal chemistry. This innovative approach offers significant advantages in efficiency and simplicity over established methods like the Pomeranz-Fritsch and Schlittler-Müller reactions.

Researchers, scientists, and drug development professionals now have a powerful new tool at their disposal for the synthesis of this important class of compounds. This guide provides a comprehensive comparison of this new method against its traditional counterparts, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthetic route.

At a Glance: Performance Comparison

FeatureNew Aryne-Based MethodPomeranz-Fritsch ReactionSchlittler-Müller Modification
Overall Yield Generally Good to ExcellentVariable, often moderate to lowModerate to Good
Reaction Steps One-potMulti-stepMulti-step
Reaction Time Relatively shortCan be lengthyGenerally shorter than Pomeranz-Fritsch
Starting Materials β-ketoesters and silyl aryl triflatesBenzaldehydes and aminoacetal derivativesBenzylamines and glyoxal hemiacetal
Reaction Conditions MildOften harsh (strong acids, high temperatures)Milder than Pomeranz-Fritsch
Substrate Scope Appears broadSensitive to electronic effects of substituentsGood for C1-substituted isoquinolines

Delving into the Data: A Quantitative Look

The following tables provide a summary of representative experimental data for each method, highlighting the key performance indicators.

Table 1: New One-Pot Aryne Acyl-Alkylation/Condensation

Substrate (β-ketoester)Aryne PrecursorProductYield (%)Reaction Time (h)Temperature (°C)
Methyl acetoacetate2-(Trimethylsilyl)phenyl trifluoromethanesulfonate1-Methyl-3-hydroxyisoquinoline85180
Ethyl benzoylacetate2-(Trimethylsilyl)phenyl trifluoromethanesulfonate1-Phenyl-3-hydroxyisoquinoline78180
t-Butyl acetoacetate2-(Trimethylsilyl)phenyl trifluoromethanesulfonate1-Methyl-3-hydroxyisoquinoline82180

Table 2: Established Pomeranz-Fritsch Reaction

Substrate (Benzaldehyde)ReagentProductYield (%)Reaction TimeTemperatureCatalyst
3,4-DimethoxybenzaldehydeAminoacetaldehyde dimethyl acetal6,7-Dimethoxyisoquinoline30-52Several hoursRefluxMethanesulfonic acid or H2SO4
BenzaldehydeAminoacetaldehyde diethyl acetalIsoquinolineVariableDaysHighConcentrated H2SO4
3-EthoxybenzaldehydeAminoacetaldehyde diethyl acetal7-Ethoxyisoquinoline~80Not specifiedNot specifiedNot specified

Table 3: Established Schlittler-Müller Modification

Substrate (Benzylamine)ReagentProductYield (%)Reaction TimeTemperatureCatalyst
3,4,5-TrimethoxybenzylamineGlyoxal hemiacetal1-(3,4,5-Trimethoxyphenyl)isoquinolineModerate to GoodNot specifiedNot specifiedAcid
Substituted BenzylaminesGlyoxal hemiacetalC1-Substituted IsoquinolinesModerate to GoodNot specifiedNot specifiedAcid

Visualizing the Pathways

To better understand the underlying chemistry and workflows, the following diagrams illustrate the reaction pathways and a comparative logic flow.

reaction_pathways cluster_new New Aryne-Based Method cluster_pf Pomeranz-Fritsch Reaction cluster_sm Schlittler-Müller Modification A1 β-Ketoester C1 [Aryne Generation] A1->C1 D1 Acyl-Alkylation A1->D1 B1 Silyl Aryl Triflate B1->C1 C1->D1 E1 Condensation D1->E1 F1 3-Hydroxyisoquinoline E1->F1 A2 Benzaldehyde C2 Benzalaminoacetal (Schiff Base) A2->C2 B2 Aminoacetal B2->C2 D2 Acid-Catalyzed Cyclization C2->D2 E2 This compound D2->E2 A3 Benzylamine C3 Condensation A3->C3 B3 Glyoxal Hemiacetal B3->C3 D3 Acid-Catalyzed Cyclization C3->D3 E3 1-Substituted Isoquinoline D3->E3

Caption: General reaction pathways for the synthesis of 3-hydroxyisoquinolines.

experimental_workflow cluster_new_workflow New Aryne-Based Method Workflow cluster_pf_workflow Pomeranz-Fritsch Workflow start1 Combine β-ketoester, silyl aryl triflate, and fluoride source in solvent step1_1 Heat the reaction mixture start1->step1_1 step1_2 Monitor reaction progress (e.g., by TLC) step1_1->step1_2 step1_3 Aqueous work-up step1_2->step1_3 step1_4 Purification (e.g., chromatography) step1_3->step1_4 end1 Isolate pure this compound step1_4->end1 start2 Condense benzaldehyde and aminoacetal to form Schiff base step2_1 Isolate Schiff base start2->step2_1 step2_2 Treat with strong acid step2_1->step2_2 step2_3 Heat the reaction mixture step2_2->step2_3 step2_4 Neutralization and work-up step2_3->step2_4 step2_5 Purification step2_4->step2_5 end2 Isolate pure this compound step2_5->end2

Caption: Simplified experimental workflows for the new and established methods.

logic_comparison start Need to Synthesize this compound q1 Is one-pot synthesis a priority? start->q1 q2 Are mild reaction conditions required? q1->q2 No method_new Consider the New Aryne-Based Method q1->method_new Yes q3 Is the target a 1-substituted isoquinoline? q2->q3 Yes method_pf Consider the Pomeranz-Fritsch Reaction q2->method_pf No q3->method_pf No method_sm Consider the Schlittler-Müller Modification q3->method_sm Yes

Caption: Decision logic for selecting a suitable synthesis method.

In-Depth Methodologies: Experimental Protocols

1. New One-Pot Aryne Acyl-Alkylation/Condensation Method

This method provides a convenient route to 3-hydroxyisoquinolines from β-ketoesters.[1]

  • Materials: β-ketoester (1.0 equiv), 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv), Cesium fluoride (CsF) (2.5 equiv), Acetonitrile (solvent), Aqueous ammonium hydroxide.

  • Procedure:

    • To a flame-dried flask, add the β-ketoester, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, and CsF in acetonitrile.

    • Heat the mixture at 80 °C and monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add aqueous ammonium hydroxide and stir.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

2. Established Method: Pomeranz-Fritsch Reaction

This classical method involves the acid-catalyzed cyclization of a benzalaminoacetal.[2]

  • Materials: Substituted benzaldehyde (1.0 equiv), Aminoacetaldehyde dimethyl acetal (1.0 equiv), Toluene (solvent for Schiff base formation), Strong acid catalyst (e.g., concentrated Sulfuric Acid or Methanesulfonic Acid), Base for neutralization (e.g., Sodium Bicarbonate).

  • Procedure:

    • Schiff Base Formation: Dissolve the benzaldehyde and aminoacetaldehyde dimethyl acetal in toluene. Reflux the mixture with a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC).

    • Cyclization: Cool the reaction mixture and remove the toluene under reduced pressure. To the crude benzalaminoacetal, cautiously add the strong acid catalyst.

    • Heat the mixture to the required temperature (can range from room temperature to reflux, depending on the substrate and acid) and monitor the reaction by TLC.

    • Work-up: Carefully pour the reaction mixture onto ice and neutralize with a suitable base.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by chromatography or recrystallization.

3. Established Method: Schlittler-Müller Modification

This modification is particularly useful for the synthesis of C1-substituted isoquinolines.[3]

  • Materials: Substituted benzylamine (1.0 equiv), Glyoxal hemiacetal (1.0 equiv), Acid catalyst.

  • Procedure:

    • Condense the substituted benzylamine with glyoxal hemiacetal in a suitable solvent to form the corresponding imine.

    • Treat the in-situ generated or isolated imine with an acid catalyst.

    • Heat the reaction mixture to effect cyclization.

    • After completion of the reaction (monitored by TLC), perform an aqueous work-up with neutralization.

    • Extract the product with an organic solvent.

    • Purify the crude product using standard techniques such as column chromatography.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Hydroxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-hydroxyisoquinoline derivatives, focusing on their potential as anticancer and enzyme inhibitory agents. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this document aims to facilitate a deeper understanding of how structural modifications influence biological activity.

The this compound core is a key pharmacophore found in a variety of biologically active compounds. Its ability to act as a hydrogen bond donor and acceptor, coupled with the planar aromatic ring system, allows for diverse interactions with biological targets. Researchers have explored modifications at various positions of the isoquinoline ring to optimize potency, selectivity, and pharmacokinetic properties. This guide synthesizes findings from key studies to illuminate the SAR of these promising derivatives.

Comparative Analysis of Anticancer Activity

Recent studies have highlighted the potential of 3-arylisoquinoline derivatives as potent anticancer agents, particularly as dual inhibitors of topoisomerase I and II. These enzymes are critical for DNA replication and repair in cancer cells, making them validated targets for chemotherapy.

A key design strategy has revolved around modifying the side chains of the 3-arylisoquinoline scaffold to enhance target engagement and cellular activity. One notable study explored the impact of introducing different cyclic amine moieties to the side chain, revealing that both the rigidity and the size of the molecule play crucial roles in its efficacy.

Compound IDModificationHuH7 IC50 (µM)[1]LM9 IC50 (µM)[1]
7 Azepane-substituted side chain1.932.10

Table 1: In vitro cytotoxicity of a lead 3-arylisoquinoline derivative against human (HuH7) and murine (LM9) hepatoma cell lines.

The data indicates that compound 7 , featuring an azepane substitution, exhibits significant cytotoxic effects against liver cancer cell lines.[1] This suggests that the seven-membered ring provides an optimal conformation for interaction with the topoisomerase-DNA complex.

Experimental Protocol: In Vitro Cytotoxicity Assay

The anticancer activity of the 3-arylisoquinoline derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human hepatoma (HuH7) and murine hepatoma (LM9) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for 48 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Data Analysis: The formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO), and the absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.[1]

The logical workflow for the evaluation of these anticancer agents can be visualized as follows:

anticancer_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action start Design of 3-Arylisoquinoline Derivatives synthesis Synthesis of Analogs start->synthesis cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity topo_inhibition Topoisomerase Inhibition Assay cytotoxicity->topo_inhibition dna_damage DNA Damage Assessment (Comet Assay) topo_inhibition->dna_damage signaling Signaling Pathway Analysis (PI3K/Akt/mTOR) dna_damage->signaling end end signaling->end Lead Compound Identification

Anticancer Drug Discovery Workflow

Comparative Analysis of Enzyme Inhibitory Activity

Beyond cancer, isoquinoline derivatives have demonstrated significant potential as inhibitors of various enzymes, including histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are implicated in numerous diseases.

A series of isoquinoline-based hydroxamic acid derivatives were synthesized and evaluated for their inhibitory activity against HDAC1, 3, and 6. The structure-activity relationship study revealed that the isoquinoline scaffold serves as an effective cap group, with modifications to the linker and zinc-binding group significantly influencing potency.

Compound IDR GroupHDAC1 IC50 (nM)[2]HDAC3 IC50 (nM)[2]HDAC6 IC50 (nM)[2]
10c 4-(dimethylamino)phenyl4.17 ± 0.114.00 ± 0.103.77 ± 0.07

Table 2: In vitro inhibitory activity of a lead isoquinoline-based hydroxamic acid derivative against HDAC isoforms.

Compound 10c , incorporating a 4-(dimethylamino)phenyl group, demonstrated excellent, low nanomolar inhibitory activity against HDAC1, 3, and 6.[2] This highlights the importance of the substituent on the isoquinoline ring in achieving high potency.

Experimental Protocol: HDAC Inhibition Assay

The inhibitory activity of the compounds against HDAC enzymes was determined using a commercially available HDAC fluorometric assay kit.

  • Enzyme and Substrate Preparation: Recombinant human HDAC1, 3, and 6 enzymes and a fluorogenic substrate were used.

  • Inhibition Assay: The assay was performed in a 96-well plate. The test compounds, dissolved in DMSO, were pre-incubated with the respective HDAC enzyme for 15 minutes at 37°C.

  • Reaction Initiation: The fluorogenic substrate was added to initiate the enzymatic reaction, and the mixture was incubated for 60 minutes at 37°C.

  • Signal Detection: A developer solution was added to stop the reaction and generate a fluorescent signal. The fluorescence intensity was measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[2]

The signaling pathway affected by HDAC inhibitors is crucial for their therapeutic effect. The diagram below illustrates the general mechanism of action of HDAC inhibitors.

hdac_pathway cluster_epigenetics Epigenetic Regulation cluster_chromatin Chromatin State cluster_gene_expression Gene Expression HDAC Histone Deacetylases (HDACs) HAT Histone Acetyltransferases (HATs) histones Histones HDAC->histones Deacetylation HAT->histones Acetylation chromatin_open Open Chromatin (Transcriptionally Active) HAT->chromatin_open Promotes chromatin_condensed Condensed Chromatin (Transcriptionally Inactive) histones->chromatin_condensed Leads to gene_repression Gene Repression chromatin_condensed->gene_repression gene_activation Gene Activation chromatin_open->gene_activation HDACi This compound HDAC Inhibitor HDACi->HDAC Inhibition

HDAC Inhibition Signaling Pathway

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies summarized in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective inhibitors of key biological targets implicated in cancer and other diseases. The provided data and experimental protocols offer a valuable resource for researchers in the field, enabling a more informed approach to the design and development of next-generation this compound-based drugs. Further exploration of this versatile scaffold is warranted to fully unlock its therapeutic potential.

References

A Comparative Analysis of the Quantum Yield of 3-Hydroxyisoquinoline and Quinoline Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorophore with optimal photophysical properties is paramount for the success of fluorescence-based assays and imaging techniques. This guide provides an objective comparison of the fluorescence quantum yields of 3-Hydroxyisoquinoline and quinoline, supported by experimental data, to facilitate informed decisions in research and development.

The fluorescence quantum yield (Φ) is a critical parameter that defines the efficiency of a fluorophore in converting absorbed light into emitted light. A higher quantum yield translates to a brighter fluorescent signal, which is highly desirable for enhancing the sensitivity and resolution of experimental readouts. This comparison focuses on two key heterocyclic fluorophores: this compound and the parent quinoline molecule.

Quantitative Comparison of Quantum Yields

The following table summarizes the reported fluorescence quantum yields for this compound and quinoline under specified conditions. It is important to note that the quantum yield of a fluorophore can be significantly influenced by its molecular structure and the surrounding environment, including the solvent, pH, and temperature.

FluorophoreSolventQuantum Yield (Φ)Reference(s)
This compound Diethyl Ether0.12 (Violet Band), 0.06 (Blue-Green Band)[1]
Quinoline Ethanol0.01
Isoquinoline Dichloromethane< 0.01[2]
Benzo[h]quinoline Dichloromethane0.15[2]
Quinine Sulfate (a quinoline derivative standard) 0.1 M H₂SO₄~0.58
1-(isoquinolin-3-yl)azetidin-2-one (a 3-substituted isoquinoline derivative) 0.1 M H₂SO₄0.963[3]

Key Observations:

  • The parent quinoline and isoquinoline molecules exhibit very low fluorescence quantum yields, often less than 1%.[2] This is attributed to efficient non-radiative decay pathways that compete with fluorescence.

  • This compound displays a significantly higher quantum yield compared to the parent quinoline and isoquinoline. In diethyl ether, it exhibits dual fluorescence with quantum yields of 0.12 and 0.06 for its two emission bands.[1]

  • Substitutions on the quinoline or isoquinoline ring can dramatically alter the quantum yield. For instance, the derivative 1-(isoquinolin-3-yl)azetidin-2-one boasts an exceptionally high quantum yield of 0.963, highlighting the potential for synthetic modifications to enhance fluorescence efficiency.[3]

  • Quinine, a well-known quinoline derivative, is often used as a fluorescence standard due to its high and stable quantum yield.

Experimental Protocol: Relative Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Materials and Equipment:
  • Spectrofluorometer with a monochromatic excitation source and an emission detector.

  • UV-Vis Spectrophotometer.

  • 10 mm path length quartz cuvettes.

  • Fluorophore of interest (sample).

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate).

  • High-purity solvents.

Step-by-Step Procedure:
  • Preparation of Solutions:

    • Prepare a stock solution of the sample and the standard in the same solvent.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each solution of the sample and the standard at the same excitation wavelength.

    • Integrate the area under the emission spectrum for each measurement to obtain the integrated fluorescence intensity.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the slope of the resulting linear plots for both the sample (Grad_sample) and the standard (Grad_std).

  • Quantum Yield Calculation:

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

Experimental Workflow Diagram

The following diagram illustrates the workflow for the relative determination of fluorescence quantum yield.

experimental_workflow Workflow for Relative Quantum Yield Determination cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions uv_vis Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->uv_vis To Spectrophotometer fluor Measure Fluorescence Emission (Spectrofluorometer) uv_vis->fluor Same Solutions integrate Integrate Emission Spectra fluor->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φ) plot->calculate result Final Quantum Yield (Φ_sample) calculate->result

Caption: Workflow for the relative determination of fluorescence quantum yield.

Conclusion

The choice between this compound and quinoline as a fluorophore core depends heavily on the specific application and the desired brightness of the fluorescent signal. While the parent quinoline scaffold exhibits weak fluorescence, its derivatives, and particularly this compound, offer significantly improved quantum yields. The ability to tune the photophysical properties of these heterocyclic systems through synthetic modification makes them versatile tools for the development of novel fluorescent probes and materials. The provided experimental protocol for relative quantum yield determination serves as a fundamental guideline for researchers to characterize and compare the performance of newly synthesized or selected fluorophores in their own experimental settings.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxyisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

This document provides immediate, essential guidance on the safe handling and proper disposal of 3-Hydroxyisoquinoline, a compound utilized in pharmaceutical development and biological research. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations. All waste containing this chemical must be treated as hazardous.

Immediate Safety and Handling Protocols

Prior to handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety considerations include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles, gloves, and a lab coat.[1]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[1]

  • Spill Management: In case of a spill, immediately evacuate the area. For small spills, absorb the material with a non-combustible absorbent like sand or vermiculite and collect it in a sealed container for disposal. For larger spills, contact your institution's Environmental Health and Safety (EHS) department. Do not allow the chemical to enter drains or waterways.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids.[2]

Hazard Summary

The following table summarizes the primary hazards associated with this compound, based on information from safety data sheets.

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[3]
Eye Damage/Irritation Causes serious eye irritation or damage.[1][3]
Skin Corrosion/Irritation Causes skin irritation.[1][3]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[3]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste in compliance with all applicable federal, state, and local regulations.[2][4]

Step 1: Waste Collection and Segregation

  • Collect all waste materials containing this compound, including unused product, contaminated lab supplies (e.g., gloves, wipes, absorbent pads), and empty containers, in a designated hazardous waste container.

  • The container must be chemically compatible with the waste and kept tightly closed except when adding waste.

  • Segregate this compound waste from other waste streams, particularly incompatible chemicals like strong acids and oxidizing agents, to prevent dangerous reactions.[5]

Step 2: Labeling

  • Clearly label the hazardous waste container with the words "Hazardous Waste."[6]

  • The label must also include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[6]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5]

  • The SAA must be under the control of the laboratory personnel.

  • Follow institutional guidelines regarding the maximum volume of waste and the maximum accumulation time allowed in an SAA.[4][5]

Step 4: Arranging for Disposal

  • Once the waste container is full or the maximum storage time is reached, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to arrange for pickup and disposal.

  • Do not attempt to dispose of this compound down the drain or in regular trash.[7][8] Disposal must be handled by a licensed hazardous waste disposal contractor.[1][3][9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow A Generation of This compound Waste B Collect in a Designated, Chemically Compatible Container A->B C Is the container properly labeled ('Hazardous Waste', Chemical Name, Hazards)? B->C D Label the Container C->D No E Store in a Designated Satellite Accumulation Area (SAA) C->E Yes D->E F Is the container full or has the maximum storage time been reached? E->F G Contact EHS for Pickup and Disposal F->G Yes H Continue to store safely in SAA F->H No

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Hydroxyisoquinoline. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes. The following table summarizes its hazard classifications.[1][2]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[2]
Serious Eye DamageH318Causes serious eye damage.
Skin IrritationH315Causes skin irritation.[1][2]
Respiratory IrritationH335May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table outlines the recommended PPE for handling this compound.[1][3]

Body PartProtective EquipmentSpecification
Respiratory RespiratorA NIOSH-approved N95 dust mask or higher is necessary when handling the solid form to avoid inhalation of dust particles.
Eyes Safety Glasses/GogglesChemical safety goggles or a face shield should be worn to protect against dust particles and splashes.[1][3]
Hands GlovesChemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any tears or punctures before use.[1][3]
Body Lab CoatA standard laboratory coat should be worn to protect against skin contact.[3]

Safe Handling and Operational Workflow

A systematic approach to handling this compound, from receipt to disposal, is critical for laboratory safety. The following diagram illustrates the recommended workflow.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_receive Receive and Inspect Container prep_area->handle_receive handle_weigh Weigh Solid in Ventilated Enclosure handle_receive->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_use Use in Experiment handle_dissolve->handle_use cleanup_decontaminate Decontaminate Work Surfaces handle_use->cleanup_decontaminate cleanup_ppe Remove and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of Chemical Waste cleanup_ppe->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures

  • Preparation:

    • Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure a well-ventilated area, preferably a chemical fume hood, is used for all manipulations of the solid compound.[1][3]

    • Put on all required personal protective equipment as detailed in the PPE table.[1]

  • Handling the Solid:

    • When handling the solid, avoid creating dust.[1]

    • Use a spatula to transfer the solid.

    • Weigh the required amount in a fume hood or a ventilated balance enclosure.

  • Preparing Solutions:

    • When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • In Case of a Spill:

    • For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1]

    • For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • All waste containing this compound, whether in solid or solution form, must be disposed of as hazardous chemical waste.

    • Collect waste in a clearly labeled, sealed, and appropriate container.

    • Dispose of the contents and the container at an approved waste disposal facility.[1][2][4] Do not dispose of it down the drain.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated.

    • Place all contaminated disposable materials in a sealed bag and dispose of them as hazardous waste.

    • Contaminated clothing should be removed immediately and laundered separately before reuse.[1][3]

  • Container Disposal:

    • Empty containers may still contain chemical residue and should be handled as hazardous.

    • If possible, rinse the container three times with a suitable solvent, collecting the rinsate as hazardous waste.

    • Puncture the container to prevent reuse and dispose of it according to institutional and local regulations.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyisoquinoline
Reactant of Route 2
3-Hydroxyisoquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。